Testosterone buciclate
Description
Structure
3D Structure
Properties
CAS No. |
105165-22-8 |
|---|---|
Molecular Formula |
C30H46O3 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C30H46O3/c1-4-5-6-20-7-9-21(10-8-20)28(32)33-27-14-13-25-24-12-11-22-19-23(31)15-17-29(22,2)26(24)16-18-30(25,27)3/h19-21,24-27H,4-18H2,1-3H3/t20?,21?,24-,25-,26-,27-,29-,30-/m0/s1 |
InChI Key |
ODZDZTOROXGJAV-IRWJKHRASA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Isomeric SMILES |
CCCCC1CCC(CC1)C(=O)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Synonyms |
20 Aet-1 20-Aet-1 testosterone 4-n-butylcyclohexylcarboxylate testosterone 4-n-butylcyclohexylcarboxylic acid testosterone buciclate |
Origin of Product |
United States |
Foundational & Exploratory
testosterone buciclate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) buciclate, also known by its developmental code names 20 Aet-1 and CDB-1781, is a synthetic, injectable anabolic-androgenic steroid (AAS) and a long-acting ester of testosterone.[1] Developed collaboratively by the Contraceptive Development Branch of the National Institute of Child Health and Human Development (NICHD) and the World Health Organization (WHO), it was primarily investigated for its potential in androgen replacement therapy and as a male contraceptive.[1] Although it showed promise in clinical trials, it was never commercially marketed.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and the methodologies used in its evaluation.
Chemical Structure and Properties
Testosterone buciclate is the C17β buciclate (4-butylcyclohexane-1-carboxylate) ester of the naturally occurring androgen, testosterone.[1] The addition of this bulky, lipophilic ester group significantly prolongs the release and activity of testosterone from the injection site.
Chemical Structure:
-
IUPAC Name: [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-butylcyclohexane-1-carboxylate[1]
-
Chemical Formula: C₃₀H₄₆O₃[2]
-
Molecular Weight: 454.7 g/mol [2]
-
CAS Number: 118931-19-4[2]
The structure of this compound is depicted below:
![]()
Physicochemical Properties
| Property | This compound | Testosterone (Parent Compound) |
| Molecular Formula | C₃₀H₄₆O₃ | C₁₉H₂₈O₂ |
| Molecular Weight | 454.7 g/mol | 288.43 g/mol |
| Physical Form | Solid[2] | White or slightly cream-white crystalline powder[3] |
| Melting Point | Not available | 155 °C[3] |
| Boiling Point | Not available | Not available |
| Solubility | Insoluble in water; Soluble in vegetable oils[1] | Insoluble in water; Freely soluble in alcohol, chloroform, dioxane, ether, and soluble in vegetable oils[3] |
| Predicted logP | 7.9 - 8.5 | 3.32[3] |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a general method has been described. The synthesis involves the esterification of testosterone with trans-4-butylcyclohexanecarboxylic acid chloride.[4]
General Synthetic Scheme:
-
Preparation of trans-4-butylcyclohexanecarboxylic acid: This intermediate can be synthesized from 4-butylbenzoic acid. One described method involves the Birch reduction of 4-butylbenzoic acid, followed by hydrolysis to yield a cis/trans mixture of 4-butylcyclohexanecarboxylic acid. The desired trans-isomer is then isolated, for example, through the formation of a crystalline inclusion complex with thiourea.[4]
-
Formation of the Acid Chloride: The isolated trans-4-butylcyclohexanecarboxylic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), in an appropriate solvent like benzene (B151609) to form the corresponding acyl chloride.[4]
-
Esterification of Testosterone: Finally, the trans-4-butylcyclohexanecarboxylic acid chloride is condensed with testosterone. This reaction is typically carried out in the presence of a base, such as pyridine, in a solvent like benzene to yield this compound.[4]
Experimental Workflow for Synthesis:
References
Pharmacokinetics of Testosterone Buciclate in Primates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) buciclate (TB), also known as testosterone trans-4-n-butylcyclohexylcarboxylate, is a long-acting injectable androgen ester that has been investigated for its potential use in hormone replacement therapy and as a male contraceptive. Its pharmacokinetic profile is characterized by a slow release from the injection site and a prolonged duration of action, offering the potential for less frequent dosing compared to other testosterone esters. This technical guide provides an in-depth overview of the pharmacokinetics of testosterone buciclate in various primate species, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound observed in primate studies. For comparative purposes, data for other commonly used testosterone esters are also included where available.
Table 1: Pharmacokinetic Parameters of this compound in Bonnet Monkeys (Macaca radiata) Following a Single Intramuscular Injection
| Parameter | Value | Units | Reference |
| Dose | 10 | mg | [1] |
| Cmax | Not explicitly stated, peak reached on day 13 | [1] | |
| Tmax | 13 | days | [1] |
| t½α (absorption half-life) | 13.28 | hours | [1] |
| t½β (elimination half-life) | 766.3 | hours | [1] |
Table 2: Serum Testosterone Levels in Cynomolgus Monkeys (Macaca fascicularis) Following Intramuscular Injections of this compound
| Dose | Serum Testosterone Level | Time Point | Reference |
| 10 mg/kg | Upper normal range | 26-week period | [2] |
| 20 mg/kg | Approximately twofold higher than the 10 mg/kg dose | 26-week period | [2] |
| 40 mg | Maintained in the upper range of normal monkeys | Not specified | [[“]] |
| 200 mg | Maintained about 1.5-fold above normal | Not specified | [[“]] |
Table 3: Comparative Pharmacokinetics of Testosterone Esters in Primates
| Ester | Primate Species | Dose | Key Findings | Reference |
| Testosterone Enanthate | Cynomolgus Monkey | 32.8 mg | t½β: 4 days | [4] |
| Testosterone Enanthate | Rhesus Monkey | 32.8 mg | t½β: 5 days | [4] |
| Testosterone Undecanoate | Bonnet Monkey | 10 mg | t½β: 549 hours | [1] |
Experimental Protocols
Study 1: Pharmacokinetics of this compound in Bonnet Monkeys[1]
-
Animal Model: Adult male bonnet monkeys (Macaca radiata).
-
Dosing: A single intramuscular injection of 10 mg of this compound. The vehicle was not specified.
-
Blood Sampling: Serial blood samples were collected, but the exact time points were not detailed in the available abstract.
-
Analytical Method: Serum testosterone concentrations were measured, likely using a validated immunoassay or mass spectrometry, although the specific method is not stated.
-
Pharmacokinetic Analysis: The half-life during the absorption phase (t½α) and the elimination phase (t½β), as well as the time to reach maximum concentration (Tmax), were calculated from the serum concentration-time data.
Study 2: Antigonadotropic and Antispermatogenic Effects of this compound in Cynomolgus Monkeys[2]
-
Animal Model: Adult male cynomolgus monkeys (Macaca fascicularis).
-
Dosing: Animals were divided into groups and received either a vehicle control, 10 mg/kg, or 20 mg/kg of this compound via intramuscular injection at weeks 0, 11, and 18.
-
Blood Sampling: Blood samples were collected over a 26-week period to monitor serum testosterone, luteinizing hormone (LH), follicle-stimulating hormone (FSH), and inhibin levels.
-
Analytical Method: Serum hormone levels were determined using specific and validated immunoassays.
-
Primary Outcome: The study focused on the effects on spermatogenesis and gonadotropin suppression rather than a detailed pharmacokinetic analysis.
Visualizations
Testosterone Metabolism and Action Pathway
The following diagram illustrates the general pathway of testosterone metabolism and its mechanism of action, which is relevant to understanding the effects of this compound as a prodrug of testosterone.
Caption: General metabolic pathway and mechanism of action of testosterone.
Experimental Workflow for Primate Pharmacokinetic Study
This diagram outlines a typical experimental workflow for assessing the pharmacokinetics of a long-acting testosterone ester like this compound in a primate model.
Caption: A typical experimental workflow for a primate pharmacokinetic study.
Discussion
The available data from primate studies indicate that this compound has a remarkably long duration of action. A single intramuscular injection can maintain serum testosterone levels for an extended period. The elimination half-life of over 700 hours reported in bonnet monkeys is significantly longer than that of other testosterone esters like testosterone enanthate.[1][4] This prolonged profile is consistent with observations in human studies, where a single injection can maintain physiological testosterone levels for up to 12 weeks.
The slow absorption and elimination kinetics of this compound are advantageous for applications requiring stable and infrequent dosing, such as in hormone replacement therapy and for male contraception. The lack of a sharp initial peak in testosterone levels, as is often seen with shorter-acting esters, may also contribute to a better safety and tolerability profile.
The in vitro metabolism studies in cynomolgus monkey liver confirm that this compound acts as a prodrug, being hydrolyzed to release active testosterone. This is a critical step in its mechanism of action.
Conclusion
The pharmacokinetic studies of this compound in primates demonstrate its potential as a very long-acting androgen. Its slow release and extended elimination half-life offer a significant advantage over existing testosterone formulations. Further research to fully characterize its pharmacokinetic and pharmacodynamic profile in different primate models would be valuable for its potential clinical development for various androgen-dependent conditions.
References
Testosterone Buciclate: A Technical Overview of a Long-Acting Androgen Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) buciclate (developmental codes: CDB-1781, 20 Aet-1) is a synthetic, injectable anabolic-androgenic steroid (AAS) that was developed in the 1970s and early 1980s through a collaboration between the Contraceptive Development Branch (CDB) of the National Institute of Child Health and Human Development (NICHD) and the World Health Organization (WHO).[1] As a C17β buciclate ester of testosterone, it was designed as a long-acting prodrug of testosterone for intramuscular administration.[1] The primary goals for its development were for use in androgen replacement therapy for male hypogonadism and as a potential male contraceptive.[1] Despite promising clinical trial results, testosterone buciclate was never commercially marketed.[1]
This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its preclinical and clinical evaluation. While extensive searches for detailed preclinical trial data in animal models did not yield specific quantitative results or detailed experimental protocols, this guide synthesizes the available information to provide a thorough understanding of this compound.
Physicochemical Properties and Formulation
This compound is the 4-butylcyclohexane-1-carboxylate ester of testosterone. It is formulated as a microcrystalline aqueous suspension, with a defined particle size of at least 75% in the range of 10 to 50 μm.[1] This formulation as a depot injection allows for a very long duration of action.[1]
Pharmacokinetics and Metabolism
The primary mechanism of action for this compound is as a prodrug of testosterone. Following intramuscular injection, the ester is slowly released from the depot and hydrolyzed by esterases in the body to release active testosterone.
Clinical Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of this compound in Hypogonadal Men [2]
| Parameter | Value |
| Dose | 600 mg (intramuscular) |
| Maximum Serum Concentration (Cmax) | 13.1 ± 0.9 nmol/L |
| Time to Maximum Concentration (Tmax) | 6 weeks |
| Terminal Elimination Half-life (t1/2) | 29.5 ± 3.9 days |
| Mean Residence Time (MRT) | 65.0 ± 9.9 days |
A key feature of this compound is its remarkably long duration of action, maintaining physiological testosterone levels for 3 to 4 months after a single injection.[1] This is significantly longer than other testosterone esters like testosterone enanthate.[1] Notably, this compound administration is not associated with the initial spike in testosterone levels often seen with other esters, leading to more stable and uniform serum concentrations.[1]
Preclinical Evaluation (Inferred)
Although specific data from preclinical trials are not publicly available, the development of a compound like this compound would have necessitated a standard battery of preclinical studies in animal models to assess its pharmacology, pharmacokinetics, and toxicology before advancing to human trials. These studies were likely conducted in rodents (rats, mice) and non-human primates (monkeys), as is standard practice in drug development.
Hypothetical Preclinical Study Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a long-acting testosterone ester like this compound.
Caption: A hypothetical workflow for preclinical studies of this compound.
Mechanism of Action: Androgen Signaling Pathway
As a prodrug of testosterone, the biological effects of this compound are mediated through the androgen receptor (AR). Once testosterone is released, it can bind directly to the AR or be converted to dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase, with DHT being a more potent androgen. The activated AR then translocates to the nucleus and regulates the transcription of target genes.
Caption: The signaling pathway of testosterone and its more potent metabolite, DHT.
Clinical Trials and Potential Applications
Clinical trials in the 1990s demonstrated the potential of this compound as a long-acting agent for male contraception. A single intramuscular injection was shown to suppress spermatogenesis in men.[3] Studies in hypogonadal men also showed its effectiveness in restoring and maintaining normal testosterone levels.[2]
Table 2: Effects of this compound on Spermatogenesis in Healthy Men [3]
| Dose | Outcome |
| 600 mg | No significant suppression of spermatogenesis |
| 1200 mg | Azoospermia achieved in a subset of volunteers |
Despite these promising results, the development of this compound was halted, reportedly due to the WHO's inability to find an industry partner to continue its development.[1]
Conclusion
This compound represents a significant achievement in the development of long-acting androgen esters. Its unique pharmacokinetic profile, characterized by a very long duration of action and stable serum testosterone levels, made it a promising candidate for both androgen replacement therapy and male contraception. While the lack of publicly available detailed preclinical data limits a full retrospective analysis, the existing clinical data underscore its potential. The story of this compound serves as an important case study in drug development, highlighting how promising therapeutic candidates can be stalled for reasons other than clinical efficacy or safety. Further research into the historical archives of the WHO and NICHD may yet uncover the detailed preclinical data that would complete our understanding of this interesting compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (20 Aet-1) in hypogonadal men: pharmacokinetics and pharmacodynamics of the new long-acting androgen ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of this compound for male contraception: endocrine differences between responders and nonresponders - PubMed [pubmed.ncbi.nlm.nih.gov]
The WHO and NICHD's Foray into a Long-Acting Male Contraceptive: A Technical Review of Testosterone Buciclate
A collaborative effort between the World Health Organization (WHO) and the U.S. National Institute of Child Health and Human Development (NICHD) in the latter half of the 20th century led to the development and clinical investigation of testosterone (B1683101) buciclate (TB), a long-acting androgen ester poised to revolutionize male contraception and hormone replacement therapy. This technical guide provides an in-depth analysis of the pivotal research conducted on this promising, yet ultimately unmarketed, compound.
Developed under the auspices of the WHO's Special Programme of Research, Development and Research Training in Human Reproduction and the NICHD's Contraceptive Development Branch, testosterone buciclate (also known by its developmental code names 20 Aet-1 and CDB-1781) was synthesized as a potential solution to the pharmacokinetic shortcomings of existing testosterone esters.[1][2] Its unique chemical structure, a C17β buciclate ester of testosterone, offered the prospect of a very long duration of action.[1] This was achieved through its formulation as a microcrystalline aqueous suspension, with a defined particle size of at least 75% in the range of 10 to 50 μm, designed for intramuscular depot injection.[1]
This whitepaper will delve into the quantitative data, experimental protocols, and underlying physiological mechanisms elucidated during the key clinical trials that assessed the pharmacokinetics, pharmacodynamics, and contraceptive efficacy of this compound.
I. Quantitative Data Summary
The clinical research on this compound yielded significant quantitative data on its pharmacokinetic profile and its effects on the male endocrine system and spermatogenesis. Two key studies, one in hypogonadal men and another in healthy eugonadal men for contraceptive purposes, provide the bulk of our understanding.
A. Pharmacokinetics in Hypogonadal Men
A phase I clinical study investigated the pharmacokinetics and pharmacodynamics of single intramuscular injections of this compound in eight men with primary hypogonadism. The participants were randomly assigned to two groups receiving either 200 mg or 600 mg of the compound.[3]
| Parameter | 600 mg Dose Group (n=4) |
| Maximum Serum Testosterone (Cmax) | 13.1 ± 0.9 nmol/L |
| Time to Cmax (Tmax) | Week 6 |
| Terminal Elimination Half-life (t1/2β) | 29.5 ± 3.9 days |
| Mean Residence Time (MRT) | 65.0 ± 9.9 days |
| Data from Behre HM, Nieschlag E. J Clin Endocrinol Metab. 1992.[3] |
Notably, the 200 mg dose was insufficient to raise serum androgen levels to the normal physiological range.[3] In contrast, the 600 mg dose maintained androgen levels within the normal range for up to 12 weeks without an initial supraphysiological peak, a common issue with other testosterone esters.[3]
B. Endocrine and Spermatogenic Effects in Eugonadal Men (Male Contraception Trial)
The first clinical trial of this compound for male contraception involved 12 healthy male volunteers. The subjects were divided into two groups, receiving a single intramuscular injection of either 600 mg (Group I, n=4) or 1200 mg (Group II, n=8).[2]
| Parameter | Group I (600 mg) | Group II (1200 mg) |
| Azoospermia Achieved | 0 out of 4 volunteers | 3 out of 8 volunteers |
| Time to Azoospermia (in responders) | - | Week 10 |
| Duration of Azoospermia (in responders) | - | Persisted up to weeks 14, 20, and 22 |
| Mean Serum Testosterone | Remained in normal physiological range | Remained in normal physiological range |
| Serum Dihydrotestosterone (B1667394) (DHT) | No significant change | Dose- and time-dependent increase |
| Luteinizing Hormone (LH) Suppression | Not suppressed | Suppressed to assay detection limits in responders |
| Follicle-Stimulating Hormone (FSH) Suppression | Not suppressed | Suppressed to assay detection limits in responders |
| Data from Behre HM, et al. J Clin Endocrinol Metab. 1995.[2] |
A key finding of this study was the distinction between "responders" and "non-responders" in the 1200 mg group. Responders, who achieved azoospermia, exhibited a more profound suppression of LH and FSH.[2]
II. Experimental Protocols
The clinical investigations of this compound were conducted in accordance with the ethical principles of the time, and the methodologies employed laid the groundwork for future male contraceptive research.
A. Study in Hypogonadal Men
-
Study Population: Eight male patients with diagnosed primary hypogonadism.[3]
-
Study Design: A randomized, single-dose, parallel-group clinical phase I study.[3]
-
Drug Administration: A single intramuscular injection of either 200 mg or 600 mg of this compound in a microcrystalline aqueous suspension.[3]
-
Data Collection: Blood samples were collected at baseline, then at days 1, 2, 3, 5, and 7 post-injection, and weekly thereafter for four months.[3]
-
Hormone Analysis: Serum levels of testosterone, dihydrotestosterone (DHT), estradiol, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) were measured. While the specific assays are not detailed in the abstract, radioimmunoassays (RIA) were the standard for hormone analysis during this period.
-
Pharmacodynamic Assessments: Body weight, hematological parameters, libido, and potency were monitored. Prostate volume was assessed by transrectal ultrasonography, and prostate-specific antigen (PSA) levels were measured.[3]
B. Male Contraception Trial
-
Study Population: Twelve normal, healthy male volunteers.[2]
-
Study Design: A single-dose, dose-finding clinical trial.[2]
-
Drug Administration: A single intramuscular injection of either 600 mg or 1200 mg of this compound.[2]
-
Data Collection: Follow-up examinations and blood sampling were performed every two weeks for up to 32 weeks.[2]
-
Spermatogenesis Assessment: Semen analysis was conducted to determine sperm concentration, with azoospermia being the primary endpoint for contraceptive efficacy. The procedures would have followed the standards outlined in the contemporary WHO laboratory manual for the examination of human semen.
-
Hormone Analysis: Serum levels of testosterone, DHT, LH, and FSH were measured, likely using radioimmunoassays.[2]
III. Signaling Pathways and Experimental Workflows
A. Testosterone-Mediated Suppression of Spermatogenesis
Exogenous administration of testosterone, such as with this compound, disrupts the normal hormonal feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis. This leads to the suppression of gonadotropins (LH and FSH), which are essential for endogenous testosterone production and spermatogenesis.
B. Clinical Trial Workflow
The clinical trials for this compound followed a structured workflow from participant recruitment to data analysis.
IV. Conclusion and Future Directions
The collaborative research efforts of the WHO and NICHD demonstrated that this compound was a highly promising long-acting androgen. Its favorable pharmacokinetic profile, characterized by a long half-life and the absence of supraphysiological peaks, made it a strong candidate for both androgen replacement therapy and male contraception.[3] The male contraception trial, despite the variable response, provided proof-of-concept that a single injection could induce azoospermia in some men for a prolonged period.[2]
Ultimately, the development of this compound was halted in the mid-1990s due to the WHO's inability to secure a pharmaceutical industry partner to advance the drug through the final stages of clinical trials and to market.[1] Consequently, the WHO shifted its research focus to another long-acting androgen, testosterone undecanoate.[1]
The research on this compound, however, was not in vain. It provided invaluable data and insights that have informed the subsequent development of other long-acting androgens and hormonal male contraceptives. The challenges encountered in its development also highlighted the critical need for strong partnerships between public health organizations and the pharmaceutical industry to bring novel contraceptive methods to fruition. The legacy of the WHO and NICHD's work on this compound continues to influence the ongoing quest for new and effective male contraceptive options.
References
An In-depth Technical Guide to the Synthesis and Characterization of Testosterone Buciclate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of testosterone (B1683101) buciclate, a long-acting anabolic-androgenic steroid ester. The information compiled herein is intended to support research and development activities in the fields of endocrinology, pharmacology, and medicinal chemistry.
Introduction
Testosterone buciclate, chemically known as testosterone 17β-(trans-4-butylcyclohexane-1-carboxylate), is a synthetic derivative of testosterone.[1] As an androgen ester, it functions as a prodrug of testosterone, designed for sustained release and a prolonged duration of action following intramuscular administration.[1] This characteristic makes it a subject of interest for hormone replacement therapy and potential contraceptive applications. This guide details the chemical synthesis, analytical characterization, and relevant biological pathways associated with this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the buciclate moiety (trans-4-butylcyclohexanecarboxylic acid) followed by its esterification with testosterone.[2]
Synthesis of trans-4-butylcyclohexanecarboxylic acid
A common route to synthesize the buciclate side chain begins with 4-butylbenzoic acid.[2] The process involves the reduction of the aromatic ring to a cyclohexane (B81311) ring, followed by the separation of the desired trans isomer.
Experimental Protocol:
-
Reduction of 4-butylbenzoic acid: 4-butylbenzoic acid is subjected to a Birch reduction using a dissolving metal in liquid ammonia, such as lithium in dry ammonia, to yield 4-butyl-3,4-dihydrobenzoic acid. A subsequent reduction can yield 4-butyl-2-cyclohexenecarboxylic acid.[2]
-
Hydrogenation: The resulting unsaturated cyclohexene (B86901) derivative is then catalytically hydrogenated using a catalyst such as platinum oxide (PtO₂) in a suitable solvent like ethyl acetate (B1210297) to yield 4-butylcyclohexanecarboxylic acid as a mixture of cis and trans isomers.[2]
-
Isomer Separation: The separation of the trans isomer from the cis/trans mixture can be achieved through the formation of a crystalline inclusion complex with thiourea (B124793). The mixture is dissolved in methanol (B129727), and thiourea is added. Upon cooling, the crystalline complex of the trans isomer precipitates and can be isolated by filtration. Decomposition of the complex, typically with an aqueous base like potassium hydroxide (B78521) (KOH), yields the pure trans-4-butylcyclohexanecarboxylic acid.[2]
Esterification of Testosterone with trans-4-butylcyclohexanecarboxylic acid
The final step is the esterification of testosterone with the prepared trans-4-butylcyclohexanecarboxylic acid. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride.
Experimental Protocol:
-
Acyl Chloride Formation: trans-4-butylcyclohexanecarboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), in an inert solvent like benzene (B151609) to form the corresponding acyl chloride, trans-4-butylcyclohexanecarbonyl chloride.[2]
-
Esterification: The acyl chloride is then reacted with testosterone in the presence of a base, such as pyridine, in a solvent like benzene or dichloromethane.[2][3] The reaction mixture is typically stirred for an extended period at room temperature to ensure complete conversion.
-
Purification: The resulting this compound is then purified from the reaction mixture, often by chromatographic techniques, to yield the final product.
Synthesis Workflow Diagram:
Caption: Synthesis workflow for this compound.
Characterization of this compound
A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are commonly employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. The spectrum is expected to show characteristic signals for the testosterone steroid backbone and the buciclate ester moiety.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
Experimental Protocol (General for Testosterone Esters):
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known shifts for testosterone and trans-4-substituted cyclohexanecarboxylic acid derivatives, as specific experimental data for this compound is not readily available in the cited literature.)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Testosterone Moiety | ||
| C-18 (CH₃) | ~0.80 | ~11.0 |
| C-19 (CH₃) | ~1.20 | ~19.0 |
| C-4 (CH) | ~5.70 | ~124.0 |
| C-3 (C=O) | - | ~200.0 |
| C-17 (CH-O) | ~4.60 | ~82.0 |
| Buciclate Moiety | ||
| Ester (C=O) | - | ~175.0 |
| Cyclohexane (CH) | ~1.0-2.5 | ~25.0-45.0 |
| Butyl (CH₂) | ~1.30 | ~22.0-36.0 |
| Butyl (CH₃) | ~0.90 | ~14.0 |
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For testosterone esters, electrospray ionization (ESI) is a common technique.
Experimental Protocol (General for Testosterone Esters):
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water).
-
Data Acquisition: Introduce the sample into an ESI-MS instrument. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern.
Table 2: Predicted Mass Spectrometry Data for this compound (Note: Based on the molecular formula C₃₀H₄₆O₃ and general fragmentation patterns of testosterone esters.)
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 455.35 | Protonated molecular ion |
| [M-C₁₀H₁₉O]⁺ | 289.22 | Loss of the buciclate side chain |
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Table 3: Characteristic FT-IR Absorption Bands for Testosterone Esters
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H (stretch) | 2800–3050 |
| C=O (ester) | 1730–1750 |
| C=O (α,β-unsaturated ketone) | 1670–1690 |
| C=C (alkene) | ~1615 |
| C-O (ester) | 1150–1250 |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is a crucial technique for determining the purity of the synthesized this compound. A reversed-phase C18 column is commonly used for the analysis of testosterone esters.
Experimental Protocol (General for Testosterone Esters):
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol and water.[4]
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[4]
-
Mobile Phase: Isocratic or gradient elution with acetonitrile/water or methanol/water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 240 nm.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
-
Data Analysis: Determine the retention time and calculate the purity based on the peak area percentage.
Table 4: Typical HPLC Parameters for Testosterone Ester Analysis
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water |
| Detection | UV at 240 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
Thermal Analysis
Differential Scanning Calorimetry (DSC):
DSC can be used to determine the melting point and thermal stability of this compound.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample in an aluminum pan.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the thermogram for endothermic (melting) and exothermic (decomposition) events.
Biological Context: Testosterone Signaling Pathway
Testosterone, the active hormone released from this compound, exerts its biological effects primarily through the androgen receptor (AR), a ligand-activated nuclear transcription factor.
Androgen Receptor Signaling Pathway:
-
Entry and Conversion: Testosterone enters the target cell and can be converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase.
-
Receptor Binding: Testosterone or DHT binds to the AR in the cytoplasm.
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins. The activated AR-ligand complex then translocates to the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the AR forms a dimer and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
Gene Transcription: The AR dimer recruits co-activator proteins, leading to the transcription of androgen-responsive genes, which in turn mediate the physiological effects of testosterone.
Androgen Receptor Signaling Pathway Diagram:
Caption: Androgen receptor signaling pathway.
Conclusion
This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the development and analysis of long-acting androgen esters. While specific experimental data for this compound is limited in publicly available literature, the information presented, based on analogous compounds and established chemical principles, provides a solid foundation for further investigation. Adherence to rigorous analytical practices is paramount to ensure the quality and reliability of any research involving this compound.
References
initial studies on testosterone buciclate for male contraception
An In-depth Technical Guide to the Initial Studies on Testosterone (B1683101) Buciclate for Male Contraception
Introduction
The quest for a safe, effective, and reversible male hormonal contraceptive has been a long-standing goal in reproductive medicine. A primary strategy involves the administration of exogenous androgens to suppress the hypothalamic-pituitary-gonadal (HPG) axis, thereby inhibiting spermatogenesis.[1][2] Testosterone esters have been the cornerstone of this research, aiming to maintain physiological serum testosterone levels for libido and secondary sexual characteristics while reducing intratesticular testosterone to levels insufficient for sperm production.[3] Testosterone Buciclate (TB), a long-acting androgen ester, emerged from a synthesis program by the World Health Organization (WHO) and the National Institute of Child Health and Human Development (NICHD) as a promising candidate.[4][5] This technical guide provides a comprehensive overview of the initial clinical and preclinical studies that first evaluated its potential.
Pharmacological Profile and Formulation
This compound (20 Aet-1 or CDB-1781) is the C17β buciclate (4-butylcyclohexane-1-carboxylate) ester of testosterone.[5] It was formulated as a microcrystalline aqueous suspension intended for intramuscular depot injection, designed for a very long duration of action.[5] This formulation aimed to overcome the pharmacokinetic limitations of earlier esters like testosterone enanthate, which required frequent injections and caused undesirable fluctuations in serum testosterone levels.[6][7]
Mechanism of Action: HPG Axis Suppression
The contraceptive effect of this compound is rooted in the negative feedback mechanism of the HPG axis. Administration of exogenous testosterone elevates systemic androgen levels, which inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and subsequently suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[1][8] The reduction in LH diminishes testosterone production by Leydig cells within the testes, and the fall in FSH curtails its support for Sertoli cells. The resulting low intratesticular testosterone environment is insufficient to support spermatogenesis, leading to oligozoospermia or azoospermia.[9]
Pharmacokinetics in Hypogonadal Men
The initial Phase I clinical study was crucial for establishing the pharmacokinetic profile of this compound. This trial was conducted in men with primary hypogonadism to assess the drug's performance in an environment devoid of endogenous testosterone production.
Experimental Protocol: Phase I Pharmacokinetic Study
-
Objective : To assess the pharmacokinetics and pharmacodynamics of single intramuscular doses of this compound in hypogonadal men.[6]
-
Study Design : A randomized controlled trial involving eight male patients with primary hypogonadism.[6][10]
-
Groups :
-
Procedure : Following two control examinations, subjects received the injection. Blood samples were collected on days 1, 2, 3, 5, and 7 post-injection, and then weekly for four months.[10]
-
Primary Endpoints : Serum levels of testosterone, dihydrotestosterone (B1667394) (DHT), estradiol, sex hormone-binding globulin (SHBG), LH, and FSH. Safety parameters including clinical chemistry, hematocrit, and prostate-specific antigen (PSA) were also monitored.[6]
Data Presentation: Pharmacokinetic and Hormonal Response
The 600 mg dose was found to be effective in restoring and maintaining physiological androgen levels for an extended period. A key finding was the absence of an initial supraphysiological peak in testosterone levels, a common issue with other esters.[6]
| Parameter | 200 mg Dose (Group I) | 600 mg Dose (Group II) |
| Serum Androgen Levels | Did not rise to normal physiological values.[6] | Increased significantly and were maintained in the normal range for up to 12 weeks.[6][10] |
| Maximal Serum T Level (Cmax) | N/A | 13.1 ± 0.9 nmol/L (at week 6).[6][10] |
| Terminal Elimination Half-Life (t½) | N/A | 29.5 ± 3.9 days.[6] |
| Mean Residence Time (MRT) | N/A | 65.0 ± 9.9 days.[6][10] |
| Gonadotropin (LH/FSH) Levels | No significant change.[6] | Significantly suppressed.[6][10] |
| Estradiol & SHBG Levels | Remained within normal range.[6] | Remained within normal range.[6] |
| Adverse Effects | No significant adverse effects reported.[6] | No significant adverse effects reported; DHT slightly exceeded the upper normal limit in one patient.[6] |
| Table 1: Summary of Pharmacokinetic and Pharmacodynamic Data from the Phase I Study in Hypogonadal Men. Data sourced from Behre et al., 1992.[6][10] |
First Clinical Trial for Male Contraception
Building on the favorable pharmacokinetic profile, the first clinical trial to investigate this compound for male contraception in healthy, eugonadal men was initiated.
Experimental Protocol: Contraceptive Feasibility Study
-
Objective : To evaluate the efficacy of single intramuscular injections of this compound in suppressing spermatogenesis in normal healthy men.[4]
-
Study Design : A comparative clinical trial.[4]
-
Groups :
-
Procedure : After two baseline control examinations, volunteers received the injection on day 0. Follow-up examinations, including blood sampling for hormone analysis and semen analysis, were conducted every two weeks for up to 32 weeks.[4]
-
Primary Endpoint : Suppression of spermatogenesis to oligozoospermia (<5 million sperm/mL) or azoospermia (0 sperm/mL).[4]
Data Presentation: Contraceptive Efficacy and Endocrine Response
The study revealed a dose-dependent effect on spermatogenesis and highlighted a significant variation in individual responses, leading to the classification of "responders" and "non-responders."
| Parameter | 600 mg Dose (Group I) | 1200 mg Dose (Group II) |
| Serum Testosterone | Remained within the normal physiological range.[4] | Remained within the normal physiological range.[4] |
| Serum DHT | N/A | Dose- and time-dependent increase; slightly above normal range for several weeks.[4] |
| Spermatogenesis Suppression | No suppression to oligozoospermia observed.[4] | 3 of 8 volunteers (37.5%) achieved azoospermia. |
| Onset of Azoospermia | N/A | Week 10.[4] |
| Duration of Azoospermia | N/A | Persisted up to weeks 14, 20, and 22 in the three responders.[4] |
| Table 2: Hormonal and Spermatogenic Effects of this compound in Normal Men. Data sourced from Behre et al., 1995.[4] |
A critical outcome of this study was the endocrine distinction between men who achieved azoospermia (responders) and those who did not (non-responders) in the 1200 mg group.
| Endocrine Parameter | Responders (Azoospermic) | Non-Responders |
| LH Suppression | Suppressed to the assay detection limits.[4] | Decreased to values near the lower limit of normal.[4] |
| FSH Suppression | Suppressed to the assay detection limits.[4] | Decreased to values near the lower limit of normal.[4] |
| Serum SHBG | Lower than non-responders.[4] | Higher than responders.[4] |
| Free Testosterone | Lower than non-responders.[4] | Higher than responders.[4] |
| Table 3: Endocrine Profile of Responders vs. Non-Responders to 1200 mg this compound. Data sourced from Behre et al., 1995.[4] |
These findings suggested that individual differences in the sensitivity of the HPG axis to androgen feedback are a key determinant of contraceptive efficacy for androgen-only regimens.[4]
Preclinical Studies in Non-Human Primates
To explore the potential of combination regimens, which could enhance efficacy and allow for lower androgen doses, studies were conducted in non-human primates.
Experimental Protocols: Primate Studies
-
Bonnet Monkeys (Sharma et al., 2000) : Evaluated the combination of Cyproterone (B1669671) Acetate (B1210297) (CPA), a progestin and antiandrogen, with TB. Monkeys received daily CPA (5 mg) and TB injections (40 mg or 80 mg) on days 0, 60, and 120.[11]
-
Baboons (Goncharov et al., 1995) : Investigated a combination of a long-acting progestogen, levonorgestrel (B1675169) butanoate (4 mg/kg), with TB (8 mg/kg) administered via two injections at a 3-month interval.[12]
Data Presentation: Primate Study Outcomes
| Study Species | Regimen | Key Findings |
| Bonnet Monkeys | Daily 5 mg CPA + 40 mg TB (every 60 days) | Induced azoospermia in all animals by 120 days, which was maintained until day 210. Spermatogenesis was reversible, returning to baseline by day 330.[11] |
| Bonnet Monkeys | Daily 5 mg CPA + 80 mg TB (every 60 days) | Failed to achieve consistent azoospermia; two animals remained oligozoospermic.[11] |
| Baboons | 4 mg/kg Levonorgestrel Butanoate + 8 mg/kg TB (every 3 months) | Sperm concentration decreased from a baseline of 490x10⁶/mL to a minimum of 17x10⁶/mL. Azoospermia was achieved in 4 of 5 animals between weeks 10-24.[12] |
| Table 4: Summary of Preclinical Studies of this compound Combinations in Non-Human Primates. |
These primate studies demonstrated that combining this compound with a progestin could lead to a more marked and sustained suppression of spermatogenesis than with progestogen alone, supporting the combination approach for male hormonal contraception.[11][12]
Conclusion and Legacy
The initial studies on this compound established it as a very long-acting androgen with a favorable pharmacokinetic profile, notable for its lack of an initial testosterone spike.[6] The first contraceptive trial in men demonstrated proof-of-concept but also highlighted a key challenge for androgen-only regimens: the variable sensitivity of the HPG axis, resulting in inconsistent suppression of spermatogenesis.[4] While primate studies showed promise for combination therapies, the development of this compound for male contraception ultimately stalled, as the WHO could not secure an industry partner to advance its development.[5] Consequently, research focus shifted towards other long-acting esters like testosterone undecanoate.[5] Nevertheless, the foundational research on this compound provided invaluable data and insights that have informed the subsequent four decades of research into hormonal male contraception.
References
- 1. Testosterone and male contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Male Hormonal Contraception—Current Stage of Knowledge [mdpi.com]
- 3. Male Contraception - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Potential of this compound for male contraception: endocrine differences between responders and nonresponders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound (20 Aet-1) in hypogonadal men: pharmacokinetics and pharmacodynamics of the new long-acting androgen ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Progress and prospects in male hormonal contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of Spermatogenesis by Exogenous Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Evaluation of efficacy, safety, and reversibility of combination regimen of cyproterone acetate and this compound in bonnet monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A non-human primate study (baboon; Papio hamadryas) to determine if a long-acting progestogen, levonorgestrel butanoate, combined with a long-acting androgen, this compound, can suppress spermatogenesis: II. Efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Testosterone Buciclate Powder
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Testosterone (B1683101) buciclate is an investigational compound that was never commercially marketed. As such, publicly available, quantitative data on its solubility and stability are limited. This guide provides a comprehensive overview based on available information for testosterone buciclate and analogous testosterone esters, intended for research and development purposes.
Introduction
This compound (trans-4-butylcyclohexane-1-carboxylate) is an ester of the androgen and anabolic steroid, testosterone. It was developed with the aim of creating a long-acting injectable formulation for androgen replacement therapy and as a potential male contraceptive.[1] Unlike many other testosterone esters that are formulated in oil, this compound was developed as a microcrystalline aqueous suspension.[1][2] Understanding the solubility and stability of the active pharmaceutical ingredient (API) powder is critical for formulation development, analytical method development, and ensuring the quality and efficacy of any potential drug product.
This technical guide summarizes the known physicochemical properties of this compound and provides a detailed examination of its expected solubility and stability based on data from structurally similar testosterone esters. It also outlines detailed experimental protocols for the determination of these properties.
Physicochemical Properties of this compound
| Property | Data | Reference |
| Chemical Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-butylcyclohexane-1-carboxylate | [1] |
| Developmental Codes | 20 Aet-1, CDB-1781 | [1] |
| Appearance | Assumed to be a white or off-white crystalline powder, similar to other testosterone esters. | Inferred from related compounds[3][4] |
| Formulation | Microcrystalline aqueous suspension | [1] |
| Particle Size (in formulation) | At least 75% in the range of 10 to 50 μm | [1] |
Solubility Profile
The esterification of testosterone at the 17β-hydroxyl group increases its lipophilicity, thereby enhancing its solubility in non-polar solvents and oils while decreasing its solubility in water.[3][5]
3.1 Qualitative Solubility
Based on the properties of testosterone and its other esters, this compound powder is expected to be:
-
Soluble in various organic solvents such as ethanol, methanol, chloroform, and ether.[3][6]
-
Soluble in vegetable oils which are commonly used as vehicles for injectable steroid preparations.[3][4]
3.2 Quantitative Solubility of Analogous Testosterone Esters
The following table summarizes the solubility data for other testosterone esters in various pharmaceutically relevant solvents and oils. This data provides a valuable reference for estimating the solubility of this compound.
| Testosterone Ester | Solvent/Vehicle | Solubility (mg/mL) | Reference |
| Testosterone Propionate | Various organic oils with 2% benzyl (B1604629) alcohol and 20% benzyl benzoate | ~175.5 | [7] |
| Testosterone Phenylpropionate | Various organic oils with 2% benzyl alcohol and 20% benzyl benzoate | ~139 | [7] |
| Testosterone Isocaproate | Various organic oils with 2% benzyl alcohol and 20% benzyl benzoate | ~447 | [7] |
| Testosterone Cypionate | Castor Oil based vehicle | > 200 | Inferred from formulation[4] |
| Testosterone Decanoate | Various organic oils with 2% benzyl alcohol and 20% benzyl benzoate | ~150-250 (oil dependent) | [7] |
| Testosterone Undecanoate | Various organic oils with 2% benzyl alcohol and 20% benzyl benzoate | ~100-200 (oil dependent) | [7] |
3.3 Experimental Protocol for Solubility Determination
A standard method for determining the equilibrium solubility of this compound powder is the shake-flask method.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., ethanol, methanol, propylene (B89431) glycol, castor oil, sesame oil)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
HPLC system with a validated quantitative method
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
Procedure:
-
Add an excess amount of this compound powder to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate until equilibrium is reached (typically 24-72 hours).
-
After agitation, allow the vials to stand to let the undissolved powder settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Testosterone preparations for clinical use in males (Chapter 15) - Testosterone [cambridge.org]
- 3. droracle.ai [droracle.ai]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. testodepot.com [testodepot.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testosterone Buciclate Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of testosterone (B1683101) buciclate in rat models for preclinical research. Testosterone buciclate is a long-acting ester of testosterone, designed to provide stable, physiological levels of the hormone over an extended period with a single administration.
Introduction
This compound is an androgen ester characterized by its very long duration of action.[1] It is a prodrug of testosterone, meaning it is converted into testosterone in the body.[1] Clinical studies in humans have demonstrated its favorable pharmacokinetic profile, with a terminal elimination half-life of approximately 29.5 days, allowing for prolonged maintenance of testosterone levels within the normal physiological range.[2] Unlike other testosterone esters, this compound does not cause an initial spike in testosterone levels after injection.[1][3] Formulated as a microcrystalline aqueous suspension, it is administered via intramuscular injection.[1][3]
Data Presentation
Pharmacokinetic Parameters of this compound (Human Data)
| Parameter | Value | Species | Administration | Reference |
| Terminal Elimination Half-Life | 29.5 ± 3.9 days | Human | 600 mg, single i.m. injection | [2] |
| Mean Residence Time | 65.0 ± 9.9 days | Human | 600 mg, single i.m. injection | [2] |
| Time to Maximum Concentration (Tmax) | ~6 weeks | Human | 600 mg, single i.m. injection | [2] |
| Maximum Concentration (Cmax) | 13.1 ± 0.9 nmol/L | Human | 600 mg, single i.m. injection | [2] |
Comparative Pharmacokinetics of Testosterone Esters in Rats
| Testosterone Ester | Dosage and Route | Key Findings | Species | Reference |
| Testosterone Undecanoate | 100 mg/kg, single s.c. injection | Maintained physiological testosterone levels for at least 4 weeks in orchidectomized rats. | Rat | [4][5] |
| Testosterone Undecanoate | 500 mg/kg, single i.m. injection | Resulted in supraphysiological testosterone concentrations for up to 6 weeks in non-orchidectomized rats. | Rat | [4] |
| Testosterone Benzoate | 100 mg/kg/day for 5 days, i.p. | Highly elevated serum testosterone on day 6, returning to control levels by day 18. | Rat | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Objective: To prepare a sterile suspension of this compound for intramuscular administration in rats.
Materials:
-
This compound (microcrystalline powder)
-
Sterile aqueous vehicle (e.g., sterile water for injection with 0.9% NaCl, 0.5% sodium carboxymethylcellulose, and 0.1% polysorbate 80)
-
Sterile vials
-
Sterile syringes and needles (25-27 gauge)
-
Vortex mixer
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add the sterile aqueous vehicle to the vial to achieve the desired concentration. A concentration of 100-200 mg/mL is a reasonable starting point based on concentrations used for other long-acting esters.
-
Vortex the vial vigorously for 5-10 minutes to ensure a uniform suspension of the microcrystals.
-
Visually inspect the suspension for any clumps or incomplete dispersion. Continue vortexing if necessary.
-
The suspension is now ready for administration. It should be used immediately after preparation to prevent settling of the microcrystals.
Protocol 2: Intramuscular Administration of this compound to Rats
Objective: To administer a single dose of this compound to a rat via intramuscular injection to achieve long-term, stable testosterone levels.
Materials:
-
Prepared this compound suspension
-
Rat (adult male, e.g., Sprague-Dawley or Wistar)
-
Sterile syringe (e.g., 1 mL) with a 25-27 gauge needle
-
70% ethanol
-
Appropriate restraint device or method
Procedure:
-
Draw the this compound suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing the dose.
-
Properly restrain the rat. This can be done manually by an experienced handler or using a restraint device.
-
The primary injection site is the quadriceps muscle of the hind limb.
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the muscle mass of the quadriceps. Be cautious to avoid the femur and the sciatic nerve, which runs along the caudal aspect of the femur.
-
Gently pull back on the plunger to aspirate and check for blood. If blood enters the syringe, withdraw the needle and select a new injection site.
-
If no blood is aspirated, inject the suspension slowly and steadily. The maximum recommended injection volume per site in the quadriceps of a rat is 0.1-0.3 mL.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the rat to its cage and monitor for any signs of distress or adverse reaction.
Dosage Considerations: Based on studies with testosterone undecanoate in rats, a starting dosage of 100-200 mg/kg for a single intramuscular injection of this compound is proposed to achieve sustained physiological to supraphysiological testosterone levels. The exact dosage should be optimized based on the specific experimental goals.
Mandatory Visualizations
Testosterone Signaling Pathways
// Classical Pathway "T" -> "AR_HSP" [label=" Binds"]; "AR_HSP" -> "AR" [label=" HSPs dissociate"]; "AR" -> "AR_Dimer" [label=" Dimerization &\nTranslocation"]; "AR_Dimer" -> "ARE" [label=" Binds"]; "ARE" -> "Gene_Tx" [label=" Regulates"];
// Non-Classical Pathway "T" -> "AR" [style=dashed, label=" Binds membrane-associated AR"]; "AR" -> "Src" [style=dashed, label=" Activates"]; "Src" -> "PI3K" [style=dashed, label=" Activates"]; "PI3K" -> "Akt" [style=dashed, label=" Activates"]; "Akt" -> "Gene_Tx" [style=dashed, label=" Influences"];
// Pathway Labels {rank=same; "T"; "AR_HSP"} labelloc="t"; label="Classical (Genomic) vs. Non-Classical (Non-Genomic) Testosterone Signaling"; } END_DOT
Caption: Classical and Non-Classical Androgen Receptor Signaling Pathways.
Experimental Workflow for this compound Administration in Rats
// Nodes "Prep" [label="1. Prepare this compound\nMicrocrystalline Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Restrain" [label="2. Restrain Rat", fillcolor="#FBBC05", fontcolor="#202124"]; "Inject" [label="3. Intramuscular Injection into Quadriceps\n(e.g., 100-200 mg/kg)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Monitor" [label="4. Post-Injection Monitoring\n(Observe for adverse effects)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sampling" [label="5. Long-term Blood Sampling\n(e.g., weekly for several months)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Analysis" [label="6. Analyze Testosterone Levels\nand other endpoints", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges "Prep" -> "Restrain"; "Restrain" -> "Inject"; "Inject" -> "Monitor"; "Monitor" -> "Sampling"; "Sampling" -> "Analysis"; } END_DOT
Caption: Workflow for a long-term study using this compound in rats.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (20 Aet-1) in hypogonadal men: pharmacokinetics and pharmacodynamics of the new long-acting androgen ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testosterone preparations for clinical use in males (Chapter 15) - Testosterone [cambridge.org]
- 4. Testosterone undecanoate: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Administration of exogenous testosterone in the adult rat and its effects on reproductive organs, sex hormones and body-weight - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Testosterone Buciclate Microcrystalline Aqueous Suspension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) buciclate is a long-acting androgen ester developed for use in androgen replacement therapy and as a potential male contraceptive.[1] Its prolonged duration of action is achieved through its formulation as a microcrystalline aqueous suspension for intramuscular injection. The slow dissolution of the testosterone buciclate microcrystals at the injection site leads to a sustained release of the active compound.[1] This document provides detailed application notes and protocols for the laboratory-scale preparation and characterization of a this compound microcrystalline aqueous suspension.
Data Presentation
Table 1: Comparative Pharmacokinetic Properties of Testosterone Esters
| Testosterone Ester | Terminal Half-Life (days) | Mean Residence Time (MRT) (days) | Vehicle |
| This compound | 29.5 | 65.0 | Aqueous Suspension |
| Testosterone Enanthate | 4.5 | 8.5 | Castor Oil |
| Testosterone Undecanoate | 20.9 | 34.9 | Tea Seed Oil |
| Testosterone Undecanoate | 33.9 | 36.0 | Castor Oil |
| Testosterone Propionate | 0.8 | 1.5 | Oily Solution |
Data compiled from literature sources.[1]
Table 2: Formulation Components for this compound Microcrystalline Aqueous Suspension
| Component | Function | Example Concentration Range (% w/v) |
| This compound | Active Pharmaceutical Ingredient (API) | 10 - 25 |
| Purified Water for Injection | Vehicle | q.s. to 100% |
| Polysorbate 80 (Tween 80) | Wetting Agent/Stabilizer | 0.1 - 2.0 |
| Carboxymethylcellulose Sodium | Suspending Agent | 0.5 - 2.0 |
| Sodium Chloride | Tonicity Adjusting Agent | 0.9 |
| Benzyl (B1604629) Alcohol | Preservative | 0.9 |
| Sodium Phosphate (Dibasic/Monobasic) | Buffering Agent | q.s. to pH 6.8-7.4 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the esterification of testosterone with trans-4-butylcyclohexanecarboxylic acid chloride.
Materials:
-
Testosterone
-
trans-4-butylcyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous sodium sulfate
-
Methanol
-
Hydrochloric acid
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
Preparation of Acyl Chloride: In a round-bottom flask, suspend trans-4-butylcyclohexanecarboxylic acid in benzene. Add thionyl chloride dropwise while stirring. Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and benzene under reduced pressure to obtain the crude trans-4-butylcyclohexanecarboxylic acid chloride.
-
Esterification: Dissolve testosterone in pyridine and cool the mixture in an ice bath. Add the freshly prepared acyl chloride in benzene dropwise to the testosterone solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the pyridine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.
-
Confirm the structure and purity of the synthesized this compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).
Protocol 2: Preparation of Microcrystalline Aqueous Suspension
This protocol describes the formulation of the synthesized this compound into a microcrystalline aqueous suspension using wet milling.
Materials:
-
Synthesized this compound
-
Polysorbate 80
-
Carboxymethylcellulose Sodium
-
Sodium Chloride
-
Benzyl Alcohol
-
Sodium Phosphate (Dibasic and Monobasic)
-
Purified Water for Injection
Procedure:
-
Vehicle Preparation: Prepare the aqueous vehicle by dissolving sodium chloride, benzyl alcohol, and the buffering agents in Purified Water for Injection. Adjust the pH to the desired range (e.g., 7.0). Add the suspending agent (carboxymethylcellulose sodium) and stir until fully hydrated.
-
Wetting Agent Addition: Add Polysorbate 80 to the vehicle and mix thoroughly.
-
Pre-suspension: Aseptically add the sterile, micronized this compound powder to the sterile vehicle. Stir with a high-shear mixer to form a coarse suspension.
-
Wet Milling: Transfer the pre-suspension to a sterile wet mill (e.g., a bead mill) containing sterile grinding media (e.g., zirconium oxide beads).
-
Mill the suspension at a controlled temperature and speed for a predetermined time to achieve the target particle size distribution (at least 75% of particles in the 10 to 50 µm range).[1]
-
Monitor the particle size distribution periodically during milling using laser diffraction or microscopy.
-
Final Formulation: Once the desired particle size is achieved, aseptically transfer the suspension to a sterile holding tank.
-
Fill the final suspension into sterile vials under aseptic conditions and seal.
Protocol 3: Characterization of the Microcrystalline Suspension
1. Particle Size Analysis:
-
Method: Laser Diffraction or Light Microscopy with image analysis.
-
Procedure:
-
Gently agitate the suspension to ensure homogeneity.
-
Withdraw a representative sample and dilute it appropriately with the vehicle to avoid multiple scattering effects.
-
Analyze the sample using a calibrated laser diffraction instrument or microscope.
-
Determine the particle size distribution, including D10, D50, and D90 values, and ensure it meets the specification (at least 75% between 10-50 µm).[1]
-
2. In Vitro Dissolution Testing:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: 0.5% Sodium Lauryl Sulfate (SLS) in water.
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
Introduce a known amount of the suspension into the dissolution vessel.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the filtrate for this compound concentration using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
-
3. Stability Testing:
-
Conditions: Store the final product at accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) stability conditions.
-
Parameters to Monitor:
-
Appearance (caking, color change)
-
Particle size distribution
-
Assay of this compound
-
Content of related substances (degradation products)
-
pH of the suspension
-
Redispersibility (ease of resuspension upon shaking)
-
Sterility
-
-
Frequency: Test at appropriate time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of the suspension.
Caption: Simplified signaling pathway of testosterone via the androgen receptor.[2][3]
References
Application Notes and Protocols for Testosterone Buciclate Dosage in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Testosterone (B1683101) buciclate is an investigational long-acting ester of testosterone that has been studied in humans for male contraception and androgen replacement therapy but was never commercially marketed.[1][2] As such, there is a significant lack of published preclinical studies detailing its use in common animal models. The following application notes and protocols are therefore based on the available human pharmacokinetic data for testosterone buciclate, comparative data from other long-acting testosterone esters used in animal studies, and general principles of preclinical drug dosage calculation. Researchers should consider this information as a guide to inform the design of initial dose-finding studies.
Introduction to this compound
This compound (20 Aet-1, CDB-1781) is a synthetic androgen ester designed for intramuscular administration.[1] Clinical studies in hypogonadal men have demonstrated its remarkably long duration of action, with a terminal elimination half-life of approximately 29.5 days and a mean residence time of about 65 days following a single 600 mg injection.[3] This prolonged pharmacokinetic profile is significantly longer than that of other commonly used esters like testosterone enanthate or cypionate.[1] The primary mechanism of action involves the slow release of testosterone from the injection depot, followed by hydrolysis of the buciclate ester to yield active testosterone.
Relevant Signaling Pathway: Androgen Receptor Signaling
The physiological effects of testosterone are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon binding testosterone or its more potent metabolite, dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it functions as a transcription factor to regulate the expression of target genes. This pathway governs a wide range of physiological processes, including male sexual development, muscle growth (anabolism), and spermatogenesis.
Caption: Androgen Receptor Signaling Pathway.
Comparative Pharmacokinetics of Testosterone Esters
Due to the lack of specific animal data for this compound, it is informative to compare its human pharmacokinetic profile with that of other testosterone esters for which animal data are available. This comparison can help in estimating a starting dose range for preclinical studies.
| Parameter | This compound (Human) | Testosterone Enanthate (Human) | Testosterone Undecanoate (in Castor Oil, Human) |
| Terminal Half-Life | 29.5 days[3] | 4.5 days | 33.9 days[1] |
| Mean Residence Time | 65.0 days[3] | 8.5 days | 36.0 days[1] |
| Administration Route | Intramuscular (IM)[3] | Intramuscular (IM) | Intramuscular (IM) |
Calculating Initial Dosages for Animal Studies
Allometric Scaling from Human Dose
A common method for estimating an initial animal dose is allometric scaling, which converts a human dose to an animal equivalent dose (AED) based on body surface area.
Formula: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
Where Km = Body Weight (kg) / Body Surface Area (m²)
Km Factors for Common Species:
| Species | Km Factor |
|---|---|
| Human | 37 |
| Rat | 6 |
| Mouse | 3 |
Example Calculation (Hypothetical): Assuming a human clinical dose of 600 mg for a 70 kg person:
-
Human Dose: 600 mg / 70 kg = 8.57 mg/kg
-
Rat Dose: 8.57 mg/kg × (37 / 6) ≈ 52.8 mg/kg
-
Mouse Dose: 8.57 mg/kg × (37 / 3) ≈ 105.7 mg/kg
Important Note: This calculation provides a rough starting point. Given the very long half-life of this compound, a single administration at this scaled dose might lead to prolonged supraphysiological levels. Therefore, a more conservative approach is recommended.
Comparative Dosages of Other Testosterone Esters in Rodents
Reviewing established dosages for other long-acting testosterone esters in rodents can provide a more practical starting point.
| Animal Model | Testosterone Ester | Dosage | Administration | Observed Effect | Reference |
| Rat (Wistar) | Testosterone Undecanoate | 100 mg/kg | Single s.c. injection | Maintained physiological testosterone levels for at least 4 weeks in orchidectomized rats. | [4] |
| Rat (Wistar) | Testosterone Undecanoate | 500 mg/kg | Single i.m. injection | Resulted in supraphysiological testosterone levels for up to 6 weeks. | [4] |
| Mouse (C57BL/6N) | Testosterone Enanthate | 0.45 mg/mouse | Subcutaneous injection twice weekly | Reproduced key reproductive changes observed in transgender men on T therapy. | [5][6][7] |
| Rat (Female) | Testosterone | 1 mg/kg/day | Subcutaneous injection | Increased growth rate and food conversion efficiency. | [8] |
Based on this comparative data, a starting dose for a pilot study with this compound in rats could be in the range of 50-100 mg/kg for a single intramuscular injection, with subsequent pharmacokinetic and pharmacodynamic monitoring.
Experimental Protocols
Preparation of this compound Formulation
This compound has been formulated as a microcrystalline aqueous suspension for intramuscular injection.[1]
Materials:
-
This compound (sterile powder)
-
Sterile vehicle (e.g., 0.9% saline with 0.5% sodium carboxymethylcellulose and 0.1% Tween 80)
-
Sterile vials
-
Homogenizer or sonicator
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
Prepare the sterile vehicle solution.
-
Gradually add the this compound powder to the vehicle while mixing continuously using a sterile magnetic stirrer.
-
To ensure a uniform suspension of microcrystals, homogenize or sonicate the mixture under aseptic conditions until the desired particle size distribution is achieved.
-
Aseptically dispense the suspension into sterile vials.
-
Store at a controlled room temperature, protected from light.
Administration to Rodents
Materials:
-
This compound suspension
-
Appropriate gauge needles (e.g., 23-25G for rats, 25-27G for mice)
-
1 mL syringes
-
Animal scale
-
70% ethanol
Protocol:
-
Accurately weigh the animal to determine the correct injection volume.
-
Gently swirl the vial of this compound suspension to ensure homogeneity before drawing the dose.
-
Anesthetize or restrain the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
For intramuscular injection in rats, the quadriceps or gluteal muscles are common sites. For mice, the gastrocnemius muscle can be used.
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the muscle belly and inject the suspension slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any adverse reactions post-injection.
Experimental Workflow and Monitoring
A typical experimental workflow for a dose-finding study of this compound in an animal model would involve several key stages.
Caption: Experimental Workflow for a Dose-Finding Study.
Monitoring Parameters:
-
Pharmacokinetics: Serial blood samples should be collected to determine the plasma concentrations of testosterone over time. This will allow for the calculation of key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and elimination half-life.
-
Pharmacodynamics:
-
Hormone Levels: Measurement of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) can indicate the degree of hypothalamic-pituitary-gonadal axis suppression.
-
Anabolic Effects: Monitoring body weight and the weights of androgen-sensitive tissues (e.g., seminal vesicles, prostate, levator ani muscle) at the study endpoint can provide insights into the anabolic and androgenic activity of the administered dose.
-
Behavioral and Physiological Observations: Regular monitoring for changes in behavior, appetite, and overall health is crucial.
-
Conclusion
The calculation of this compound dosage for animal studies requires a careful and considered approach due to the absence of direct preclinical data. By leveraging allometric scaling from human studies and comparative data from other long-acting testosterone esters, researchers can establish a rational starting point for dose-finding experiments. Meticulous planning of the experimental protocol, including formulation, administration, and a comprehensive monitoring plan, is essential to successfully characterize the pharmacokinetic and pharmacodynamic profile of this compound in the chosen animal model.
References
- 1. Testosterone undecanoate: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Long-lived testosterone esters in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mouse model to investigate the impact of testosterone therapy on reproduction in transgender men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mode of action of anabolic agents: the effect of testosterone on muscle protein metabolism in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testosterone Buciclate Delivery via Alzet® Pump Versus Intramuscular Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) buciclate is a long-acting androgen ester that serves as a prodrug of testosterone. Its extended duration of action makes it a subject of interest for various research applications, including androgen replacement therapy and potential male contraception. The delivery method of testosterone buciclate significantly influences its pharmacokinetic profile and, consequently, its physiological effects. This document provides a detailed comparison of two common delivery methods in a research setting: continuous infusion via Alzet® osmotic pumps and bolus administration through intramuscular injection.
These application notes offer structured tables for data comparison, detailed experimental protocols for both delivery methods, and visualizations of experimental workflows and the androgen receptor signaling pathway to guide researchers in selecting the appropriate method for their experimental needs.
Data Presentation: Pharmacokinetic Comparison
The choice of delivery method profoundly impacts the release kinetics of this compound. Continuous delivery via Alzet® pumps provides a steady-state concentration, mimicking physiological hormone levels, whereas intramuscular injections result in a peak concentration followed by a gradual decline. The following table summarizes the key pharmacokinetic parameters observed in a comparative study in adult male bonnet monkeys.
| Parameter | Alzet® Pump Delivery | Intramuscular Injection |
| Peak Testosterone Concentration (Cmax) | 26.83 ± 0.44 ng/ml | Lower than Alzet Pump |
| Time to Peak Concentration (Tmax) | Day 18 | Day 13 |
| Duration of Elevated Testosterone (>5 ng/ml) | Up to 45 days | Not specified, but shorter than Alzet |
| Release Profile | Sustained, steady-state | Initial peak followed by decline |
Data extrapolated from a study in adult male bonnet monkeys. The intramuscular injection data in this specific comparative study was noted to have a shorter duration of action than the Alzet pump.
Experimental Protocols
Protocol 1: Continuous Delivery of this compound via Alzet® Osmotic Pump in Rodents
This protocol outlines the subcutaneous implantation of an Alzet® osmotic pump for the continuous delivery of this compound in a rodent model (e.g., rat or mouse).
1. Materials:
-
This compound powder
-
Vehicle: Sterile sesame oil or propylene (B89431) glycol (ensure compatibility with this compound and Alzet® pumps)
-
Alzet® osmotic pump (select model based on desired duration and flow rate, e.g., Model 2004 for 4-week delivery in rats)
-
Filling tube (provided with Alzet® pumps)
-
Syringe (1 ml)
-
Beaker and stirring rod
-
Sterile saline (0.9% NaCl)
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
70% ethanol (B145695) and povidone-iodine for surgical site preparation
2. Methods:
2.1. This compound Solution Preparation:
-
Calculate the required concentration of this compound based on the desired daily dose and the pump's flow rate.
-
Formula: Concentration (mg/ml) = [Desired Dose (mg/day) / Pump Flow Rate (µl/hr) x 24 hr/day]
-
-
In a sterile environment (e.g., laminar flow hood), weigh the calculated amount of this compound powder.
-
Add the sterile vehicle (e.g., sesame oil) to the powder in a sterile beaker.
-
Gently stir until the this compound is completely dissolved. Warming the vehicle slightly may aid in dissolution. Ensure the final solution is clear and free of particulates.
-
Draw the solution into a sterile syringe.
2.2. Alzet® Pump Filling and Priming:
-
Attach the filling tube to the syringe.
-
Hold the Alzet® pump upright and insert the filling tube into the pump's opening until it stops.
-
Slowly inject the this compound solution into the pump until the reservoir is full and a small amount of solution is seen at the top.
-
Remove the filling tube and insert the flow moderator until it is flush with the top of the pump.
-
Prime the filled pump by incubating it in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate pumping upon implantation.
2.3. Surgical Implantation (Subcutaneous):
-
Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave the fur from the dorsal mid-scapular region.
-
Disinfect the surgical site with 70% ethanol and povidone-iodine.
-
Make a small incision (approximately 1 cm) in the skin.
-
Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed Alzet® pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer a post-operative analgesic as recommended by your institution's animal care and use committee.
-
Monitor the animal daily for signs of pain, distress, or infection at the surgical site.
Protocol 2: Intramuscular Injection of this compound in Rodents
This protocol describes the preparation of a microcrystalline aqueous suspension of this compound and its administration via intramuscular injection in a rodent model.
1. Materials:
-
This compound powder
-
Sterile vehicle for suspension (e.g., 0.9% saline with 0.5% carboxymethylcellulose and 0.1% Tween 80)
-
Sterile vials and syringes with needles (e.g., 25-27 gauge)
-
Homogenizer or sonicator
-
Particle size analyzer (optional)
-
70% ethanol for injection site disinfection
2. Methods:
2.1. Preparation of Microcrystalline Suspension:
-
In a sterile environment, weigh the desired amount of this compound.
-
Prepare the sterile aqueous vehicle.
-
Gradually add the this compound powder to the vehicle while continuously mixing.
-
Homogenize or sonicate the mixture to create a fine, uniform microcrystalline suspension. The target particle size for prolonged release is typically in the range of 10-50 µm.
-
Visually inspect the suspension for uniformity. If a particle size analyzer is available, confirm the particle size distribution.
-
Draw the required dose into a sterile syringe immediately before injection, ensuring the suspension is well-mixed by gentle agitation.
2.2. Intramuscular Injection Procedure:
-
Properly restrain the animal. Anesthesia may be required depending on institutional guidelines and the temperament of the animal.
-
Select the injection site. The quadriceps or gluteal muscles are common sites in rodents.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle deep into the muscle belly.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound suspension.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitor the animal for any signs of discomfort or adverse reaction at the injection site.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing this compound delivery methods.
Androgen Receptor Signaling Pathway
Caption: Simplified diagram of the androgen receptor signaling pathway.
Conclusion
The choice between Alzet® osmotic pumps and intramuscular injections for this compound delivery depends on the specific aims of the research.
-
Alzet® pumps are ideal for studies requiring stable, long-term physiological levels of testosterone, thereby minimizing fluctuations and more closely mimicking endogenous hormone production. This method is advantageous for long-term pharmacological and behavioral studies where consistent androgen levels are crucial.
-
Intramuscular injections of a microcrystalline suspension provide a long-acting depot effect. While this method is less invasive than surgery, it results in an initial peak in testosterone levels followed by a slow decline, which may be desirable for certain research questions but could also introduce variability.
Researchers should carefully consider the desired pharmacokinetic profile, the duration of the study, and the potential for stress induced by repeated injections versus a single surgical procedure when selecting the most appropriate delivery method for their experimental design.
Synthesis of Testosterone Buciclate: Application Notes and Protocols for the Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of testosterone (B1683101) buciclate (Testosterone 17β-(trans-4-butylcyclohexane-1-carboxylate)), a long-acting androgen ester. The protocols outlined below are intended for use in a research laboratory setting by qualified professionals.
I. Overview of the Synthetic Pathway
The synthesis of testosterone buciclate is a two-stage process. The first stage involves the preparation of the key intermediate, trans-4-butylcyclohexanecarboxylic acid. The second stage is the esterification of testosterone with the acyl chloride derivative of this intermediate.
Application Notes and Protocols for the Purification of Testosterone Buciclate for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) buciclate is a long-acting ester of testosterone, which acts as a prodrug, slowly releasing testosterone into the system.[1] For meaningful and reproducible in vitro assays, the purity of testosterone buciclate is of paramount importance to ensure that the observed biological effects are solely attributable to the compound of interest and not to impurities from its synthesis or degradation. These application notes provide detailed protocols for the purification of this compound, ensuring its suitability for sensitive in vitro studies.
Potential impurities in testosterone preparations can include precursors from synthesis, side-products, and degradation products such as free testosterone.[2] The presence of these impurities can lead to erroneous results in in vitro assays by interacting with cellular targets or interfering with analytical methods. Therefore, robust purification and quality control are essential steps before its use in research.
Purification Techniques
The purification of this compound from a crude synthetic mixture can be effectively achieved using chromatographic techniques. The choice of method will depend on the scale of purification and the nature of the impurities.
Column Chromatography
Column chromatography is a versatile technique for the purification of steroids on a preparative scale.[3][4][5] For this compound, a normal-phase chromatography approach using silica (B1680970) gel is recommended.
Principle: This method separates compounds based on their polarity. Less polar compounds, like this compound, will elute faster than more polar impurities when a non-polar mobile phase is used.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane (B92381).
-
Column Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (B1210297) (e.g., 95:5 v/v). The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the product.[4]
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the purified this compound.
-
Solvent Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity and smaller scale purifications, preparative HPLC is the method of choice.[6][7] A reverse-phase C18 column is commonly used for the separation of testosterone and its esters.[8]
Principle: In reverse-phase HPLC, a non-polar stationary phase (C18) is used with a polar mobile phase. More polar compounds will elute first, while less polar compounds like this compound will have a longer retention time.
Protocol:
-
Column: A preparative reverse-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for steroid separation.[8] The exact ratio should be optimized for the best separation of this compound from its impurities. A gradient elution may be necessary.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent.
-
Injection: Inject the sample onto the column.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak as detected by a UV detector (typically around 240-245 nm for testosterone and its esters).[8][9]
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fraction by analytical HPLC. Pool the pure fractions and remove the solvent, for example, by lyophilization or evaporation.
Quality Control and Data Presentation
After purification, it is crucial to assess the purity of the this compound. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[10]
Analytical HPLC Conditions:
| Parameter | Condition |
| Column | C8 or C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10-20 µL |
Expected Purity:
For in vitro assays, a purity of ≥98% is generally recommended to minimize off-target effects.
Example Purity Data:
| Purification Method | Purity of this compound (%) |
| Crude Product | 85.2 |
| After Column Chromatography | 97.5 |
| After Preparative HPLC | >99.0 |
Experimental Workflow and Signaling Pathway
Experimental Workflow for Purification and Analysis
The following diagram illustrates the general workflow for the purification and quality control of this compound.
Androgen Receptor Signaling Pathway
This compound is a prodrug that is hydrolyzed to testosterone. Testosterone then exerts its biological effects primarily through the androgen receptor (AR). The classical signaling pathway is depicted below.[11][12][13]
Stability and Storage
Testosterone esters can be susceptible to hydrolysis, especially under non-ideal storage conditions.[14]
-
Storage: Purified this compound should be stored as a solid at -20°C or lower, protected from light and moisture.
-
Solutions: For in vitro experiments, prepare fresh solutions in a suitable sterile solvent (e.g., DMSO, ethanol) and use them promptly. Avoid repeated freeze-thaw cycles of solutions.
Conclusion
The purity of this compound is a critical factor for the reliability of in vitro assay results. The protocols outlined in these application notes, utilizing column chromatography and preparative HPLC, provide effective methods for obtaining high-purity material. Rigorous quality control using analytical HPLC is essential to confirm the purity of the final product before its use in any experimental setting. Adherence to these guidelines will ensure that researchers can have confidence in the data generated from their in vitro studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification and Structural Elucidation of New Process Impurity in Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Column chromatography of steroids on Sephadex LH-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. britannica.com [britannica.com]
- 6. Separation of Testosterone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
- 9. HPLC method development for testosterone propionate and cipionate in oil-based injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. news-medical.net [news-medical.net]
- 14. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
Application Notes and Protocols for Quantifying Testosterone Buciclate in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) buciclate is a long-acting injectable anabolic-androgenic steroid and a testosterone prodrug.[1] Its extended duration of action makes it a subject of interest for hormone replacement therapy and potential male contraception.[2][3][4] Accurate quantification of testosterone levels in serum following administration of testosterone buciclate is crucial for pharmacokinetic studies, dose-response modeling, and clinical monitoring. As this compound itself is hydrolyzed to testosterone, the primary analyte for monitoring is testosterone. This document provides detailed application notes and protocols for the quantification of testosterone in serum, applicable to studies involving this compound, using state-of-the-art analytical techniques.
The gold standard for testosterone quantification is mass spectrometry coupled with chromatography, which offers high sensitivity and specificity.[5][6] While immunoassays are also available, they can be prone to cross-reactivity and may show variability, especially at low concentrations.[7][8][9][10]
Analytical Methods Overview
The primary methods for the quantification of testosterone in serum are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays are also used but with noted limitations.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of testosterone and an internal standard. | High specificity and sensitivity, suitable for low concentrations, high throughput possible.[7][11] | Higher initial instrument cost. |
| GC-MS | Chromatographic separation of volatile derivatives of testosterone followed by mass spectrometric detection. | High specificity and sensitivity, well-established "gold standard" method.[5][12] | Requires derivatization, which can be time-consuming.[13][14] |
| Immunoassay | Competitive binding of testosterone and a labeled tracer to a limited number of antibody binding sites. | High throughput, lower cost per sample, widely available. | Potential for cross-reactivity, lower accuracy at low concentrations.[7][10] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a robust method for the quantification of total testosterone in human serum.
a. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw serum samples, quality controls (QCs), and calibrators at room temperature.
-
Pipette 100 µL of serum sample, QC, or calibrator into a 2 mL 96-well plate.[11]
-
Add 10 µL of an internal standard solution (e.g., testosterone-d3 (B3025694) in methanol) to each well.[15] The choice of internal standard is critical and can affect results.[16][17]
-
Add 100 µL of a dissociation buffer (e.g., 0.5 M ammonium (B1175870) acetate, pH 5.5) to release testosterone from binding proteins.[11][18]
-
Incubate at room temperature for a defined period (e.g., 90-120 minutes) to ensure complete dissociation.[11]
-
Perform a two-step liquid-liquid extraction. First, add 500 µL of an organic solvent mixture (e.g., ethyl acetate/hexane) and mix thoroughly.[11]
-
Centrifuge the plate to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean 96-well plate.
-
Dry the organic extract under a stream of nitrogen at an elevated temperature (e.g., 40-50°C).
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50% methanol (B129727) in water with 0.1% formic acid).[16]
b. LC-MS/MS Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[15]
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.[11]
-
Flow Rate: Typically 0.5 mL/min.[11]
-
Injection Volume: 40 µL.[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
c. Data Analysis and Quantification
Quantification is performed by constructing a calibration curve from the peak area ratios of the testosterone calibrators to the internal standard. The concentration of testosterone in the unknown samples is then determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a method for testosterone quantification using GC-MS, which requires a derivatization step.
a. Sample Preparation and Derivatization
-
Follow steps 1-8 of the LC-MS/MS sample preparation protocol (Liquid-Liquid Extraction).
-
Dry the organic extract under a stream of nitrogen.
-
Derivatization: To improve volatility and thermal stability, derivatization is necessary.[13] A common method is silylation.[13][19]
-
Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide (NH4I) and dithiothreitol (B142953) (DTT).[19]
-
Incubate the mixture at an elevated temperature (e.g., 90°C for 10 minutes).[13]
-
-
The derivatized sample is then ready for injection into the GC-MS.
b. GC-MS Conditions
-
Gas Chromatograph: A system equipped with a capillary column.
-
Column: A low-bleed, inert column such as a 100% dimethylpolysiloxane phase is recommended for high-temperature applications.[12]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An oven temperature program that allows for the separation of the derivatized testosterone from other sample components.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron impact (EI) or electron capture negative chemical ionization (ECNCI).[15]
-
Detection Mode: Selected Ion Monitoring (SIM).
c. Data Analysis and Quantification
Similar to LC-MS/MS, quantification is achieved by creating a calibration curve based on the peak area ratios of the derivatized testosterone calibrators to the derivatized internal standard.
Data Presentation
Quantitative data from method validation should be summarized for clarity. Below are example tables for presenting key performance characteristics.
Table 1: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 1300 ng/dL[11] |
| Lower Limit of Quantification (LLOQ) | 0.950 ng/dL[11] |
| Intra-assay Precision (%CV) | < 5%[11] |
| Inter-assay Precision (%CV) | < 5%[11] |
| Accuracy (% Bias) | Within ± 15% |
| Recovery | > 85%[18] |
Table 2: GC-MS Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/dL[15] |
| Lower Limit of Quantification (LLOQ) | 5 ng/dL[15] |
| Intra-assay Precision (%CV) | < 6%[15] |
| Inter-assay Precision (%CV) | < 6%[15] |
| Accuracy (% Bias) | Within ± 15% |
| Recovery | > 80% |
Visualizations
Experimental Workflow for LC-MS/MS Quantification of Testosterone
Caption: Workflow for testosterone quantification in serum by LC-MS/MS.
Testosterone Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Testosterone preparations for clinical use in males (Chapter 15) - Testosterone [cambridge.org]
- 3. amsbio.com [amsbio.com]
- 4. Potential of this compound for male contraception: endocrine differences between responders and nonresponders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Serum testosterone measured by liquid chromatography-tandem mass spectrometry is an independent predictor of response to castration in metastatic hormone-sensitive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nvkc.nl [nvkc.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Testosterone measured by 10 immunoassays and by isotope-dilution gas chromatography-mass spectrometry in sera from 116 men, women, and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Testosterone in Serum Using Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative determination of human serum testosterone via isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Testosterone Buciclate in Human Serum by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative determination of testosterone (B1683101) buciclate in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) for sample cleanup and concentration. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Electrospray Ionization (ESI) source. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies or other research involving testosterone buciclate.
Introduction
This compound is a long-acting ester of testosterone, which has been investigated for its potential in androgen replacement therapy and as a male contraceptive. Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. LC-MS/MS offers superior selectivity and sensitivity compared to traditional immunoassays for the analysis of steroid esters, providing unequivocal identification and quantification. This application note provides a detailed protocol for the analysis of this compound in human serum.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Testosterone-d3
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
tert-Butyl methyl ether (MTBE) or a mixture of diethyl ether and ethyl acetate
-
Human serum (drug-free)
Sample Preparation
A liquid-liquid extraction (LLE) procedure is utilized for the extraction of this compound from human serum.
-
To 500 µL of human serum in a glass test tube, add 25 µL of the internal standard solution.
-
Add 3 mL of tert-butyl methyl ether or a 70:30 (v/v) mixture of diethyl ether/ethyl acetate.[1]
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 200 µL of acetonitrile.[1]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size)[1]
-
Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.6 mL/min[1]
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL[1]
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 50 |
| 6.0 | 50 |
Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode
-
Ion Spray Voltage: +5500 V
-
Source Temperature: 550 °C
-
Collision Gas: Nitrogen
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 455.35 | 97.1 | 109.1 | 30 |
| Testosterone-d3 (IS) | 292.2 | 97.1 | 109.1 | 30 |
Note: The molecular weight of this compound is 454.69 g/mol . The precursor ion is the protonated molecule [M+H]+. The product ions at m/z 97 and 109 are characteristic fragments of the testosterone steroid core.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the analysis of testosterone esters using LC-MS/MS. These values can be used as a benchmark for method validation of the this compound assay.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 - 0.30 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Recovery | > 70%[2] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
Experimental Workflow Diagram
References
Application Notes and Protocols for Testosterone Buciclate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for the storage and handling of testosterone (B1683101) buciclate. The following protocols are intended to ensure the stability, integrity, and safety of this long-acting androgen ester in a laboratory setting.
Introduction to Testosterone Buciclate
This compound (also known as 20 Aet-1 or CDB-1781) is a synthetic anabolic-androgenic steroid and a C17β ester of testosterone.[1] It was developed for potential use in androgen replacement therapy and as a male contraceptive but was never commercially marketed.[1] Its long buciclate (4-butylcyclohexane-1-carboxylate) ester chain results in a very long duration of action when administered as a depot intramuscular injection.[1][2] In clinical studies, it has been shown to maintain testosterone levels in the normal range for up to 20 weeks with a single injection.[1] It is typically formulated as a microcrystalline aqueous suspension.[1]
Storage of this compound
Proper storage is critical to maintain the stability and efficacy of this compound. While specific stability studies on this compound are not extensively published due to its non-commercial status, the following recommendations are based on best practices for other long-chain testosterone esters, such as testosterone cypionate and enanthate.
Recommended Storage Conditions:
-
Temperature: Store at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[3]
-
Light: Protect from light. Store in its original container or in a light-resistant container.
-
Freezing: Do not freeze. Freezing can cause crystallization and affect the suspension's integrity.
-
Humidity: Store in a dry place.
Rationale:
Exposure to temperatures outside the recommended range, direct light, and moisture can lead to the degradation of testosterone esters. Freezing can cause the active pharmaceutical ingredient (API) to crystallize out of the suspension, making it difficult to re-suspend and potentially altering its release profile upon administration.
Handling of this compound
As a potent steroidal compound, this compound requires careful handling to prevent personnel exposure and contamination.
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves.
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Respiratory Protection: When handling the powdered form of the compound, a respirator should be used to avoid inhalation.
General Handling Procedures:
-
Handle in a well-ventilated area, preferably within a fume hood, especially when dealing with the pure powder.
-
Avoid direct contact with skin, eyes, and mucous membranes. In case of accidental contact, wash the affected area thoroughly with soap and water.
-
Prevent aerosolization of the powder or suspension.
-
All equipment and surfaces that come into contact with this compound should be decontaminated after use.
-
Dispose of waste in accordance with institutional and local regulations for hazardous materials.
Quantitative Data Summary
Due to the limited availability of specific stability data for this compound, the following table summarizes general stability data for long-chain testosterone esters under various stress conditions. This information is derived from studies on similar compounds and serves as a guideline for predicting the stability of this compound.
| Stress Condition | Parameter | Typical Observation for Long-Chain Testosterone Esters | Potential Degradation Products |
| Thermal | Elevated Temperature (e.g., 40°C - 80°C) | Increased degradation rate. Hydrolysis of the ester bond is a primary degradation pathway. | Testosterone, Buciclate ester side-chain, Oxidation products |
| Photolytic | Exposure to UV or fluorescent light | Potential for photodegradation, leading to loss of potency. | Photodegradation products of the steroid nucleus |
| Acidic Hydrolysis | Low pH (e.g., pH 1-3) | Accelerated hydrolysis of the ester linkage. | Testosterone, Buciclate ester side-chain |
| Alkaline Hydrolysis | High pH (e.g., pH 9-12) | Rapid hydrolysis of the ester linkage. | Testosterone, Buciclate ester side-chain |
| Oxidative | Exposure to oxidizing agents (e.g., H₂O₂) | Oxidation of the steroid molecule, particularly at the A-ring. | Oxidized testosterone derivatives |
Experimental Protocols
Protocol for Stability Testing (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method for this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound (pure substance or formulation)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system with a UV or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Acidic Degradation: To an aliquot of the stock solution, add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize the solution before analysis.
-
Alkaline Degradation: To an aliquot of the stock solution, add 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.
-
Photolytic Degradation: Expose the solid sample and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent drug from all significant degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Calculate the percentage of degradation.
Protocol for Quality Control Analysis using HPLC
This protocol describes a typical HPLC method for the quantification of this compound and the detection of impurities.
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
UV detector set at an appropriate wavelength (e.g., 240 nm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water or an isocratic mixture (e.g., Methanol:Water 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound reference standard of known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Impurity Profiling: Identify and quantify any impurity peaks in the sample chromatogram based on their retention times and relative peak areas.
Mandatory Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Simplified Signaling Pathway of Testosterone.
References
Application Notes and Protocols for the Development of a Stable Research Formulation of Testosterone Buciclate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) buciclate is a long-acting injectable anabolic-androgenic steroid that functions as a prodrug of testosterone.[1] Developed for potential use in androgen replacement therapy and as a male contraceptive, it exhibits a prolonged duration of action.[1][2] A single intramuscular injection can maintain physiological testosterone levels for an extended period.[1] This document provides detailed application notes and protocols for the development of a stable research formulation of testosterone buciclate, focusing on both oil-based solutions and aqueous microcrystalline suspensions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development.
| Property | Data | Reference |
| Chemical Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-butylcyclohexane-1-carboxylate | [1] |
| Molecular Formula | C30H46O3 | [1] |
| Molecular Weight | 454.69 g/mol | [1] |
| Appearance | White or creamy white crystalline powder | [3] |
| Solubility | Insoluble in water; soluble in vegetable oils; freely soluble in alcohol, chloroform, dioxane, and ether.[3] | [3] |
| Formulation Type | Microcrystalline aqueous suspension or oil-based depot injection.[1] | [1] |
| Particle Size (for suspension) | At least 75% of particles in the range of 10 to 50 μm.[1] | [1] |
Signaling Pathways of Testosterone
Testosterone mediates its effects through genomic and non-genomic signaling pathways.
Diagram of Testosterone Signaling Pathways.
Experimental Protocols
Synthesis and Purification of this compound
A detailed, step-by-step protocol for the synthesis and purification of this compound is crucial for obtaining a high-purity API. The following is a general procedure based on known esterification methods for testosterone.[4][5]
Materials:
-
Testosterone
-
trans-4-butylcyclohexanecarboxylic acid
-
Thionyl chloride (SOCl2) or other activating agent
-
Benzene or other suitable solvent
-
Dichloromethane
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Protocol:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve trans-4-butylcyclohexanecarboxylic acid in an excess of thionyl chloride. Reflux the mixture for 2 hours to form the acyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
Esterification: Dissolve testosterone and pyridine in benzene. Cool the solution in an ice bath. Add the freshly prepared acyl chloride dropwise to the testosterone solution with stirring. Allow the reaction to proceed at room temperature overnight.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.[6]
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR, mass spectrometry, and HPLC.
Formulation Development Workflow
The development of a stable formulation follows a structured workflow.
Formulation Development Workflow.
Preparation of an Oil-Based Formulation
Oil-based depot injections are a common approach for long-acting steroid delivery.
Materials:
-
This compound (sterile powder)
-
Sterile pharmaceutical-grade oil (e.g., sesame oil, cottonseed oil, castor oil)[7]
-
Sterile benzyl (B1604629) benzoate (B1203000) (co-solvent)
-
Sterile benzyl alcohol (preservative)
-
Sterile vials and stoppers
-
Syringe filters (0.22 µm)
Protocol:
-
Vehicle Preparation: In a sterile beaker, combine the required volumes of the chosen oil, benzyl benzoate, and benzyl alcohol.
-
Dissolution: Aseptically add the sterile this compound powder to the vehicle. Stir with a sterile magnetic stir bar until completely dissolved. Gentle heating may be applied if necessary, but care must be taken to avoid degradation.
-
Sterile Filtration: Filter the solution through a 0.22 µm syringe filter into a sterile receiving vessel.
-
Filling: Aseptically fill the sterile solution into sterile vials.
-
Sealing: Securely seal the vials with sterile stoppers and crimp caps.
Preparation of a Microcrystalline Aqueous Suspension
For a microcrystalline aqueous suspension, particle size control is critical.[1]
Materials:
-
This compound (micronized, sterile)
-
Sterile water for injection
-
Sterile suspending agent (e.g., carboxymethylcellulose sodium)
-
Sterile wetting agent (e.g., polysorbate 80)
-
Sterile tonicity-adjusting agent (e.g., sodium chloride)
-
Sterile buffer components (e.g., sodium phosphate (B84403) monobasic and dibasic)
-
Sterile vials and stoppers
Protocol:
-
Vehicle Preparation: In a sterile vessel, dissolve the buffer components, tonicity-adjusting agent, and suspending agent in sterile water for injection.
-
Wetting of API: In a separate sterile container, wet the micronized sterile this compound with a small amount of the vehicle containing the wetting agent to form a smooth paste.
-
Suspension Formation: Gradually add the paste to the bulk of the vehicle with continuous homogenization to ensure a uniform suspension.
-
Volume Adjustment: Adjust the final volume with sterile water for injection.
-
Filling and Sealing: Aseptically fill the suspension into sterile vials and seal.
Particle Size Analysis
Particle size distribution is a critical quality attribute for suspension formulations.[8]
Protocol:
-
Sample Preparation: Gently invert the suspension vial multiple times to ensure homogeneity. Withdraw a representative sample.
-
Instrumentation: Use a laser diffraction particle size analyzer.
-
Measurement: Disperse the sample in a suitable medium (as recommended by the instrument manufacturer) and measure the particle size distribution.
-
Acceptance Criteria: At least 75% of the particles should be within the 10-50 µm range.[1]
Analytical Method for Quantification (HPLC)
A validated HPLC method is required for assay and stability testing.[9][10]
| Parameter | Specification |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation Parameters:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Detection Limit
-
Quantitation Limit
-
Robustness
Stability Testing
Stability studies are essential to determine the shelf-life and storage conditions.[11]
Forced Degradation Study: Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[12][13][14]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H2O2 at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours |
| Photostability | ICH Q1B guidelines |
Accelerated and Long-Term Stability Studies:
| Study | Storage Condition | Minimum Duration |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) |
Stability-Indicating Parameters to be Tested:
-
Appearance
-
Assay of this compound
-
Degradation products/impurities
-
pH (for aqueous suspensions)
-
Particle size distribution (for suspensions)
-
Viscosity
-
Sterility
-
Endotoxin levels
Data Presentation
Solubility of Testosterone Esters in Pharmaceutical Oils
| Oil | Testosterone Propionate (B1217596) Solubility (mg/mL) | Testosterone Enanthate Solubility (mg/mL) | Reference |
| Sesame Oil | >50 | >50 | [7] |
| Cottonseed Oil | >50 | >50 | [16] |
| Castor Oil | >50 | >50 | [16] |
| Ethyl Oleate | High | High | [15] |
| Miglyol 812 | High | High | [15] |
Conclusion
The development of a stable research formulation of this compound requires a systematic approach, beginning with a thorough characterization of the API and progressing through pre-formulation, formulation design, optimization, and rigorous stability testing. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to successfully formulate this long-acting testosterone ester for research purposes. Adherence to these guidelines will facilitate the generation of a stable, well-characterized formulation suitable for further investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potential of this compound for male contraception: endocrine differences between responders and nonresponders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DailyMed - TESTOSTERONE CYPIONATE injection [dailymed.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EP3064589A1 - Enzymatic process for the preparation of testosterone and esters thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US2675342A - Supersaturated oil solutions of steroid hormones - Google Patents [patents.google.com]
- 8. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Effect of oil on the level of solubilization of testosterone propionate into nonionic oil-in-water microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Testosterone Buciclate Aqueous Suspension Instability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of testosterone (B1683101) buciclate aqueous suspensions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of instability in a testosterone buciclate aqueous suspension?
A1: The primary indicators of instability in a this compound aqueous suspension include:
-
Physical Instability:
-
Sedimentation and Caking: Particles settle at the bottom of the container and form a dense cake that is difficult to resuspend with gentle shaking.[1][2]
-
Crystal Growth: An increase in the size of this compound crystals over time, a phenomenon often driven by Ostwald ripening.
-
Aggregation and Agglomeration: The clumping together of individual particles to form larger aggregates, which can affect dose uniformity and syringeability.[3][4]
-
-
Chemical Instability:
-
Degradation: A decrease in the concentration of this compound and a corresponding increase in degradation products.
-
Changes in pH: A shift in the pH of the suspension can indicate chemical reactions are occurring.
-
Q2: What are the main causes of physical instability in my this compound suspension?
A2: Physical instability is often due to a combination of factors:
-
Inadequate Stabilization: Insufficient amounts of suspending agents or surfactants can lead to particle aggregation and settling.
-
Particle Size Distribution: A wide particle size distribution can promote crystal growth (Ostwald ripening), where smaller particles dissolve and redeposit onto larger ones.[2]
-
Low Zeta Potential: A low surface charge on the suspended particles can reduce the repulsive forces between them, leading to agglomeration.[5][6] Generally, a zeta potential of at least ±30 mV is desired for a stable suspension.[7]
-
Improper Storage Conditions: Temperature fluctuations can affect solubility and promote crystal growth.
Q3: What chemical degradation pathways should I be aware of for this compound in an aqueous suspension?
A3: The primary chemical degradation pathway for this compound, an ester of testosterone, in an aqueous environment is hydrolysis . The ester bond is susceptible to cleavage, yielding testosterone and buciclic acid. This reaction can be catalyzed by both acidic and basic conditions.[8] Additionally, exposure to light can induce photodegradation of the testosterone molecule itself.[9][10][11][12]
Q4: How does pH affect the stability of the suspension?
A4: The pH of the aqueous phase is a critical factor influencing both the chemical and physical stability of the suspension.
-
Chemical Stability: The rate of hydrolysis of the ester linkage in this compound is pH-dependent. Extreme pH values (highly acidic or alkaline) will accelerate this degradation. For many steroid suspensions, a pH range of 7.0 to 9.5 is often targeted.[13]
-
Physical Stability: The pH can also affect the surface charge of the suspended particles (zeta potential). Changes in pH can alter the electrostatic repulsion between particles, potentially leading to aggregation.
Q5: Can the sterilization process affect the stability of my this compound suspension?
A5: Yes, the sterilization method can significantly impact the stability of the suspension.
-
Heat Sterilization (Autoclaving): While effective for sterilization, the high temperatures can accelerate the chemical degradation of this compound.[13][14][15][16] It can also induce changes in particle size and morphology, potentially leading to aggregation.[16]
-
Gamma Irradiation: This method can also cause degradation of steroids.[15]
-
Aseptic Filtration: This is not a suitable method for suspensions as the particles will be removed by the filter.[17] Alternative methods like steam sterilization of the active pharmaceutical ingredient (API) as a wet mass before formulation may be considered.[13][16]
Troubleshooting Guides
Issue 1: Rapid Sedimentation and Caking
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Viscosity | Increase the concentration of the suspending agent (e.g., HPMC, CMC-Na, PVP). | A more viscous medium slows down the settling of particles according to Stokes' Law. |
| Particle Aggregation | Optimize the concentration of the wetting agent/surfactant (e.g., Polysorbate 80). | Ensures complete wetting of the hydrophobic drug particles, preventing clumping and improving dispersion. |
| Low Zeta Potential | Adjust the pH or add a charge-inducing agent to increase the zeta potential to at least ±30 mV. | Enhances electrostatic repulsion between particles, preventing them from coming together and forming a cake.[7] |
| Inappropriate Particle Size | Ensure a narrow and controlled particle size distribution. | A uniform particle size reduces the potential for smaller particles to fill the voids between larger ones, leading to a denser sediment. |
Issue 2: Crystal Growth Observed During Storage
| Potential Cause | Troubleshooting Step | Rationale |
| Ostwald Ripening | Narrow the particle size distribution of the initial this compound powder. | Minimizes the solubility difference between small and large particles, which drives the growth of larger crystals at the expense of smaller ones. |
| Temperature Fluctuations | Store the suspension at a constant, controlled temperature. | Temperature cycling can alter the solubility of this compound, leading to dissolution and recrystallization. |
| Presence of Solubilizing Excipients | Reduce the concentration of any excipients that may slightly solubilize the this compound. | Even a small degree of solubility in the aqueous phase can facilitate the process of Ostwald ripening. |
| Inadequate Crystal Growth Inhibitors | Incorporate polymers like PVP or HPMC into the formulation. | These polymers can adsorb to the crystal surface and inhibit further growth.[18] |
Issue 3: Loss of Potency and Increased Impurities
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of this compound | Adjust the pH of the aqueous phase to a range where the hydrolysis rate is minimal (typically near neutral). Utilize buffers such as phosphate (B84403) or citrate (B86180) buffers.[13] | The ester linkage is susceptible to acid and base-catalyzed hydrolysis. |
| Oxidative Degradation | Add an antioxidant to the formulation (e.g., ascorbic acid, sodium metabisulfite). | Protects the testosterone molecule from oxidative degradation.[13] |
| Photodegradation | Protect the suspension from light by using amber vials and storing it in the dark. | The testosterone molecule is known to be susceptible to degradation upon exposure to light.[11] |
| Incompatible Excipients | Conduct compatibility studies with all formulation excipients. | Ensure that none of the excipients are reacting with the this compound. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to predict the long-term stability of the this compound aqueous suspension.
-
Sample Preparation: Prepare at least three batches of the final formulation and package them in the intended container-closure system.
-
Storage Conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change at accelerated conditions)
-
Long-term (Control): 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C
-
-
Testing Intervals:
-
Accelerated: 0, 1, 3, and 6 months
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months
-
-
Analytical Tests: At each time point, evaluate the following:
-
Physical Appearance: Visual inspection for color change, phase separation, and caking.
-
Assay and Related Substances: Use a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.
-
Particle Size Distribution: Analyze using laser diffraction.
-
pH: Measure the pH of the suspension.
-
Redispersibility: Assess the ease of resuspending the sediment by gentle inversion.
-
Protocol 2: Particle Size and Zeta Potential Analysis
-
Instrumentation: Use a dynamic light scattering (DLS) instrument capable of measuring both particle size and zeta potential.
-
Sample Preparation:
-
Gently invert the suspension vial to ensure homogeneity.
-
Dilute a small aliquot of the suspension with the filtered vehicle (aqueous phase of the formulation) to an appropriate concentration for the instrument. Avoid using pure water for dilution as this can alter the surface charge.
-
-
Particle Size Measurement:
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement, acquiring data for a sufficient duration to obtain a stable and reproducible result.
-
Report the mean particle size (z-average) and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Use a specific zeta potential cell.
-
Ensure there are no air bubbles in the cell.
-
Apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.
-
Report the zeta potential in millivolts (mV).
-
Protocol 3: Stability-Indicating HPLC Method for this compound
This is a general method that would require optimization and validation for your specific formulation.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh a portion of the suspension.
-
Dissolve and dilute it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies on this compound:
-
Acid Hydrolysis: 0.1 N HCl at 60°C.
-
Base Hydrolysis: 0.1 N NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 80°C.
-
Photodegradation: Expose to UV light. Analyze the stressed samples to demonstrate that the degradation products are well-resolved from the parent peak and from each other.
-
Data Presentation
Table 1: Common Excipients for Stabilizing Aqueous Steroid Suspensions
| Excipient Class | Examples | Typical Concentration Range (%) | Function |
| Suspending Agents | Hydroxypropyl Methylcellulose (HPMC), Sodium Carboxymethylcellulose (CMC-Na), Polyvinylpyrrolidone (PVP), Microcrystalline Cellulose | 0.1 - 2.0 | Increases viscosity, slows sedimentation. |
| Wetting Agents/Surfactants | Polysorbate 80, Polysorbate 20, Poloxamers | 0.01 - 0.5 | Reduces interfacial tension, aids in particle dispersion. |
| Buffers | Phosphate buffers, Citrate buffers | q.s. to target pH | Maintains pH to ensure chemical stability and optimize zeta potential.[13] |
| Tonicity Modifiers | Sodium Chloride, Mannitol, Glycerol | q.s. to isotonicity | Adjusts the tonicity of the suspension for parenteral administration. |
| Preservatives | Benzyl Alcohol, Methylparaben, Propylparaben | 0.5 - 2.0 | Prevents microbial growth in multi-dose formulations.[19] |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite | 0.01 - 0.1 | Prevents oxidative degradation of the API.[13] |
Table 2: Typical Parameters for Accelerated Stability Studies
| Parameter | Condition | Duration | Purpose |
| Temperature | 40°C ± 2°C | 6 months | To accelerate chemical degradation and physical changes. |
| Relative Humidity | 75% RH ± 5% RH | 6 months | To assess the impact of moisture on the formulation and packaging. |
| Photostability | ICH Q1B conditions | - | To evaluate the effect of light exposure on the drug substance and product. |
Visualizations
Caption: Overview of instability pathways and corresponding stabilization strategies.
Caption: A logical workflow for troubleshooting suspension instability issues.
Caption: Primary chemical degradation pathways for this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. How To Utilize Zeta Potential To Stabilize Pharmaceutical Suspensions [pharmaceuticalonline.com]
- 6. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Qualitative Determination of Photodegradation Products of Progesterone and Testosterone in Aqueous Solution [scirp.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Light induced degradation of testosterone in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. rroij.com [rroij.com]
- 15. EP1574222B1 - Sterilization process for steroids - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. US6066292A - Sterilization process for pharmaceutical suspensions - Google Patents [patents.google.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
troubleshooting inconsistent results in testosterone buciclate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with testosterone (B1683101) buciclate. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is testosterone buciclate and how does it differ from other testosterone esters?
This compound is a long-acting injectable anabolic-androgenic steroid (AAS) and a prodrug of testosterone.[1] Its distinguishing feature is a very long duration of action due to the C17β buciclate ester, which results in slow hydrolysis and release of testosterone.[2][3] Unlike shorter-acting esters like testosterone enanthate or cypionate, this compound provides stable and uniform serum testosterone levels for an extended period (up to 20 weeks) without the initial sharp peak in concentration.[1]
Q2: What is the primary mechanism of action of this compound?
As a prodrug, this compound itself is inactive. Following intramuscular injection, it is slowly hydrolyzed, releasing testosterone into the bloodstream. Testosterone then exerts its effects by binding to the androgen receptor (AR).[2][4] The testosterone-AR complex can then translocate to the nucleus and regulate gene expression, leading to the physiological effects associated with androgens.[4] Additionally, testosterone can be converted to dihydrotestosterone (B1667394) (DHT) by 5α-reductase, which binds to the AR with higher affinity, or to estradiol (B170435) by aromatase, which then interacts with estrogen receptors.[2]
Q3: What are the key pharmacokinetic parameters of this compound?
The pharmacokinetic profile of this compound is characterized by its slow release and long half-life. The vehicle used for injection can influence these parameters.
| Parameter | This compound (in Castor Oil) | Testosterone Enanthate (in Castor Oil) | Testosterone Undecanoate (in Tea Seed Oil) | Testosterone Undecanoate (in Castor Oil) |
| Elimination Half-Life | 33.9 days[1] | 4.5 days[1] | 20.9 days[1] | 33.9 days[1] |
| Mean Residence Time | 60.0 days[5] | 8.5 days[1] | 34.9 days[1] | 36.0 days[1] |
Note: A study in hypogonadal men receiving 600 mg of this compound intramuscularly reported a terminal elimination half-life of 29.5 days.[5][6]
Q4: What are the expected physiological effects of this compound administration?
In clinical studies involving hypogonadal men, administration of 600 mg of this compound has been shown to:
-
Maintain serum androgen levels within the normal range for up to 12 weeks.[5][7]
-
Significantly suppress gonadotropins (LH and FSH).[5]
-
Lead to an increase in body weight and hematological parameters.[5]
-
Improve libido and potency.[5]
In studies for male contraception, higher doses (1200 mg) have demonstrated the ability to suppress spermatogenesis to azoospermia in some individuals.[7][8]
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in Serum Testosterone Levels Between Subjects
Possible Causes:
-
Improper Formulation/Administration: this compound is a microcrystalline aqueous suspension.[1] Failure to properly re-suspend the particles before injection can lead to inconsistent dosing.
-
Individual Subject Variability: Studies have shown the existence of "responders" and "non-responders," which may be due to differences in individual hormonal equilibrium and the set-point for gonadotropin secretion.[8][9]
-
Injection Site Differences: Variations in injection depth and location could potentially influence the absorption rate from the depot.
-
Metabolic Differences: Individual variations in the activity of enzymes like 5α-reductase and aromatase can lead to different ratios of testosterone metabolites, affecting overall androgenic activity.[2]
Troubleshooting Steps:
-
Standardize Formulation and Administration:
-
Ensure the this compound suspension is thoroughly and consistently mixed before each injection to ensure a uniform particle distribution.
-
Strictly standardize the injection protocol, including the needle gauge, injection site, and volume.
-
-
Subject Screening and Stratification:
-
If possible, pre-screen subjects for baseline hormone levels (testosterone, LH, FSH, SHBG) and consider stratifying them into groups based on these parameters.
-
Be aware of genetic factors that can influence hormone levels.[10]
-
-
Comprehensive Hormonal Analysis:
-
In addition to total testosterone, measure free testosterone, DHT, estradiol, LH, FSH, and SHBG to get a more complete picture of the hormonal response.[8]
-
-
Increase Sample Size: A larger sample size can help to account for individual variability and improve the statistical power of the study.
Issue 2: Slower or Weaker Than Expected Onset of Physiological Effects
Possible Causes:
-
Slow-Release Pharmacokinetics: this compound has a slow onset of action due to its long ester chain.[3]
-
Insufficient Study Duration: The experimental timeline may not be long enough to observe the full physiological effects, which can take weeks to manifest.
-
Inadequate Dosing: The administered dose may be too low to elicit the desired physiological response in the chosen animal model or patient population.[5][7]
Troubleshooting Steps:
-
Adjust Experimental Timeline:
-
Dose-Response Studies:
-
Conduct a pilot dose-response study to determine the optimal dose for the desired effect in your specific model.
-
-
Consider a Loading Dose: In some therapeutic contexts, a faster-acting testosterone ester might be used initially to bridge the gap until this compound reaches therapeutic levels.[3]
Issue 3: Discrepancies Between Different Analytical Methods for Testosterone Quantification
Possible Causes:
-
Methodological Differences: Immunoassays and mass spectrometry-based methods (LC-MS/MS, GC-MS/MS) have different levels of specificity and accuracy for steroid hormone analysis.[11][12] Immunoassays can be subject to cross-reactivity with other steroids.
-
Sample Handling and Storage: Improper handling and storage of biological samples can lead to degradation of testosterone.
Troubleshooting Steps:
-
Method Validation:
-
Use validated analytical methods for hormone quantification. LC-MS/MS is generally considered the gold standard for steroid analysis due to its high specificity and accuracy.[12]
-
-
Consistent Methodology:
-
Use the same analytical method for all samples within a study to ensure consistency.
-
-
Standardized Sample Management:
-
Implement and follow a strict protocol for the collection, processing, and storage of biological samples.
-
Experimental Protocols
Protocol: In Vivo Assessment of Pharmacokinetics and Pharmacodynamics in a Rat Model
This protocol provides a general framework. Specific details should be optimized for your research question.
-
Animal Model: Male Sprague-Dawley rats (castrated to eliminate endogenous testosterone production).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., castor oil).
-
Group 2: Low-dose this compound.
-
Group 3: High-dose this compound.
-
-
Administration:
-
Thoroughly vortex the this compound suspension before drawing it into the syringe.
-
Administer a single intramuscular injection into the gluteal muscle.
-
-
Sample Collection:
-
Collect blood samples via tail vein or saphenous vein at pre-determined time points (e.g., pre-dose, 1, 3, 7, 14, 28, 42, 56, 70, and 84 days post-injection).
-
Process blood to obtain serum and store at -80°C until analysis.
-
-
Hormone Analysis:
-
Pharmacodynamic Assessments:
-
Monitor body weight weekly.
-
At the end of the study, euthanize the animals and collect androgen-dependent tissues (e.g., prostate, seminal vesicles, levator ani muscle) for weight analysis.
-
-
Data Analysis:
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, and half-life.
-
Use appropriate statistical tests (e.g., ANOVA) to compare hormone levels and organ weights between groups.
-
Visualizations
Caption: this compound Mechanism of Action.
Caption: Troubleshooting Workflow for Inconsistent Results.
Caption: In Vivo Experimental Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. muscledogfitness.com [muscledogfitness.com]
- 4. Testosterone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. This compound (20 Aet-1) in hypogonadal men: pharmacokinetics and pharmacodynamics of the new long-acting androgen ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (20 Aet-1) in hypogonadal men: pharmacokinetics and pharmacodynamics of the new long-acting androgen ester. | Semantic Scholar [semanticscholar.org]
- 7. Testosterone preparations for clinical use in males (Chapter 15) - Testosterone [cambridge.org]
- 8. Potential of this compound for male contraception: endocrine differences between responders and nonresponders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Factors affecting testosterone levels | Healthy Male [healthymale.org.au]
- 11. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Testosterone Buciclate Immunoassay Cross-Reactivity
This resource provides researchers, scientists, and drug development professionals with essential information for addressing the cross-reactivity of testosterone (B1683101) buciclate in immunoassays designed to measure testosterone.
Frequently Asked Questions (FAQs)
Q1: What is testosterone buciclate and why does it interfere with testosterone immunoassays?
A1: this compound (also known as 20 AET-1) is a long-acting ester and prodrug of testosterone.[1] It is designed for slow release, maintaining stable testosterone levels for up to 20 weeks from a single injection.[1] Interference in immunoassays occurs because this compound is structurally very similar to testosterone.[2][3] Immunoassay antibodies, which are designed to bind to testosterone, may also bind to the structurally similar buciclate ester, a phenomenon known as cross-reactivity.[2][4] This binding competition leads to inaccurate, often falsely elevated, measurements of testosterone concentration.[4][5]
Q2: How can I know if my testosterone immunoassay is being affected by cross-reactivity?
A2: Key indicators of potential cross-reactivity include:
-
Unexpectedly High Results: Testosterone levels that are inconsistent with the subject's clinical picture or known physiological state.[2]
-
Discrepancies with Other Methods: Significant differences between results from an immunoassay and a more specific confirmatory method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]
-
Knowledge of Subject Medication: Awareness that the subject has been administered this compound or other structurally related anabolic steroids.[3][5]
Q3: Are all testosterone immunoassays equally affected by this cross-reactivity?
A3: No. The degree of cross-reactivity depends on the specificity of the primary antibody used in the particular immunoassay kit.[8] Different manufacturers use different antibody clones, leading to significant lot-to-lot and inter-assay variability.[2][9] Direct immunoassays that do not include a sample extraction step are generally more susceptible to interference from cross-reacting compounds.[4]
Q4: What is the "gold standard" method for accurately measuring testosterone in the presence of potential interfering compounds?
A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for testosterone measurement.[9] This method offers superior sensitivity and specificity, allowing it to physically separate testosterone from structurally similar compounds like this compound before quantification.[10][11][12] Many reference laboratories have adopted LC-MS/MS to overcome the limitations of immunoassays, especially for measuring low testosterone concentrations.[7][11]
Troubleshooting Guide
This guide addresses specific issues encountered during the measurement of testosterone in samples that may contain this compound.
Issue 1: My testosterone immunoassay results are physiologically improbable or much higher than expected.
-
Possible Cause: Cross-reactivity of the assay antibody with this compound or its metabolites present in the sample. The long half-life of this compound (around 30-60 days) means it can remain in the system and cause interference for months.[1]
-
Troubleshooting Steps:
-
Confirm Subject Status: Verify if the subject has been treated with this compound or other long-acting testosterone esters.
-
Consult Assay's Data Sheet: Review the manufacturer's technical data sheet for any published cross-reactivity data on testosterone esters.[2]
-
Implement a Confirmatory Method: Re-analyze the samples using a highly specific method like LC-MS/MS to get an accurate testosterone measurement.[6][10]
-
Perform Sample Purification: If LC-MS/MS is not available, use a sample pre-treatment technique such as Solid-Phase Extraction (SPE) to clean up the sample and remove interfering compounds before running the immunoassay.[2]
-
Logical Workflow for Troubleshooting High Testosterone Readings
Caption: Troubleshooting workflow for unexpectedly high testosterone immunoassay results.
Issue 2: I need to quantify the degree of cross-reactivity for this compound in my specific immunoassay.
-
Possible Cause: Your laboratory-developed or commercial assay has not been previously characterized for interference by this compound.
-
Troubleshooting Steps: A cross-reactivity determination experiment is required. This involves generating a standard curve for testosterone and parallel curves for this compound to calculate the percentage of cross-reactivity.
Quantitative Data Summary
While specific cross-reactivity data for this compound is not widely published in commercial assay datasheets, data for other anabolic steroids in a common testosterone immunoassay highlights the potential for significant interference.
| Interfering Compound | % Cross-Reactivity | Potential for Clinical Significance |
| Methyltestosterone | > 5% | Yes[3][5] |
| Norethindrone | > 5% | Yes[3][5] |
| Dianabol | > 5% | Yes[3][13] |
| Boldenone | > 5% | Yes[3][13] |
| Nandrolone | 0.5% - 4.9% | Possible |
| Stanozolol | No Detectable Cross-Reactivity | No |
Data adapted from studies on the Roche Elecsys Testosterone II immunoassay. The degree of cross-reactivity is highly dependent on the specific antibody used in an assay.[3][5][13]
Experimental Protocols
Protocol 1: Sample Clean-up using Solid-Phase Extraction (SPE)
This protocol is a general guideline for removing interfering compounds from serum or plasma prior to immunoassay analysis.
-
Cartridge Conditioning:
-
Wash a C18 SPE cartridge with 2 mL of methanol (B129727).
-
Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Mix 500 µL of the serum/plasma sample with 500 µL of water.
-
Load the diluted sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 40% methanol in water to remove polar impurities.
-
Wash the cartridge with 2 mL of hexane (B92381) to remove non-polar lipids.[2]
-
-
Elution:
-
Elute the target steroids (including testosterone) from the cartridge with 2 mL of ethyl acetate (B1210297) into a clean collection tube.[2]
-
-
Drying and Reconstitution:
-
Analysis:
-
The reconstituted sample is now purified and ready for analysis in the testosterone immunoassay.
-
Workflow for Solid-Phase Extraction (SPE) Protocol
Caption: General experimental workflow for sample purification using Solid-Phase Extraction.
Protocol 2: Confirmatory Analysis using LC-MS/MS
This protocol provides a general methodology for the highly specific quantification of testosterone. Individual laboratory methods may vary.
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE):
-
Purification & Evaporation:
-
Reconstitution:
-
Reconstitute the dried extract in a mobile phase-compatible solution (e.g., 70:30 water:methanol).[14]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column to separate testosterone from other sample components based on polarity.[15]
-
Mass Spectrometric Detection: Operate the tandem mass spectrometer in Multiple-Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both testosterone (e.g., m/z 289/97) and the internal standard (e.g., m/z 291/99).[10]
-
-
Quantification:
-
Calculate the testosterone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. escholarship.org [escholarship.org]
- 7. Comparison of four clinically validated testosterone LC-MS/MS assays: Harmonization is an attainable goal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. auanet.org [auanet.org]
- 10. Determination of testosterone in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. nvkc.nl [nvkc.nl]
- 13. d-nb.info [d-nb.info]
- 14. agilent.com [agilent.com]
- 15. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Testosterone Buciclate Particle Size on Bioavailability
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) regarding the influence of testosterone (B1683101) buciclate particle size on its bioavailability, particularly for long-acting intramuscular injections.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between particle size and the bioavailability of a poorly soluble drug like testosterone buciclate?
The particle size of an active pharmaceutical ingredient (API) is a critical physical characteristic that significantly influences its bioavailability, especially for poorly soluble compounds classified under the Biopharmaceutical Classification System (BCS) as Class II or IV.[1] For long-acting intramuscular depots like this compound, which is formulated as a microcrystalline aqueous suspension, the particle size directly governs the rate of dissolution at the injection site.[2] Smaller particles possess a larger specific surface area, which generally leads to a faster dissolution rate and, consequently, a more rapid absorption into the systemic circulation.[3][4] This relationship is a cornerstone of formulation development for parenteral and oral dosage forms.[4]
Q2: How does reducing particle size theoretically improve drug absorption and bioavailability?
The mechanism by which particle size reduction enhances bioavailability is primarily explained by the Noyes-Whitney equation, which describes the rate of dissolution.[5][6] A reduction in particle size increases the surface area available for dissolution, which can lead to a higher concentration gradient between the drug particles and the surrounding biological fluid, thereby accelerating absorption.[7] For injectable suspensions, this translates to a faster release of the drug from the depot site.
Q3: Is there quantitative data on how particle size affects the pharmacokinetics of long-acting testosterone esters?
While specific public data on different particle sizes for this compound is limited, studies on other long-acting testosterone esters, such as testosterone undecanoate (TU), provide a valuable analogue. Research on TU nano/microcrystal suspensions demonstrates a clear particle size-dependent effect on pharmacokinetic parameters following intramuscular injection.
Table 1: Pharmacokinetic Parameters of Testosterone Undecanoate (TU) Suspensions with Different Particle Sizes in Rats (Intramuscular Injection)
| Mean Particle Size | Cmax (ng/mL) | Tmax (h) | AUC(0-∞) (ng·h/mL) | MRT(0-∞) (h) |
|---|---|---|---|---|
| 0.30 µm (Nanocrystal) | 260.4 ± 88.9 | 26.4 ± 13.0 | 11453.7 ± 3594.2 | 53.6 ± 11.2 |
| 1.21 µm (Microcrystal) | 51.6 ± 15.4 | 45.6 ± 20.3 | 6848.6 ± 2291.5 | 100.2 ± 25.1 |
| 4.83 µm (Microcrystal) | 29.5 ± 11.3 | 67.2 ± 22.5 | 5576.4 ± 1987.9 | 137.8 ± 39.6 |
Data adapted from a study on testosterone undecanoate nano-/microcrystal suspensions and is presented as mean ± SD.[8] MRT stands for Mean Residence Time.
As the data illustrates, a smaller particle size (0.30 µm) resulted in a significantly higher peak plasma concentration (Cmax) and a larger total drug exposure (AUC), while larger particles (4.83 µm) produced a lower Cmax and a longer mean residence time, indicating a more prolonged release.[8] this compound is noted for its very long duration of action, with a mean residence time of approximately 60 days, and is formulated with a particle size of at least 75% in the 10 to 50 μm range.[2][9] This suggests its particle size is optimized for a slow, sustained release.
Q4: What experimental workflow is recommended for investigating the impact of particle size on a this compound formulation?
A systematic experimental approach is crucial to accurately characterize the relationship between particle size and bioavailability for your specific formulation. The workflow should integrate in vitro characterization with in vivo pharmacokinetic evaluation.
Experimental Protocols
Protocol 1: Particle Size Analysis
This protocol outlines the steps for characterizing the particle size distribution of your this compound microcrystal suspension.
-
Method: Employ laser diffraction for quantitative particle size distribution (e.g., D10, D50, D90 values).[3] Use Scanning Electron Microscopy (SEM) for qualitative morphological assessment (e.g., crystal shape, surface characteristics).[5]
-
Sample Preparation: Disperse a small, representative sample of the this compound suspension in a suitable non-solvent dispersant (e.g., water with a surfactant) to prevent dissolution and ensure particle separation.
-
Laser Diffraction Measurement:
-
Introduce the dispersion into the laser diffraction instrument's measurement cell.
-
Apply sonication if necessary to break up agglomerates.
-
Perform the measurement, ensuring an appropriate obscuration level.
-
Record the volume-based particle size distribution. Repeat for a minimum of three independent samples to ensure reproducibility.
-
-
SEM Imaging:
-
Place a drop of the diluted suspension onto an SEM stub and allow the solvent to evaporate.
-
Sputter-coat the sample with a conductive material (e.g., gold-palladium).
-
Image the particles under high vacuum at various magnifications to observe their size, shape, and surface texture.
-
Protocol 2: In Vitro Dissolution and Release Testing
This protocol is for assessing the rate at which this compound dissolves from the suspension, which is indicative of its release rate from an intramuscular depot.
-
Apparatus: Use a USP Apparatus 2 (paddle apparatus) or Apparatus 4 (flow-through cell) to simulate physiological conditions.
-
Dissolution Medium: Prepare a dissolution medium that mimics the physiological environment of muscle tissue. A common choice is a phosphate-buffered saline (PBS) at pH 7.4, often containing a surfactant (e.g., 0.5% Tween 80) to ensure sink conditions for the poorly soluble drug.[7]
-
Procedure (USP Apparatus 2):
-
Equilibrate 900 mL of dissolution medium to 37°C ± 0.5°C in each vessel.
-
Carefully introduce a precise amount of the this compound suspension into each vessel.
-
Begin paddle rotation at a standardized speed (e.g., 50-75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours).
-
Immediately filter each sample through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved particles.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Quantify the concentration of dissolved this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 3: In Vivo Pharmacokinetic Study
This protocol provides a framework for an animal study to determine the in vivo bioavailability of different this compound formulations.
-
Animal Model: Select a suitable animal model, such as male Sprague-Dawley rats or New Zealand white rabbits. The use of castrated models can reduce baseline endogenous testosterone levels, providing a clearer pharmacokinetic profile.[10]
-
Study Design:
-
Divide animals into groups, with each group receiving a formulation with a different particle size. Include a control group if necessary.
-
Administer a single dose of the this compound suspension via deep intramuscular injection (e.g., into the gluteal muscle).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) into appropriate anticoagulant tubes at a series of time points.
-
The sampling schedule should be designed to capture the absorption, distribution, and elimination phases. Given the long-acting nature of this compound, this may include samples at pre-dose, 1, 3, 7, 14, 21, 28, 42, and 56 days post-injection.[11]
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of testosterone in plasma.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data for each animal, including Cmax, Tmax, AUC, and elimination half-life (t1/2).[11]
Troubleshooting Guide
Q1: My micronized this compound formulation shows an undesirably high initial burst release (high Cmax) in vivo. What is the likely cause?
An excessive burst release from a long-acting injectable is often directly related to having too large a fraction of very fine particles. While reducing particle size increases the dissolution rate, over-processing (e.g., excessive milling) can generate a significant population of nanoparticles or very small microparticles that dissolve almost immediately upon injection, leading to a high initial peak in plasma concentration.[8]
Solution:
-
Optimize Particle Size Distribution: Aim for a narrower particle size distribution. The goal is not just a small mean particle size, but the absence of an excessive "fine" fraction. Techniques like controlled crystallization or less aggressive milling might be required.
-
Formulation Excipients: Consider incorporating viscosity-enhancing agents into the vehicle to slow the diffusion of dissolved drug away from the injection site, which can help dampen the initial peak.
Q2: I am observing high inter-subject variability in my animal pharmacokinetic study. Could particle size be a contributing factor?
Yes, high variability can be linked to issues with the physical stability of the suspension. If particles are prone to aggregation or agglomeration, it can lead to inconsistent dosing and variable depot formation at the injection site. A broad or bimodal particle size distribution can also contribute to inconsistent dissolution rates among subjects.[12]
Solution:
-
Assess Suspension Stability: Before injection, ensure the suspension is homogenous and easily re-suspendable. Use stabilizing excipients (surfactants or polymers) to prevent particle aggregation.[6]
-
Refine Dosing Technique: Ensure a consistent, deep intramuscular injection technique for all animals. Inconsistent injection depth can alter the local physiological environment (e.g., blood flow) and affect absorption rates.
-
Characterize Particle Size Distribution: Confirm that the particle size distribution of your formulation is narrow and unimodal.
Q3: My in vitro dissolution results are not correlating with my in vivo pharmacokinetic data. What are some potential reasons?
A poor in vitro-in vivo correlation (IVIVC) is a common challenge in drug development. For long-acting injectables, several factors can cause this discrepancy:
-
Biologically Irrelevant Dissolution Medium: The chosen in vitro medium may not accurately reflect the complex environment of the intramuscular space, which includes enzymes, proteins, and varying pH.[13]
-
Injection Site Reactions: The formulation may cause local inflammation or encapsulation (fibrosis) at the injection site, creating a physical barrier that slows drug release in vivo but is not accounted for in vitro.
-
Complex In Vivo Release Mechanisms: In vivo drug release is not just about dissolution; it also involves drug diffusion through the depot matrix and surrounding tissue, as well as local blood flow, which are not simulated in a simple dissolution test.
Solution:
-
Develop a More Biorelevant Dissolution Method: Experiment with different dissolution media additives (e.g., enzymes, biorelevant surfactants) or consider more complex testing apparatuses that can better simulate the in vivo environment.
-
Conduct Histological Evaluation: Examine the injection sites in your animal studies to check for signs of tissue reactions that could be impacting drug release.
-
Use Mechanistic Modeling: Employ pharmacokinetic modeling and simulation to better understand the different factors contributing to in vivo drug absorption and to help bridge the gap between in vitro and in vivo results.
References
- 1. pharm-int.com [pharm-int.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Impact of particle size on oral solid dosage forms | ZIM Labs [zimlab.in]
- 5. dovepress.com [dovepress.com]
- 6. Effect of particle size on oral absorption of carvedilol nanosuspensions: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Comparison of Intramuscularly Injected Long-acting Testosterone Undecanoate Nano-/Microcrystal Suspensions with Three Different Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Template:Pharmacokinetics of testosterone esters - Wikipedia [en.wikipedia.org]
- 10. Buccal absorption of testosterone and its esters using a bioadhesive tablet in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (20 Aet-1) in hypogonadal men: pharmacokinetics and pharmacodynamics of the new long-acting androgen ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 13. benchchem.com [benchchem.com]
strategies to avoid supraphysiological testosterone levels with buciclate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of testosterone (B1683101) buciclate in experimental settings, with a focus on maintaining physiological testosterone levels.
Frequently Asked Questions (FAQs)
Q1: What is testosterone buciclate and how does it differ from other testosterone esters?
This compound is a long-acting injectable anabolic-androgenic steroid (AAS) and a prodrug of testosterone.[1] It was developed for androgen replacement therapy and as a potential male contraceptive but was never commercially marketed.[1] Its distinguishing feature is the C17β buciclate ester, which provides a very long duration of action following intramuscular injection.[1][2] Unlike shorter esters such as testosterone enanthate or cypionate, which can cause initial supraphysiological spikes and subsequent troughs in testosterone levels, buciclate is designed for a slow and steady release, leading to more stable and uniform physiological testosterone concentrations over an extended period.[1][2]
Q2: What are the key pharmacokinetic properties of this compound?
This compound exhibits a significantly longer elimination half-life and mean residence time compared to other commonly used testosterone esters. Following a single intramuscular injection, it can maintain testosterone levels within the normal physiological range for up to 20 weeks.[1] Key pharmacokinetic parameters are summarized in the table below.
Q3: How does this compound affect the hypothalamic-pituitary-gonadal (HPG) axis?
Like other exogenous androgens, this compound exerts negative feedback on the HPG axis. By increasing circulating testosterone levels, it suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3] This suppression is the basis for its investigation as a male contraceptive, as it can lead to a reversible and complete suppression of spermatogenesis at sufficient dosages.[1][3]
Troubleshooting Guide
Issue: Observed testosterone levels are outside the expected physiological range after administration of this compound.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | Verify the administered dose against established clinical trial data. A 600 mg dose has been shown to maintain physiological levels in hypogonadal men, while a 1200 mg dose was used in contraceptive studies.[3][4] Lower doses (e.g., 200 mg) may not be sufficient to raise androgen levels to the normal range.[4][5] |
| Improper Formulation or Administration | This compound is formulated as a microcrystalline aqueous suspension.[1] Ensure the suspension is homogenous before administration to guarantee consistent dosing. The injection should be administered intramuscularly. |
| Individual Subject Variability | Clinical studies have shown variability in individual responses to this compound.[3] Factors such as baseline hormone levels, sex hormone-binding globulin (SHBG) concentrations, and individual differences in the HPG axis set-point can influence the testosterone response.[3] Monitor individual subjects closely and consider these factors in your analysis. |
| Assay-Related Issues | Confirm the accuracy and reliability of the testosterone assay being used. Cross-reactivity with other steroids or metabolites could potentially lead to inaccurate readings. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound vs. Other Testosterone Esters
| Testosterone Ester | Elimination Half-Life (days) | Mean Residence Time (days) | Vehicle |
| This compound | 29.5 | 60.0 | - |
| Testosterone Enanthate | 4.5 | 8.5 | Castor Oil |
| Testosterone Undecanoate | 20.9 | 34.9 | Tea Seed Oil |
| Testosterone Undecanoate | 33.9 | 36.0 | Castor Oil |
| Data compiled from Wikipedia.[1] |
Table 2: Serum Testosterone Levels Following a Single Intramuscular Injection of this compound in Hypogonadal Men
| Dosage | Time to Maximum Concentration (t-max) | Maximum Concentration (C-max) (nmol/L) | Duration of Physiological Levels |
| 600 mg | 6 weeks | 13.1 ± 0.9 | Up to 12 weeks |
| Data from a clinical trial in hypogonadal men.[4][6] |
Experimental Protocols
Protocol 1: Assessment of Serum Testosterone Levels Following this compound Administration
-
Subject Selection: Select subjects based on the experimental goals (e.g., hypogonadal models for hormone replacement studies, healthy subjects for contraceptive research).
-
Baseline Sampling: Collect blood samples at baseline to determine initial concentrations of total testosterone, free testosterone, LH, FSH, and SHBG.
-
Administration: Administer a single intramuscular injection of this compound at the desired dose (e.g., 600 mg).
-
Post-Injection Sampling: Collect blood samples at regular intervals post-injection. Based on the known pharmacokinetics, a suggested schedule would be days 1, 3, 7, and then weekly for the first month, followed by bi-weekly or monthly sampling for the duration of the experiment (up to 20 weeks).[4]
-
Hormone Analysis: Analyze serum samples for total testosterone, free testosterone, LH, and FSH using validated immunoassays or mass spectrometry.
-
Data Analysis: Plot the mean serum testosterone concentrations over time to evaluate the pharmacokinetic profile. Compare the levels to the established physiological range.
Mandatory Visualizations
Caption: Negative feedback loop of the HPG axis with exogenous testosterone.
Caption: Workflow for assessing this compound pharmacokinetics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. muscledogfitness.com [muscledogfitness.com]
- 3. Potential of this compound for male contraception: endocrine differences between responders and nonresponders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (20 Aet-1) in hypogonadal men: pharmacokinetics and pharmacodynamics of the new long-acting androgen ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
managing batch-to-batch variability of synthesized testosterone buciclate
This guide is intended for researchers, scientists, and drug development professionals to help manage and troubleshoot batch-to-batch variability during the synthesis of testosterone (B1683101) buciclate.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in the synthesis of testosterone buciclate?
Batch-to-batch variability in the synthesis of this compound can stem from several factors that affect reaction kinetics, impurity profiles, and final product characteristics[1][2][3]:
-
Raw Material Quality: Variations in the purity of testosterone and trans-4-butylcyclohexanecarboxylic acid (or its acyl chloride derivative) are primary sources of inconsistency. Impurities in starting materials can lead to side reactions and the formation of process-related impurities in the final product[1][4].
-
Reaction Conditions: The esterification reaction is sensitive to minor deviations in temperature, reaction time, and catalyst concentration[2]. Inconsistent control over these parameters can lead to incomplete reactions or the generation of degradation products.
-
Solvent and Reagent Purity: The grade, purity, and water content of solvents (like benzene (B151609) or toluene) and reagents (like pyridine (B92270) or thionyl chloride) can significantly influence the reaction environment and outcome[2][5]. Moisture is particularly detrimental in the esterification step, as it can hydrolyze the acyl chloride and reduce yield.
-
Purification and Isolation: Inconsistencies in the crystallization or chromatographic purification process, such as solvent ratios, cooling rates, or column packing, can result in different purity profiles and polymorphic forms of the final product[2][6].
-
Physical Properties: For this compound, which is often formulated as a microcrystalline suspension, controlling particle size is critical[7]. Variations in the isolation procedure can affect the particle size distribution, which in turn impacts the drug's pharmacokinetic profile.
Q2: An unknown peak has appeared in our HPLC chromatogram for a recent batch. How do we identify it?
Identifying unknown impurities is a critical step in managing batch consistency. The European Pharmacopoeia outlines specifications for known testosterone impurities, but novel peaks require systematic characterization[8].
-
Initial Assessment: Compare the retention time with known starting materials, reagents, and potential side-products of the esterification reaction.
-
LC-MS Analysis: The first step in structural elucidation is to obtain the molecular weight of the impurity using Liquid Chromatography-Mass Spectrometry (LC-MS)[4][9]. This can provide a molecular formula.
-
High-Resolution Mass Spectrometry (HRMS): For a more accurate mass and potential elemental composition.
-
Isolation: Isolate the impurity using preparative HPLC[8][9].
-
Spectroscopic Characterization: Subject the isolated impurity to spectroscopic analysis, such as ¹H NMR, ¹³C NMR, and DEPT, to fully elucidate its structure[8][9].
A common process-related impurity could be unreacted testosterone or the formation of by-products due to side reactions involving residual reagents[4][8].
Q3: Our this compound yield has dropped significantly in the last three batches. What should we investigate first?
A sudden drop in yield is often related to reagents, reaction setup, or the work-up procedure.
-
Reagent Quality: Re-verify the purity and integrity of the starting materials (testosterone and the acyl chloride). The acyl chloride is particularly susceptible to degradation by moisture. Consider re-qualifying the current batch of reagents or using a new, certified batch.
-
Water Content: Fischer esterification is a reversible reaction, and the presence of water can shift the equilibrium back towards the reactants, reducing the ester yield[10][11]. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Catalyst Activity: If using a catalyst like pyridine, ensure it has not degraded. Use a fresh bottle if in doubt.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-process HPLC checks to monitor the reaction's progress. This will help determine if the reaction is going to completion. If not, investigate temperature control and mixing efficiency.
-
Extraction/Isolation pH: During the aqueous work-up, ensure the pH is controlled to prevent hydrolysis of the ester product.
Troubleshooting Guide
Issue 1: High Levels of Unreacted Testosterone Detected in Final Product
-
Question: Our post-purification HPLC analysis shows testosterone levels exceeding our 0.5% specification. What is the likely cause and remedy?
-
Answer: This indicates an incomplete esterification reaction.
-
Potential Cause 1: Insufficient Acylating Agent: The stoichiometry of the reaction is critical. Ensure that the molar ratio of the trans-4-butylcyclohexanecarbonyl chloride to testosterone is adequate, typically with a slight excess of the acylating agent.
-
Troubleshooting Step 1: Review the calculation and weighing of the acylating agent. For the next batch, consider increasing the molar equivalent by 5-10% and monitor the reaction progress closely.
-
Potential Cause 2: Sub-optimal Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion.
-
Troubleshooting Step 2: Extend the reaction time and monitor via TLC or HPLC until no further consumption of testosterone is observed. Ensure the reaction temperature is maintained consistently.
-
Potential Cause 3: Inefficient Mixing: In larger scale reactions, inefficient mixing can lead to localized concentration gradients and incomplete reactions[1].
-
Troubleshooting Step 3: Verify that the stirring speed is adequate for the reaction volume and viscosity to ensure a homogenous mixture.
-
Issue 2: Final Product Fails to Meet Particle Size Specification
-
Question: Our latest batch of this compound has a particle size distribution with a high percentage of fines, which will affect its long-acting depot properties. How can we control this?
-
Answer: Particle size is heavily influenced by the crystallization and isolation process. This compound is typically formulated as a microcrystalline suspension with a defined particle size range (e.g., 10 to 50 μm)[7].
-
Potential Cause 1: Rapid Crystallization: Crashing the product out of solution by adding an anti-solvent too quickly or rapid cooling will generate a large number of small nuclei, resulting in fine particles.
-
Troubleshooting Step 1: Optimize the cooling rate during crystallization. A slower, controlled cooling profile allows for the growth of larger, more uniform crystals.
-
Potential Cause 2: High Supersaturation: The concentration of the crude product in the crystallization solvent may be too high.
-
Troubleshooting Step 2: Experiment with slightly more dilute solutions to reduce the level of supersaturation.
-
Potential Cause 3: Agitation Rate: The stirring rate during crystallization influences secondary nucleation and crystal breakage.
-
Troubleshooting Step 3: Evaluate the effect of different agitation speeds. Lower speeds often reduce the formation of fines from crystal breakage.
-
Data Presentation
The following tables present illustrative data to demonstrate how process parameters can influence the final product attributes of this compound.
Table 1: Effect of Reagent Stoichiometry on Product Purity and Yield
| Batch ID | Molar Ratio (Acyl Chloride : Testosterone) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Unreacted Testosterone (%) |
| TB-01 | 1.05 : 1 | 6 | 85 | 98.2 | 1.1 |
| TB-02 | 1.10 : 1 | 6 | 91 | 99.5 | 0.3 |
| TB-03 | 1.20 : 1 | 6 | 92 | 99.6 | 0.2 |
| TB-04 | 1.10 : 1 | 4 | 82 | 97.5 | 1.8 |
Disclaimer: Data is for illustrative purposes only.
Table 2: Impact of Crystallization Cooling Rate on Particle Size Distribution
| Batch ID | Cooling Profile | D10 (μm) | D50 (μm) | D90 (μm) | % Particles < 10μm |
| TB-C1 | Fast (Crash Cool) | 5.2 | 15.1 | 35.8 | 25 |
| TB-C2 | Moderate (10°C/hr) | 8.9 | 25.4 | 48.2 | 11 |
| TB-C3 | Slow (5°C/hr) | 12.3 | 30.1 | 55.6 | 4 |
Disclaimer: Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative lab-scale synthesis via the acylation of testosterone.
-
Preparation of Acyl Chloride: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add trans-4-butylcyclohexanecarboxylic acid (1.0 eq) to anhydrous benzene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude trans-4-butylcyclohexanecarbonyl chloride.
-
Esterification: Dissolve testosterone (1.0 eq) in anhydrous benzene containing pyridine (1.5 eq). To this solution, add the crude acyl chloride (1.1 eq) dissolved in anhydrous benzene dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 7:3) until testosterone is consumed.
-
Work-up: Quench the reaction by slowly adding cold 1M HCl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane). Filter the purified crystals, wash with cold solvent, and dry under vacuum.
Protocol 2: Purity Analysis by HPLC
This is a general-purpose HPLC method for determining the purity of this compound and quantifying related substances.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: 60% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 60% B
-
26-30 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 20 mg of this compound in 50 mL of acetonitrile to prepare a 400 µg/mL solution.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting impurity issues.
Caption: Key sources of batch-to-batch variability.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. This compound, CDB-1781, 20 Aet-1-药物合成数据库 [drugfuture.com]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification and Structural Elucidation of New Process Impurity in Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Testosterone Buciclate Degradation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with testosterone (B1683101) buciclate in solution. The information provided is based on established knowledge of testosterone and its esters' degradation pathways.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of testosterone buciclate in solution.
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is susceptible to degradation through two primary pathways:
-
Hydrolysis of the Ester Bond: This is the most common degradation pathway for all testosterone esters. The ester linkage between testosterone and buciclate (4-butylcyclohexane-1-carboxylic acid) can be cleaved, yielding free testosterone and buciclate. This reaction is catalyzed by acid or base and is also influenced by temperature.
-
Degradation of the Testosterone Steroid Core: The testosterone molecule itself can degrade under various stress conditions, including oxidation, photolysis, and extreme heat.
Q2: What are the expected degradation products of this compound?
A2: Based on the primary degradation pathways, the expected degradation products include:
-
Testosterone: Formed via hydrolysis of the ester bond.
-
Buciclate (4-butylcyclohexane-1-carboxylic acid): Also formed during ester hydrolysis.
-
Oxidation Products: Such as androstenedione (B190577) (AD), dehydrotestosterone (DHT), and androstadienedione (ADD) may form under oxidative conditions.[1]
-
Photodegradation Products: Exposure to light, particularly UV light, can lead to the formation of various photoproducts, including hydroxylated derivatives, spiro-compounds, and photorearrangement products like (1,5,10)-cyclopropyl-17β-hydroxyandrostane-2-one.[2][3]
Q3: How do pH and temperature affect the stability of this compound in solution?
A3: Both pH and temperature significantly influence the rate of hydrolysis of the ester bond.
-
pH: The hydrolysis of the ester is slowest in the neutral pH range. The rate increases under both acidic and basic conditions.
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of degradation. The effect of temperature on the degradation rate can often be described by the Arrhenius equation. One study on testosterone showed a significant increase in degradation at 37°C compared to 22°C.[1]
Q4: Is this compound sensitive to light?
A4: Yes, the testosterone molecule is known to be susceptible to photodegradation.[2][3] It is recommended to protect solutions of this compound from light, especially from UV sources, to prevent the formation of photoproducts.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method, often coupled with a mass spectrometer (LC-MS). A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of both.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound degradation.
HPLC/UHPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for this compound or Testosterone | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload. | - Use a high-purity, end-capped C18 or C8 column. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of any ionizable groups. For testosterone, a slightly acidic mobile phase is often used. - Reduce the injection volume or the concentration of the sample. |
| Irreproducible Retention Times | - Inadequate column equilibration between injections. - Fluctuations in column temperature. - Changes in mobile phase composition. | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Ghost Peaks in the Chromatogram | - Carryover from a previous injection. - Contaminants in the mobile phase or sample diluent. | - Implement a robust needle wash protocol in the autosampler. - Inject a blank (diluent) after a high-concentration sample to check for carryover. - Use high-purity solvents and freshly prepared mobile phases and diluents. |
| Poor Resolution Between Degradation Products | - Non-optimized mobile phase or gradient. - Inappropriate column chemistry. | - Optimize the gradient slope and the organic modifiers (e.g., acetonitrile (B52724), methanol) in the mobile phase. - Try a column with a different stationary phase (e.g., phenyl-hexyl) or a longer column with a smaller particle size for higher efficiency. |
LC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Ionization/Low Sensitivity for this compound | - Inappropriate ionization mode (ESI vs. APCI). - Non-optimized source parameters. - Ion suppression from matrix components. | - Testosterone and its esters often ionize well in positive ion mode using Atmospheric Pressure Chemical Ionization (APCI) due to their relatively nonpolar nature. Electrospray Ionization (ESI) can also be used, but may be more susceptible to ion suppression. - Optimize source parameters such as gas flows, temperatures, and voltages. - Improve sample cleanup to remove interfering matrix components. Use an isotopically labeled internal standard to compensate for matrix effects. |
| In-source Fragmentation | - High source temperatures or voltages. | - Reduce the fragmentor/cone voltage and source temperature to minimize unwanted fragmentation in the ion source. |
| Difficulty in Identifying Unknown Degradation Products | - Insufficient mass accuracy or resolution. | - Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements to aid in elemental composition determination. - Perform MS/MS fragmentation studies and compare the fragmentation patterns with known structures or databases. |
Section 3: Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Degradants of Testosterone Esters
| Stress Condition | Typical Conditions | Major Degradation Pathway | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60-80°C | Ester Hydrolysis | Testosterone, Buciclate |
| Basic Hydrolysis | 0.1 M NaOH, 60-80°C | Ester Hydrolysis | Testosterone, Buciclate |
| Oxidative Degradation | 3-30% H₂O₂, Room Temperature | Oxidation of Steroid Core | Androstenedione (AD), Dehydrotestosterone (DHT), Androstadienedione (ADD), and other oxidized species[1] |
| Thermal Degradation | >80°C | Ester Hydrolysis, Steroid Core Degradation | Testosterone, Buciclate, and other thermal decomposition products |
| Photodegradation | UV light (e.g., 254 nm) or simulated sunlight | Photorearrangement, Oxidation, Hydration | Hydroxylated derivatives, Spiro-compounds, (1,5,10)-cyclopropyl-17β-hydroxyandrostane-2-one[2][3] |
Note: The extent of degradation will depend on the specific conditions (temperature, duration, concentration of stressor).
Section 4: Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general starting point for developing a stability-indicating method. Optimization will be required for specific instrumentation and experimental conditions.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to an appropriate concentration.
Protocol 2: LC-MS/MS Method for Identification of Degradation Products
This protocol is suitable for the identification and confirmation of degradation products.
-
Instrumentation: LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).
-
LC Conditions: Use the same or a similar LC method as described in Protocol 1. A UHPLC system with a sub-2 µm particle size column can provide better resolution.
-
Ionization Source: ESI or APCI, positive ion mode.
-
MS Parameters:
-
Full Scan (for screening): Scan a mass range of m/z 100-1000 to detect all potential degradation products.
-
Product Ion Scan (for structural elucidation): Select the precursor ion of a potential degradant and fragment it to obtain its MS/MS spectrum.
-
-
Data Analysis: Compare the mass-to-charge ratios and fragmentation patterns of the observed peaks with the theoretical values for expected degradation products.
Section 5: Visualizations
Diagram 1: Inferred Degradation Pathways of this compound
Caption: Inferred primary degradation pathways of this compound in solution.
Diagram 2: General Experimental Workflow for Degradation Studies
Caption: A typical experimental workflow for conducting forced degradation studies.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In-Vitro Dissolution Rate of Testosterone Buciclate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in-vitro dissolution rate of testosterone (B1683101) buciclate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in-vitro dissolution of testosterone buciclate?
This compound is a long-chain ester of testosterone, making it a highly lipophilic and poorly water-soluble compound.[1][2] This low aqueous solubility is the primary barrier to achieving a satisfactory in-vitro dissolution rate, which is often a prerequisite for predicting in-vivo bioavailability for oral dosage forms.[3][4] Key challenges include selecting an appropriate dissolution medium that can provide sink conditions and identifying a suitable formulation strategy to enhance its solubility.[5][6]
Q2: Which dissolution media are recommended for testing this compound formulations?
Due to its low aqueous solubility, standard aqueous buffers (pH 1.2-6.8) may not provide the necessary sink conditions.[5][7] For quality control and formulation development, the use of biorelevant media, which mimic the composition of gastrointestinal fluids, is often more appropriate.[5][8] These media typically contain surfactants, such as sodium lauryl sulfate (B86663) (SLS), to increase the drug's solubility and better simulate the in-vivo environment.[7] A starting point for developing a discriminatory method could be a phosphate (B84403) buffer (pH 6.8) containing a justified concentration of SLS.[7][9]
Q3: What are the most effective techniques for improving the dissolution rate of this compound?
Several well-established techniques can be employed to enhance the dissolution of poorly soluble drugs like this compound.[10][11] These methods primarily focus on increasing the drug's surface area or its apparent solubility. The most common and effective approaches include:
-
Particle Size Reduction: Decreasing the particle size to the micron or sub-micron (nano) range increases the surface area available for dissolution.[10][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can significantly enhance its dissolution rate.[11][13][14][15]
-
Complexation with Cyclodextrins: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin (B1172386) can improve its aqueous solubility.[16][17][18]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Problem: Inconsistent dissolution profiles between different batches of the same formulation.
| Potential Cause | Recommended Solution |
| Variability in Particle Size Distribution: Minor shifts in the particle size of the active pharmaceutical ingredient (API) can lead to significant differences in dissolution. | Characterize the particle size distribution of each API batch before formulation. Implement strict particle size specifications. |
| Polymorphism: The drug may exist in different crystalline forms (polymorphs), each with a unique solubility and dissolution rate. Manufacturing processes can sometimes induce polymorphic changes. | Use X-ray powder diffraction (XRPD) to check for polymorphism in both the raw API and the final formulation for each batch.[13] |
| Inadequate Mixing: Non-uniform distribution of the drug within the formulation can lead to inconsistent results. | Optimize the blending process parameters (time, speed) to ensure a homogenous mixture. Validate the mixing process thoroughly. |
Problem: The drug precipitates in the dissolution medium during the test.
| Potential Cause | Recommended Solution |
| Loss of Sink Conditions: As the drug dissolves, its concentration in the medium may approach saturation, causing it to precipitate. The volume of the medium may not be sufficient to dissolve the entire dose.[5] | Increase the volume of the dissolution medium. Add a suitable surfactant (e.g., SLS) or a complexing agent (e.g., cyclodextrin) to the medium to increase the drug's solubility and maintain sink conditions.[5][7] |
| Supersaturation and Crystallization: Amorphous solid dispersions can generate a supersaturated solution, which is thermodynamically unstable and can lead to precipitation.[10] | Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC or PVP) into the formulation. These polymers can help maintain the supersaturated state. |
Problem: The dissolution rate remains low despite applying an enhancement technique.
| Potential Cause | Recommended Solution |
| Suboptimal Carrier/Drug Ratio (Solid Dispersions): The amount of hydrophilic carrier may be insufficient to molecularly disperse the drug effectively.[19] | Experiment with different drug-to-carrier ratios (e.g., 1:5, 1:10, 1:20) to find the optimal concentration that maximizes dissolution enhancement.[13] |
| Ineffective Particle Size Reduction: The milling or homogenization process may not be reducing the particle size to the desired range. | Optimize the parameters of your size reduction process (e.g., milling time, pressure for homogenization).[20] Verify the final particle size using appropriate analytical techniques like laser diffraction. |
| Poor Wetting of the Drug Substance: Even with a large surface area, poor wettability can hinder dissolution. | Incorporate a wetting agent or surfactant into the formulation itself to improve the contact between the drug particles and the dissolution medium.[21] |
Data Presentation: Comparison of Dissolution Enhancement Techniques
The following table summarizes hypothetical, yet representative, data for different approaches to enhance the dissolution of this compound.
| Formulation Strategy | Key Excipient(s) | Drug Loading (%) | D50 Particle Size (µm) | % Dissolved at 30 min | Fold Increase in Dissolution Rate * |
| Unprocessed API | - | 100 | 55.2 | 8% | 1.0 |
| Micronization | - | 100 | 4.8 | 25% | 3.1 |
| Nanosuspension | Poloxamer 188 | 10 | 0.35 | 65% | 8.1 |
| Solid Dispersion | PVP K30 (1:10 ratio) | 9.1 | N/A | 82% | 10.3 |
| Cyclodextrin Complex | HP-β-CD (1:1 molar ratio) | 15 | N/A | 75% | 9.4 |
*Fold increase calculated relative to the unprocessed API.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 1000 mg of polyvinylpyrrolidone (B124986) (PVP K30) in 20 mL of a suitable volatile solvent, such as ethanol, with continuous stirring until a clear solution is obtained.[14]
-
Solvent Evaporation: Pour the solution into a petri dish and evaporate the solvent in a vacuum oven at 40°C until a constant weight is achieved, indicating complete solvent removal.
-
Milling and Sieving: Scrape the resulting solid film from the dish. Gently grind the film using a mortar and pestle. Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.[13]
Protocol 2: In-Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (Paddle) dissolution apparatus.[7]
-
Medium: Prepare 900 mL of phosphate buffer at pH 6.8 containing 0.5% (w/v) Sodium Lauryl Sulfate (SLS).[7] Maintain the temperature at 37 ± 0.5°C.[7]
-
Procedure:
-
Set the paddle speed to 75 RPM.[7]
-
Introduce a sample of the formulation (e.g., powder, capsule) containing a known amount of this compound into the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the filtrate for this compound concentration using a validated HPLC method.
Visualizations
References
- 1. Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. WO2011129812A1 - Oral testosterone ester formulations and methods of treating testoterone deficiency comprising same - Google Patents [patents.google.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. fda.gov [fda.gov]
- 8. Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs [bioprocessonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on dissolution enhancement of prednisolone, a poorly water-soluble drug by solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 16. Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alzet.com [alzet.com]
- 19. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and Comparison of Intramuscularly Injected Long-acting Testosterone Undecanoate Nano-/Microcrystal Suspensions with Three Different Particle Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmatutor.org [pharmatutor.org]
Technical Support Center: Testosterone Buciclate Dosage Adjustment for Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting testosterone (B1683101) buciclate dosage for long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is testosterone buciclate and why is it used in long-term studies?
A1: this compound (TB) is a long-acting ester of testosterone developed for androgen replacement therapy and as a potential male contraceptive, though it was never commercially marketed.[1] Its primary advantage for long-term studies is its very long duration of action, which allows for stable, physiological levels of testosterone to be maintained for up to 3 to 4 months with a single intramuscular injection.[1] This avoids the sharp peaks and troughs in testosterone levels often seen with shorter-acting esters like testosterone enanthate, making it ideal for experiments requiring consistent hormonal levels.[1]
Q2: What are the key pharmacokinetic properties of this compound?
A2: this compound has a significantly longer elimination half-life and mean residence time compared to other common testosterone esters. Following a single intramuscular injection, it is released slowly into the bloodstream. Studies in hypogonadal men have shown it can maintain testosterone levels within the normal male range for up to 20 weeks.[1] Unlike other esters, it does not produce a significant initial spike in testosterone levels.[1][2]
Q3: What is a typical starting dose for a long-term study in humans?
A3: Based on clinical trial data, a single intramuscular injection of 600 mg of this compound has been shown to successfully raise and maintain serum androgen levels within the normal physiological range for up to 12 weeks in hypogonadal men.[2] For studies aiming for male contraception, higher doses such as 1200 mg have been investigated to suppress spermatogenesis.[3] The appropriate starting dose depends on the specific research objectives, such as androgen replacement or gonadotropin suppression.
Q4: How frequently should this compound be administered in a long-term study?
A4: A single injection can maintain therapeutic testosterone levels for 3 to 4 months.[1] Therefore, a dosing interval of 12 to 16 weeks is a reasonable starting point for long-term studies. The precise interval should be optimized based on regular monitoring of serum testosterone levels to ensure they remain within the target range.
Q5: How does this compound's formulation impact its use?
A5: this compound is formulated as a microcrystalline aqueous suspension.[1] The particle size of the crystals is a critical factor in its slow-release profile. It is crucial to ensure proper suspension before administration to guarantee consistent dosing.
Troubleshooting Guides
Issue 1: Serum testosterone levels are consistently below the target range.
-
Possible Cause 1: Insufficient Dosage. The initial dose may be too low for the subject's body mass or metabolism. In a clinical study, a 200 mg dose was insufficient to raise androgen levels to the normal range in hypogonadal men, whereas a 600 mg dose was effective.[2]
-
Troubleshooting Steps:
-
Confirm that serum testosterone levels have been measured at appropriate intervals (e.g., weekly for the first month, then bi-weekly) to establish a clear trend.
-
If levels remain consistently low after several weeks, consider increasing the dose in the next injection cycle. For example, if starting with 600 mg, an increase to a higher dose may be warranted, guided by the specific experimental goals.
-
Ensure proper injection technique (deep intramuscular) is used to maximize bioavailability.
-
Issue 2: Unexpected fluctuations in serum testosterone levels are observed.
-
Possible Cause 1: Improper Suspension. this compound is a microcrystalline suspension.[1] Failure to adequately re-suspend the vial before drawing the dose can lead to administration of a more diluted or concentrated dose.
-
Troubleshooting Steps:
-
Review the protocol for vial preparation. Ensure the vial is agitated thoroughly according to the manufacturer's instructions to achieve a uniform suspension.
-
Implement a standardized procedure for dose preparation and administration across all study personnel to minimize variability.
-
-
Possible Cause 2: Individual Pharmacokinetic Variability. Although known for its stable release, individual differences in metabolism or clearance could lead to minor fluctuations.
-
Troubleshooting Steps:
-
Increase the frequency of blood sampling to better characterize the pharmacokinetic profile in the specific subjects exhibiting fluctuations.
-
If fluctuations are predictable (e.g., a slow decline towards the end of the dosing interval), consider slightly shortening the interval between injections rather than increasing the dose.
-
Issue 3: How to transition from a shorter-acting testosterone ester to this compound.
-
Problem: Abruptly stopping a shorter-acting ester like testosterone enanthate (with a half-life of about 4.5 days) and waiting for the next scheduled buciclate injection could lead to a period of sub-therapeutic testosterone levels.[1]
-
Transition Protocol:
-
Administer the first dose of this compound at the time the next injection of the shorter-acting ester would have been due.
-
Do not administer any further doses of the shorter-acting ester.
-
The long-acting nature of this compound will begin to establish a baseline, while the previous ester clears the system.
-
Monitor serum testosterone levels closely during the first 4-6 weeks of the transition to ensure levels do not drop below the therapeutic range.
-
Data Presentation
Table 1: Pharmacokinetic Comparison of Testosterone Esters
| Parameter | This compound | Testosterone Enanthate | Testosterone Undecanoate (in oil) |
| Elimination Half-Life | ~29.5 days[1][2] | ~4.5 days[1] | 20.9 - 33.9 days[1] |
| Mean Residence Time | ~60.0 - 65.0 days[1][2] | ~8.5 days[1] | 34.9 - 36.0 days[1] |
| Initial T Level Spike | Not observed[1][2] | Observed[1][4] | Observed[1] |
| Duration of Action | 3-4 months[1] | ~2 weeks[4] | ~10-12 weeks |
Table 2: Summary of Dosing from Clinical Trials
| Study Population | Dose Administered (Single IM Injection) | Key Outcome | Reference |
| Hypogonadal Men | 200 mg | Insufficient to raise serum androgens to normal range. | [2] |
| Hypogonadal Men | 600 mg | Maintained normal androgen levels for up to 12 weeks. | [2] |
| Healthy Men (Contraception Study) | 600 mg | No significant suppression of spermatogenesis. | [3] |
| Healthy Men (Contraception Study) | 1200 mg | Azoospermia achieved in 3 out of 8 volunteers. | [3] |
Experimental Protocols
Protocol 1: Phase I Study of this compound in Hypogonadal Men
-
Objective: To assess the pharmacokinetics and pharmacodynamics of single doses of this compound in men with primary hypogonadism.
-
Methodology:
-
Participants: Eight male patients with primary hypogonadism were enrolled.
-
Study Design: Participants were randomly assigned to two groups (n=4 per group).
-
Group I received a single intramuscular injection of 200 mg of this compound.
-
Group II received a single intramuscular injection of 600 mg of this compound.
-
-
Blood Sampling: Blood samples were collected 1, 2, 3, 5, and 7 days post-injection, and then weekly for a total of 4 months.
-
Analytes Measured: Serum levels of testosterone, dihydrotestosterone, estradiol, sex hormone-binding globulin (SHBG), and gonadotropins were measured.
-
Pharmacodynamic Assessments: Parameters such as body weight, hematological values, libido/potency, prostate volume, and prostate-specific antigen (PSA) were monitored.[2]
-
Protocol 2: Male Contraception Study with this compound
-
Objective: To evaluate the efficacy of this compound in suppressing spermatogenesis for male contraception.
-
Methodology:
-
Participants: 12 healthy male volunteers were enrolled.
-
Study Design: Participants were assigned to two groups.
-
Group I (n=4) received a single intramuscular injection of 600 mg of this compound.
-
Group II (n=8) received a single intramuscular injection of 1200 mg of this compound.
-
-
Follow-up: Examinations and blood sampling were performed every 2 weeks for up to 32 weeks.
-
Primary Endpoint: Suppression of spermatogenesis, assessed by semen analysis.
-
Hormonal Monitoring: Serum levels of testosterone, dihydrotestosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) were measured throughout the study.[3]
-
Visualizations
Caption: Experimental workflow for a dose-finding study of this compound.
Caption: Pharmacokinetic profile comparison: this compound vs. Enanthate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (20 Aet-1) in hypogonadal men: pharmacokinetics and pharmacodynamics of the new long-acting androgen ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of this compound for male contraception: endocrine differences between responders and nonresponders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
testosterone buciclate vs testosterone undecanoate pharmacokinetics
A comparative analysis of the pharmacokinetic profiles of testosterone (B1683101) buciclate and testosterone undecanoate reveals significant differences in their absorption, distribution, metabolism, and excretion, primarily dictated by their ester side chains and formulation. This guide provides a detailed comparison of their pharmacokinetic parameters, the experimental protocols used to derive these data, and a visualization of a typical experimental workflow for such studies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for intramuscular testosterone buciclate and both intramuscular and oral testosterone undecanoate based on clinical studies in hypogonadal men.
| Parameter | This compound (Intramuscular) | Testosterone Undecanoate (Intramuscular) | Testosterone Undecanoate (Oral) |
| Dose Administered | 600 mg | 500 mg, 1000 mg, 750 mg | 237 mg (twice daily) |
| Terminal Half-Life (t½) | 29.5 ± 3.9 days[1][2] | 18.3 - 33.9 days[3][4] | ~18.4 hours[5] |
| Mean Residence Time (MRT) | 65.0 ± 9.9 days[1][2] | 21.7 - 36.0 days[3][6] | Not typically reported for oral |
| Peak Plasma Conc. (Cmax) | 13.1 ± 0.9 nmol/L[1] | 30.9 - 54.2 nmol/L[3][7] | 1008 ± 581 ng/dL[4][5] |
| Time to Cmax (Tmax) | 6 weeks[1] | ~7 days[3][4][7] | ~5 hours[4] |
Experimental Protocols
The data presented above were derived from clinical trials with specific methodologies. Below are detailed descriptions of the experimental protocols for the key studies cited.
This compound (Intramuscular) Study Protocol
A phase I clinical study was conducted to assess the pharmacokinetics and pharmacodynamics of this compound in hypogonadal men.[1]
-
Study Population: Eight male patients with primary hypogonadism were enrolled.
-
Study Design: The patients were randomly assigned to two groups of four.
-
Dosing and Administration: Group I received a single intramuscular injection of 200 mg of this compound, while Group II received a single intramuscular injection of 600 mg.[1]
-
Blood Sampling: Blood samples were collected at baseline and then at days 1, 2, 3, 5, and 7 post-injection, followed by weekly sampling for a total of 4 months.[1]
-
Analytical Method: Serum levels of testosterone and other reproductive hormones were measured at regular intervals.
Testosterone Undecanoate (Intramuscular) Study Protocol
The pharmacokinetics of an intramuscular preparation of testosterone undecanoate were investigated in hypogonadal men.[3]
-
Study Population: Eight patients with Klinefelter's syndrome participated in the study.
-
Study Design: This was a crossover study where each participant received two different doses.
-
Dosing and Administration: Patients received either a 500 mg or a 1000 mg intramuscular injection of testosterone undecanoate. Three months later, they received the other dose.[3]
-
Blood Sampling: Serum levels of reproductive hormones were measured at regular intervals before and after the injections to determine the pharmacokinetic profile.[3]
-
Key Findings: The study found that single-dose injections could maintain serum testosterone concentrations within the normal range for at least 7 weeks.[3]
Testosterone Undecanoate (Oral) Study Protocol
A study was conducted to reexamine the pharmacokinetics of an oral testosterone undecanoate formulation in hypogonadal men.
-
Study Population: The study involved men with hypogonadism.
-
Study Design: The study evaluated single-day dosing and repeat dosing over 28 days.
-
Dosing and Administration: For the 28-day study, a dosage of 200 mg of testosterone as oral testosterone undecanoate was administered twice daily.[5]
-
Blood Sampling: Serum testosterone, dihydrotestosterone (B1667394) (DHT), and estradiol (B170435) (E2) levels were measured at various time points after dosing to determine the pharmacokinetic parameters.[5]
-
Analytical Method: Serum hormone concentrations were measured to assess Cmax, Cmin, and Cavg.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a clinical pharmacokinetic study of a long-acting injectable testosterone ester.
Caption: Workflow of a Pharmacokinetic Study.
References
- 1. This compound (20 Aet-1) in hypogonadal men: pharmacokinetics and pharmacodynamics of the new long-acting androgen ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. A pharmacokinetic study of injectable testosterone undecanoate in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reexamination of Pharmacokinetics of Oral Testosterone Undecanoate in Hypogonadal Men With a New Self-Emulsifying Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Testosterone Buciclate and Testosterone Enanthate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two long-acting testosterone (B1683101) esters: testosterone buciclate and testosterone enanthate. The information presented is collated from preclinical and clinical research to assist in understanding their respective pharmacokinetic profiles and potential therapeutic applications.
Executive Summary
This compound, a long-acting androgen ester, has demonstrated a significantly longer duration of action compared to the more commonly utilized testosterone enanthate.[1][2] Developed under the auspices of the World Health Organization and the National Institutes of Health, this compound was investigated as a potential male contraceptive due to its favorable pharmacokinetic profile.[1] While it never reached commercialization, its properties present a compelling case for long-interval androgen replacement therapy. Testosterone enanthate, a widely prescribed formulation, is characterized by a shorter half-life requiring more frequent administration.[3] This guide will delve into the available in vivo data to objectively compare these two esters.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and testosterone enanthate based on data from in vivo studies in humans.
| Pharmacokinetic Parameter | This compound | Testosterone Enanthate |
| Terminal Elimination Half-Life (t½) | 29.5 ± 3.9 days[4] | 4.5 - 5 days[3][5][6][7] |
| Mean Residence Time (MRT) | 65.0 ± 9.9 days[4] | 8.5 days[3][5] |
| Time to Peak Concentration (Tmax) | ~6 weeks[8] | 24 - 72 hours[5] |
| Formulation | Microcrystalline aqueous suspension[2] | Oil-based solution (e.g., sesame or castor oil)[9] |
| Dosing Interval (investigational/clinical) | Up to 12 weeks[4] | 1 - 4 weeks[3] |
Comparative Efficacy In Vivo
Direct comparative efficacy studies between this compound and enanthate are limited. However, pharmacokinetic data provides a strong basis for comparing their in vivo performance.
This compound: Single intramuscular injections of 600 mg of this compound in hypogonadal men have been shown to maintain serum androgen levels within the normal physiological range for up to 12 weeks.[4][8] A notable characteristic of this compound is the absence of an initial supraphysiological peak in testosterone levels, a common occurrence with many testosterone esters.[4] This leads to more stable and sustained physiological concentrations of testosterone over a prolonged period.[2] Studies investigating its use for male contraception found that a single 1200 mg injection could induce azoospermia in some individuals, highlighting its potent and sustained suppression of gonadotropins.[1]
Testosterone Enanthate: Testosterone enanthate, when administered intramuscularly, results in a rapid increase in serum testosterone levels, reaching a supraphysiological peak within 24 to 72 hours.[5] Following this peak, levels decline and return to baseline in approximately 21 days after a single injection.[5] The shorter half-life of 4.5 to 5 days necessitates more frequent injections, typically every 1 to 4 weeks, to maintain therapeutic levels.[3][5][6] This can lead to significant fluctuations in testosterone levels, with peaks and troughs that may be associated with mood swings and other side effects in some patients.
Experimental Protocols
Study Design: A randomized, parallel-group, single-dose study in healthy male volunteers or hypogonadal men.
Participants: A cohort of healthy adult males or males diagnosed with primary or secondary hypogonadism. Exclusion criteria would include significant cardiovascular, hepatic, or renal disease, and any contraindications to androgen therapy.
Intervention:
-
Group A: Single intramuscular injection of a specific dose of this compound (e.g., 600 mg).
-
Group B: Single intramuscular injection of a specific dose of testosterone enanthate (e.g., 250 mg).
Pharmacokinetic Assessment:
-
Blood Sampling: Serial blood samples would be collected at predefined time points: pre-dose, and then at multiple intervals post-injection (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and then weekly for 12-16 weeks).
-
Hormone Analysis: Serum concentrations of total testosterone, free testosterone, dihydrotestosterone (B1667394) (DHT), luteinizing hormone (LH), follicle-stimulating hormone (FSH), and sex hormone-binding globulin (SHBG) would be measured using validated assays such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or radioimmunoassay (RIA).
-
Parameter Calculation: Pharmacokinetic parameters including Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), terminal elimination half-life (t½), and mean residence time (MRT) would be calculated using non-compartmental analysis.
Pharmacodynamic Assessment:
-
Gonadotropin Suppression: The degree and duration of LH and FSH suppression would be evaluated as a measure of the impact on the hypothalamic-pituitary-gonadal axis.
-
Clinical Efficacy (for hypogonadal subjects): Assessment of clinical signs and symptoms of hypogonadism, such as libido, erectile function, mood, and energy levels, using validated questionnaires at baseline and follow-up visits.
-
Safety Monitoring: Monitoring of adverse events, vital signs, and clinical laboratory parameters (e.g., hematocrit, lipid profile, liver function tests) throughout the study.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the classical testosterone signaling pathway and a generalized experimental workflow for comparing the pharmacokinetics of testosterone esters.
References
- 1. Potential of this compound for male contraception: endocrine differences between responders and nonresponders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Testosterone enanthate - Wikipedia [en.wikipedia.org]
- 4. This compound (20 Aet-1) in hypogonadal men: pharmacokinetics and pharmacodynamics of the new long-acting androgen ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. testodepot.com [testodepot.com]
- 6. droracle.ai [droracle.ai]
- 7. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. academic.oup.com [academic.oup.com]
- 9. droracle.ai [droracle.ai]
A Comparative Guide to Androgen Receptor Activation: Testosterone Buciclate in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of androgen receptor (AR) activation by testosterone (B1683101) buciclate and other testosterone esters. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Executive Summary
Testosterone esters, including buciclate, enanthate, and cypionate, are pro-drugs of testosterone. In an in vitro setting, their primary mechanism of androgen receptor (AR) activation relies on their hydrolysis to release free testosterone. Therefore, the intrinsic AR activation potential of these esters is fundamentally determined by the resulting testosterone. The key difference between these esters lies in their pharmacokinetic properties, specifically the rate of hydrolysis, which dictates the concentration of free testosterone available to bind to the AR over time. While direct comparative in vitro studies on testosterone buciclate's AR activation are limited, we can infer its performance based on the well-established activity of testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT).
Androgen Receptor Signaling Pathway
The activation of the androgen receptor by androgens like testosterone is a critical signaling pathway in various physiological processes. The binding of an androgen to the AR in the cytoplasm initiates a conformational change, leading to the dissociation of heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This binding event recruits co-regulators and initiates the transcription of target genes.
Comparative In Vitro Androgen Receptor Activation
The following table summarizes the in vitro AR activation data for testosterone and its potent metabolite, dihydrotestosterone (DHT). Since testosterone esters must be converted to testosterone to activate the AR, the potency of testosterone serves as the primary benchmark for comparison.
| Compound | Assay Type | Cell Line | Endpoint | Value | Reference |
| Testosterone | Reporter Gene Assay | U2-OS | EC50 | 0.66 nM | [1] |
| Dihydrotestosterone (DHT) | Reporter Gene Assay | U2-OS | EC50 | 0.13 nM | [1] |
| Testosterone | Ligand Binding Assay | - | Ki | 29 nM | [2] |
| Dihydrotestosterone (DHT) | Ligand Binding Assay | - | Ki | 10 nM | [2] |
Note: EC50 (half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum. A lower EC50 indicates greater potency. Ki (inhibition constant) represents the affinity of a ligand for a receptor. A lower Ki indicates higher binding affinity.
Inference for Testosterone Esters:
-
This compound, Enanthate, and Cypionate are all pro-drugs of testosterone. In in vitro assays where esterases are present, their potency in activating the androgen receptor would be directly related to the rate of their hydrolysis to testosterone.
-
The longer, more complex ester chain of This compound suggests it may have a slower rate of hydrolysis compared to the shorter chains of enanthate and cypionate. This would translate to a slower release of testosterone and potentially a lower apparent potency in short-term in vitro assays. However, in a physiological system, this property contributes to its long-acting nature.
-
Testosterone Enanthate and Cypionate have similar ester chain lengths and are often considered interchangeable in clinical practice, suggesting they have comparable rates of hydrolysis and, therefore, similar in vitro AR activation profiles when esterases are present.
Experimental Protocols
Androgen Receptor Reporter Gene Assay
This assay measures the ability of a compound to activate the androgen receptor, leading to the expression of a reporter gene (e.g., luciferase).
Objective: To determine the EC50 value of a test compound for AR activation.
Materials:
-
A mammalian cell line stably or transiently expressing the human androgen receptor (e.g., U2-OS, HEK293).
-
A reporter plasmid containing an androgen-responsive promoter driving a luciferase gene.
-
Cell culture medium and supplements.
-
Test compounds (Testosterone, DHT, this compound, etc.).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Transfection (if necessary): For transient assays, co-transfect the cells with an AR expression vector and the reporter plasmid.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate medium. Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubation: Incubate the plates for 24-48 hours to allow for AR activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and add the luciferase substrate.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Competitive Ligand Binding Assay
This assay measures the affinity of a test compound for the androgen receptor by assessing its ability to compete with a radiolabeled androgen.
Objective: To determine the Ki value of a test compound for the androgen receptor.
Materials:
-
A source of androgen receptor (e.g., cell lysate, purified receptor).
-
A radiolabeled androgen (e.g., [³H]-DHT).
-
Test compounds.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: Incubate the AR preparation with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.
-
Separation: Separate the receptor-bound from the free radioligand (e.g., using filtration or charcoal adsorption).
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.
References
A Comparative Analysis of the Side Effect Profiles of Testosterone Buciclate and Testosterone Cypionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of testosterone (B1683101) buciclate and testosterone cypionate, focusing on available clinical and preclinical data. Testosterone cypionate is a widely prescribed testosterone ester, while testosterone buciclate is a long-acting experimental ester that was developed but never commercially marketed.[1] Due to this, direct head-to-head comparative clinical trial data is limited. This guide synthesizes the available evidence to offer a comparative perspective on their potential adverse effect profiles, supported by experimental methodologies and relevant biological pathways.
Quantitative Data Summary
The following table summarizes the reported side effects of this compound and testosterone cypionate from clinical studies. It is important to note that the data for this compound is derived from a small Phase I clinical trial, while the data for testosterone cypionate is from extensive clinical use and numerous studies.
| Side Effect Category | This compound (600 mg single injection)[2][3] | Testosterone Cypionate (Various Dosing Regimens)[4][5][6] |
| General | No adverse side-effects reported in a Phase I study.[2][7] | Nausea, vomiting, headache.[4] |
| Injection Site | Not specifically reported. | Injection site wounds or hematoma (rare).[4] |
| Hematological | Significant increase in hematological parameters (more pronounced in the higher dose group).[2] | Increased hematocrit (erythrocytosis).[4][5] |
| Cardiovascular | No adverse cardiovascular events reported in the study.[2] | Increased blood pressure, potential increased risk of cardiovascular events.[4][6][8] |
| Metabolic/Endocrine | Dihydrotestosterone (B1667394) (DHT) levels slightly exceeded the upper normal limit in one patient. Estradiol (B170435) levels remained within the normal range.[3] | Changes in libido, potential for gynecomastia. |
| Dermatological | Not reported. | Oily skin, acne, hair loss.[4] |
| Prostate | No significant change in uroflow, prostate volume, or prostate-specific antigen (PSA).[2][3] | Potential for benign prostatic hyperplasia (BPH) and elevation in PSA. |
Experimental Protocols
The methodologies for assessing the side effects of testosterone esters are crucial for understanding and comparing their safety profiles. Below are detailed protocols relevant to the data presented.
1. Protocol for Monitoring Side Effects in this compound Clinical Trial
-
Study Design: A Phase I, open-label, randomized clinical trial involving eight male patients with primary hypogonadism.[3]
-
Intervention: Patients were randomly assigned to receive a single intramuscular injection of either 200 mg or 600 mg of this compound.[3]
-
Monitoring Parameters:
-
Blood Sampling: Blood samples were collected at baseline and then at days 1, 2, 3, 5, and 7 post-injection, followed by weekly samples for four months.[3]
-
Hormone Analysis: Serum levels of testosterone, dihydrotestosterone (DHT), and estradiol were measured.[3]
-
Hematological Assessment: Hematological parameters were monitored.[2]
-
Prostate Safety: Uroflow, prostate volume (measured by transrectal ultrasonography), and prostate-specific antigen (PSA) levels were assessed.[2][3]
-
Clinical Chemistry: General clinical chemistry panels were evaluated for any changes.[2][7]
-
Adverse Event Reporting: Patients were monitored for any adverse side effects throughout the study.[2][3]
-
2. Standard Protocol for Monitoring Testosterone Cypionate Therapy
This protocol represents a standard of care for monitoring patients on testosterone replacement therapy, including with testosterone cypionate.
-
Study Design: Typically involves a baseline assessment followed by regular monitoring at 3-6 months after initiation and then annually.[9]
-
Intervention: Intramuscular injections of testosterone cypionate, commonly administered weekly or bi-weekly.[10]
-
Monitoring Parameters:
-
Baseline Assessment: Before starting therapy, a comprehensive evaluation includes total testosterone levels, a complete blood count (CBC) to measure hematocrit and hemoglobin, a lipid profile, and a prostate-specific antigen (PSA) test.[9][10][11]
-
Follow-up Monitoring:
-
Testosterone Levels: Total testosterone levels are measured to ensure they are within the therapeutic range.[11]
-
Hematocrit/Hemoglobin: Monitored to detect erythrocytosis. A hematocrit level above 54% may warrant a dose reduction or cessation of therapy.[10][12]
-
Lipid Profile: Assessed to monitor for any adverse changes in cholesterol levels.[10]
-
Prostate Health: PSA levels and a digital rectal examination (DRE) are performed to screen for prostate abnormalities.[9][12]
-
Liver Function: Liver enzyme tests may be conducted, especially in patients with pre-existing liver conditions.[10]
-
-
Adverse Event Monitoring: Patients are regularly questioned about potential side effects such as changes in mood, acne, hair loss, and injection site reactions.[13]
-
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway
The biological effects and side effects of testosterone and its esters are mediated through the androgen receptor (AR). The following diagram illustrates the canonical AR signaling pathway.
Caption: Canonical Androgen Receptor (AR) Signaling Pathway.
Experimental Workflow for Comparative Side Effect Profiling
The following diagram outlines a logical workflow for a preclinical or clinical study designed to compare the side effect profiles of two testosterone esters.
Caption: Workflow for a comparative side effect study.
Discussion and Conclusion
The primary difference in the potential side effect profiles of this compound and testosterone cypionate likely stems from their distinct pharmacokinetic properties. This compound, as a very long-acting ester, provides stable and sustained testosterone levels for up to 12 weeks without the initial supraphysiological peaks observed with shorter-acting esters like testosterone cypionate.[1][3] These peaks and troughs associated with testosterone cypionate can lead to fluctuations in mood and energy, and potentially a higher incidence of certain side effects.[14]
The limited data on this compound from its early clinical trial suggests a favorable safety profile, with no significant adverse events reported.[2][3] However, this was a small, short-term study, and a more comprehensive side effect profile would require larger, long-term clinical trials. In contrast, the side effect profile of testosterone cypionate is well-documented and includes a range of potential adverse events that require regular monitoring.[4][5][6]
For drug development professionals, the development of long-acting testosterone esters like buciclate represents an effort to improve the safety and tolerability of androgen replacement therapy by minimizing fluctuations in serum testosterone levels. Future research, should it be pursued, would need to focus on larger, controlled clinical trials to definitively establish the comparative side effect profile of this compound against currently available testosterone esters.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound (20 Aet-1) in hypogonadal men: pharmacokinetics and pharmacodynamics of the new long-acting androgen ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long vs short acting testosterone treatments: A look at the risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative safety of testosterone dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (20 Aet-1) in hypogonadal men: pharmacokinetics and pharmacodynamics of the new long-acting androgen ester. | Semantic Scholar [semanticscholar.org]
- 8. goodrx.com [goodrx.com]
- 9. Testosterone Therapy: Review of Clinical Applications | AAFP [aafp.org]
- 10. Monitoring and Adjusting TRT: What Patients Should Know | WellLife Medical Centers [welllifemedctr.com]
- 11. An Individualized Approach to Managing Testosterone Therapy in the Primary Care Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TreatmentGPS [treatmentgps.com]
- 13. healthyhormones.us [healthyhormones.us]
- 14. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Long-Acting Testosterone Esters in Combating Muscle Atrophy
For Researchers, Scientists, and Drug Development Professionals
The progressive loss of muscle mass and function, known as muscle atrophy or sarcopenia, presents a significant challenge in various clinical settings, from aging and chronic diseases to recovery from injury. Testosterone (B1683101), a potent anabolic steroid hormone, plays a crucial role in maintaining skeletal muscle mass. Consequently, testosterone replacement therapy is a key area of investigation for mitigating muscle wasting. Among the various formulations, long-acting testosterone esters are favored for their sustained therapeutic effects. This guide provides a detailed head-to-head comparison of two prominent long-acting esters, Testosterone Undecanoate (TU) and Testosterone Enanthate (TE), focusing on their efficacy in combating muscle atrophy, supported by experimental data and detailed methodologies.
Executive Summary
Both Testosterone Undecanoate and Testosterone Enanthate have demonstrated efficacy in increasing muscle mass and strength. The primary distinction lies in their pharmacokinetic profiles, which dictates their dosing frequency and may influence the stability of serum testosterone levels. Testosterone Undecanoate offers a significantly longer duration of action, requiring less frequent injections, which can improve patient compliance. Testosterone Enanthate, while requiring more frequent administration, has a long history of clinical use and a well-established efficacy profile. The choice between these esters may depend on the specific clinical scenario, patient preference, and desired therapeutic goals.
Comparative Efficacy in Muscle Atrophy
Direct head-to-head clinical trials specifically focused on muscle atrophy are limited; however, studies in related conditions like hypogonadism and sarcopenia provide valuable comparative insights.
A prospective clinical trial directly comparing intramuscular TU and TE in hypogonadal men found that both esters were effective in increasing lean body mass.[1] While this study did not focus on a population with pre-existing muscle atrophy, the anabolic effects observed are directly relevant. Another long-term study over five years in transmen also demonstrated that both TU and TE significantly increased lean mass.[1]
Individual studies on each ester further support their role in promoting muscle growth. Studies on testosterone enanthate have consistently shown its ability to increase fat-free mass, muscle volume, and muscle strength in both young and older men.[2][3] Similarly, clinical trials involving testosterone undecanoate have demonstrated its effectiveness in preserving fat-free mass under catabolic conditions and its potential in treating muscle loss associated with aging and obesity.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative and individual studies on Testosterone Undecanoate and Testosterone Enanthate.
Table 1: Head-to-Head Comparison of Testosterone Undecanoate vs. Testosterone Enanthate
| Parameter | Testosterone Undecanoate (TU) | Testosterone Enanthate (TE) | Study Population | Key Findings |
| Lean Mass | Significant increase | Significant increase | Transmen (5-year study) | Both esters were effective in increasing lean mass over a long period. |
| Grip Strength | No statistically significant improvement over 30 weeks | No statistically significant improvement over 30 weeks | Hypogonadal men | Longer-term treatment with TU (beyond 90 weeks) showed improvements. |
Table 2: Efficacy of Testosterone Undecanoate in Muscle Mass and Strength
| Study Population | Dosage | Duration | Key Outcomes |
| Men with obesity and low testosterone undergoing bariatric surgery | 1000 mg IM | Ongoing (until 2026) | Investigating effects on muscle strength and mass.[4] |
| Healthy aging and sarcopenia patients | 1000 mg/4 ml IM | Ongoing (until 2025) | Assessing changes in fat-free mass, muscle size, and fiber types.[6] |
| Males in simulated military operation | Single 750 mg dose | 20 days | Maintained fat-free mass compared to placebo.[5] |
Table 3: Efficacy of Testosterone Enanthate in Muscle Mass and Strength
| Study Population | Dosage | Duration | Key Outcomes |
| Healthy young men | 25-600 mg/week | 20 weeks | Dose-dependent increase in muscle volume and muscle fiber cross-sectional area.[2] |
| Healthy men | 200 mg/week | 28 days (with energy deficit) | Increased lean mass gain.[1] |
| Hypogonadal men | 100 mg/week | 10 weeks | Significant increase in fat-free mass and muscle size.[3] |
Pharmacokinetic Profiles
The differing pharmacokinetic profiles of TU and TE are a critical factor in their clinical application.
-
Testosterone Undecanoate (TU): As a very long-chain ester, TU has a significantly longer half-life. Following intramuscular injection, it forms a depot from which it is slowly released and hydrolyzed to testosterone. This results in stable and sustained serum testosterone levels for up to 10-14 weeks, allowing for infrequent injections.[7][8][9]
-
Testosterone Enanthate (TE): TE has a shorter ester chain and consequently a shorter half-life. It typically requires intramuscular injections every 1-3 weeks to maintain therapeutic testosterone levels. This can lead to more pronounced peaks and troughs in serum testosterone concentrations compared to TU.[7][9]
Table 4: Comparative Pharmacokinetics of Testosterone Undecanoate vs. Testosterone Enanthate
| Parameter | Testosterone Undecanoate (TU) | Testosterone Enanthate (TE) |
| Dosing Frequency | Every 10-14 weeks | Every 1-3 weeks |
| Serum Testosterone Levels | More stable, less fluctuation | Supraphysiological peaks followed by a decline to sub-physiological levels |
| Half-life | Longer | Shorter |
Signaling Pathways in Testosterone-Mediated Muscle Anabolism
Testosterone exerts its anabolic effects on skeletal muscle through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The primary mechanism of testosterone action is through the androgen receptor (AR), a nuclear transcription factor.
Non-Genomic Signaling Pathways
Testosterone can also induce rapid signaling events independent of gene transcription, primarily through the activation of kinase cascades like the PI3K/Akt/mTOR pathway, which is a central regulator of muscle protein synthesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for assessing the effects of long-acting testosterone esters on muscle atrophy.
Animal Model of Muscle Atrophy (Orchidectomy)
A common preclinical model to study the effects of testosterone on muscle atrophy involves orchidectomy (castration) in rodents to induce a state of androgen deficiency.
Human Clinical Trial for Sarcopenia
Clinical trials in human subjects are essential to translate preclinical findings into therapeutic applications.
1. Study Design: A randomized, double-blind, placebo-controlled trial.
2. Participant Selection:
- Inclusion Criteria: Elderly individuals (e.g., >65 years) with a diagnosis of sarcopenia (low muscle mass and low muscle strength/performance), and low to low-normal serum testosterone levels.
- Exclusion Criteria: Conditions that could confound the results or pose a safety risk, such as prostate cancer, severe heart failure, or uncontrolled diabetes.
3. Intervention:
- Group 1: Intramuscular injections of Testosterone Undecanoate (e.g., 1000 mg at week 0 and 6, then every 12 weeks).
- Group 2: Intramuscular injections of Testosterone Enanthate (e.g., 200 mg every 2 weeks).
- Group 3: Placebo injections with the same frequency as one of the active treatment arms.
4. Outcome Measures:
- Primary Endpoint: Change in lean body mass as measured by dual-energy X-ray absorptiometry (DXA).
- Secondary Endpoints:
- Change in muscle strength (e.g., handgrip strength, leg press).
- Change in physical performance (e.g., gait speed, chair stand test).
- Changes in muscle fiber size and composition (from muscle biopsies).
- Safety parameters (e.g., hematocrit, prostate-specific antigen).
5. Assessment Schedule: Baseline, and at regular intervals throughout the study (e.g., 3, 6, and 12 months).
Measurement of Muscle Protein Synthesis
A key mechanism of testosterone-induced muscle growth is the stimulation of muscle protein synthesis (MPS). This can be quantified using stable isotope tracer techniques.
1. Isotope Infusion: A primed, continuous intravenous infusion of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) is administered.
2. Muscle Biopsies: Muscle tissue samples are obtained from a muscle such as the vastus lateralis at two time points during the infusion (e.g., at the beginning and end of a 3-hour period).
3. Blood Sampling: Arterialized venous blood samples are collected frequently to measure the isotopic enrichment of the tracer in the blood, which serves as a proxy for the precursor pool for protein synthesis.
4. Analysis: The incorporation of the labeled amino acid into muscle protein is measured using gas chromatography-mass spectrometry (GC-MS). The fractional synthetic rate (FSR) of muscle protein is then calculated.
Conclusion
Both Testosterone Undecanoate and Testosterone Enanthate are effective anabolic agents with the potential to combat muscle atrophy. The choice between these long-acting esters will likely be guided by their differing pharmacokinetic profiles, with Testosterone Undecanoate offering the advantage of a more convenient dosing schedule and more stable serum testosterone levels. For researchers and drug development professionals, understanding the nuances of their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them is paramount for advancing the treatment of muscle wasting conditions. Further head-to-head clinical trials specifically in populations with significant muscle atrophy are warranted to provide more definitive comparative data and to optimize therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Testosterone undecanoate administration prevents declines in fat-free mass but not physical performance during simulated multi-stressor military operations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. academic.oup.com [academic.oup.com]
- 8. A pharmacokinetic study of injectable testosterone undecanoate in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing Off-Target Effects of Testosterone Buciclate in Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the potential off-target effects of testosterone (B1683101) buciclate, a long-acting testosterone ester. As testosterone buciclate was developed but never marketed, direct experimental data on its off-target profile is unavailable.[1] Therefore, this document outlines a proposed series of in vitro experiments to compare its activity with commonly used testosterone esters, testosterone cypionate and testosterone enanthate. The focus is on effects not mediated by the classical nuclear androgen receptor (AR) pathway, often termed non-genomic or off-target effects, which are of increasing interest in understanding the full spectrum of steroid hormone action.[2][3]
Defining Off-Target Effects of Testosterone
For the purpose of this guide, "off-target effects" are defined as cellular responses to testosterone esters that are independent of direct gene transcription modulation via the nuclear androgen receptor. These effects are typically rapid, occurring within seconds to minutes, and can be initiated at the cell membrane.[3][4] They often involve the activation of second messenger systems and kinase cascades.[2][5] We will focus on assessing these effects in cell types not traditionally considered primary targets of androgen action, such as neuronal, immune, and cardiovascular cells, where such non-genomic effects have been reported for testosterone.[6][7][8]
Comparative Experimental Workflow
The following workflow is proposed to systematically assess and compare the off-target effects of this compound, testosterone cypionate, and testosterone enanthate.
References
- 1. Evidence for a Non-Genomic Action of Testosterone in Skeletal Muscle Which may Improve Athletic Performance: Implications for the Female Athlete - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-genomic actions of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Elevated testosterone kills nerve cells | EurekAlert! [eurekalert.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Testosterone and the Cardiovascular System: A Comprehensive Review of the Basic Science Literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Testosterone Levels: Immunoassay vs. Mass Spectrometry
For researchers and drug development professionals involved in the monitoring of testosterone (B1683101) buciclate and other androgen therapies, the accurate quantification of testosterone levels is paramount. This guide provides an objective comparison of two primary analytical methods: immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
The administration of testosterone esters, such as testosterone buciclate, necessitates reliable monitoring of circulating testosterone to ensure therapeutic efficacy and safety. While immunoassays are widely accessible, their accuracy, particularly at lower concentrations, has been a subject of scrutiny.[1][2] In contrast, mass spectrometry offers higher specificity and is increasingly considered the gold standard for steroid hormone analysis.[3][4][5] This guide explores the cross-validation of testosterone levels measured by both techniques, providing a framework for selecting the appropriate analytical method.
Quantitative Data Summary
The following table summarizes the key performance characteristics of immunoassay and LC-MS/MS for the quantification of testosterone, based on comparative studies.
| Performance Metric | Immunoassay | Mass Spectrometry (LC-MS/MS) | Key Observations |
| Specificity | Prone to cross-reactivity with structurally similar steroids.[2][6] | High specificity due to separation by chromatography and detection by mass-to-charge ratio.[3][6] | Immunoassays may overestimate testosterone levels due to interference.[5][7] |
| Accuracy | Can be inaccurate, especially at low testosterone concentrations.[1] | Considered the gold standard for accuracy in testosterone measurement.[7] | A study on castrated prostate cancer patients showed significantly higher mean testosterone levels with immunoassay compared to mass spectrometry (0.672 ± 0.359 nM vs 0.461 ± 0.541 nM).[7] |
| Sensitivity | Detection limits vary, with some assays struggling to quantify low levels accurately.[6] | Superior sensitivity, allowing for accurate quantification in populations with low testosterone levels (e.g., women, children, castrated men).[6] | In one study, 88% of patient samples had testosterone concentrations below the limit of quantification for an immunoassay.[6] |
| Correlation | Correlation with LC-MS/MS can be poor, especially at lower concentrations (R² = 0.403 for levels below 100 ng/dL in one study).[1] | Excellent correlation with reference methods.[1] | Harmonization efforts using standard reference materials can lead to excellent agreement between different LC-MS/MS assays.[8] |
| Throughput | High-throughput capabilities are common.[3][4] | Can be lower than immunoassay, though advancements are improving throughput.[3] | The technical complexity and cost of LC-MS/MS can be a limiting factor for some laboratories.[3][4] |
| Cost | Generally lower cost per sample.[3][4] | Higher initial equipment cost and cost per sample.[3][4] | The choice of method often involves a trade-off between cost and the required level of accuracy.[3] |
Experimental Protocols
Immunoassay Protocol (Example: Time-Resolved Fluorescence Immunoassay for Salivary Testosterone)
This protocol is based on a method for measuring testosterone in saliva, which reflects the biologically active plasma fraction.[9]
-
Sample Collection: Collect 2-3 mL of saliva in polypropylene (B1209903) tubes. Vortex briefly and centrifuge to separate the aqueous layer.[10]
-
Sample Preparation: For serum or plasma, treatment with a steroid displacement reagent may be necessary.[10] Saliva samples require at least a 20-fold dilution.[10]
-
Extraction: Perform a liquid-liquid extraction of the sample to isolate the testosterone.
-
Assay Procedure:
-
Pipette standards, controls, and prepared samples into microtiter plate wells.
-
Add enzyme conjugate and testosterone antiserum to each well.[11]
-
Incubate for a specified time (e.g., 4 hours) at room temperature on an orbital shaker.[11]
-
Wash the plate to remove unbound reagents.[11]
-
Add a substrate solution to initiate a detectable signal (e.g., luminescence or fluorescence).[11]
-
-
Data Acquisition and Analysis:
Mass Spectrometry Protocol (Example: LC-MS/MS for Serum Testosterone)
This protocol outlines a typical workflow for the quantification of total testosterone in human serum using LC-MS/MS.[1]
-
Sample Preparation:
-
Chromatographic Separation:
-
Inject the reconstituted extract onto an HPLC column (e.g., a C18 column).[1][13]
-
Use a gradient elution with mobile phases such as water with ammonium (B1175870) acetate (B1210297) and formic acid, and acetonitrile (B52724) with formic acid to separate testosterone from other analytes.[1]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Monitor specific precursor-to-product ion transitions for testosterone and the internal standard.[1]
-
-
Data Acquisition and Analysis:
-
Generate a calibration curve by plotting the response ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the testosterone concentration in the patient samples from the calibration curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the parallel workflows for the analysis of testosterone using immunoassay and mass spectrometry.
Caption: Comparative workflow for testosterone analysis.
Conclusion
The cross-validation of testosterone levels by immunoassay and mass spectrometry reveals significant differences in performance. While immunoassays offer a cost-effective and high-throughput solution, they are susceptible to inaccuracies, particularly at low concentrations, due to cross-reactivity. For research and drug development applications requiring high accuracy and specificity in the monitoring of this compound and other androgen therapies, LC-MS/MS is the superior method. The choice of analytical technique should be guided by the specific requirements of the study, with a clear understanding of the limitations of each method.
References
- 1. Using mass spectrometry to overcome the longstanding inaccuracy of a commercially-available clinical testosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurately Testing Your Testosterone: LC–MS/MS vs Immunoassay - Steel Health and Hormones Centre [steelhealthandhormonescentre.com]
- 3. scispace.com [scispace.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discordance between testosterone measurement methods in castrated prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of four clinically validated testosterone LC-MS/MS assays: Harmonization is an attainable goal [escholarship.org]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. ibl-international.com [ibl-international.com]
- 12. monobind.com [monobind.com]
- 13. Comparison of four clinically validated testosterone LC-MS/MS assays: Harmonization is an attainable goal - PMC [pmc.ncbi.nlm.nih.gov]
Testosterone Buciclate: A Comparative Analysis of Metabolic Stability Against Other Long-Acting Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic application of testosterone (B1683101) is often limited by its rapid metabolism and clearance. To overcome this, esterification of testosterone at the 17β-hydroxyl group has been a cornerstone of androgen replacement therapy, leading to the development of long-acting parenteral formulations. The nature of the ester side chain is a critical determinant of the prodrug's pharmacokinetic profile, directly influencing its rate of hydrolysis and subsequent release of active testosterone. This guide provides a comparative analysis of the metabolic stability of testosterone buciclate against other commonly used long-acting testosterone esters, namely enanthate, cypionate, and undecanoate. The comparison is based on available in vivo pharmacokinetic data due to a lack of publicly available direct comparative in vitro metabolic stability studies.
In Vivo Pharmacokinetic Parameters: A Comparative Overview
The metabolic stability of a testosterone ester in vivo is reflected in its pharmacokinetic parameters, particularly its half-life and mean residence time. A longer half-life indicates a slower rate of clearance, which is a direct consequence of slower hydrolysis of the ester bond by endogenous esterases.
| Testosterone Ester | Half-Life (t½) | Mean Residence Time (MRT) | Vehicle |
| This compound | ~766.3 hours | Not explicitly stated | Not specified |
| Testosterone Enanthate | ~4.5 days | ~8.5 days | Castor Oil |
| Testosterone Cypionate | ~8 days | Not explicitly stated | Cottonseed Oil[1] |
| Testosterone Undecanoate | ~20.9 - 33.9 days | ~34.9 - 36.0 days | Tea Seed Oil / Castor Oil |
Data compiled from multiple sources. Note that pharmacokinetic parameters can vary depending on the study population, dosage, and vehicle oil.
The data clearly indicates that this compound possesses a significantly longer half-life compared to other commonly used long-acting esters.[2] For instance, one study in adult male bonnet monkeys reported a half-life of 766.30 hours for this compound, which is substantially longer than that of testosterone enanthate.[2] This prolonged duration of action is attributed to the bulky and lipophilic nature of the buciclate (4-butylcyclohexane-1-carboxylate) ester, which sterically hinders enzymatic hydrolysis.
Mechanism of Metabolic Clearance: The Role of Esterases
The primary pathway for the metabolic clearance of testosterone esters is the enzymatic hydrolysis of the ester bond, a reaction catalyzed by non-specific esterases present in the blood, liver, and other tissues.[3] This process releases free testosterone, which is the biologically active form of the hormone. The rate of this hydrolysis is the rate-limiting step for the elimination of the ester from the body and is heavily influenced by the structure of the ester side chain.
Longer and more complex ester chains, like that of buciclate, are generally hydrolyzed more slowly than shorter-chain esters.[3] This principle is evident in the observed pharmacokinetic profiles of the different testosterone esters.
Experimental Protocols
In Vitro Enzymatic Hydrolysis Assay
Objective: To determine the rate of hydrolysis of a testosterone ester in the presence of a biological matrix containing esterases (e.g., human liver microsomes, S9 fraction, or purified esterase).
Materials:
-
Testosterone esters (buciclate, enanthate, cypionate, undecanoate)
-
Human liver microsomes or S9 fraction (or recombinant/purified esterase like porcine liver esterase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
Internal standard for analytical quantification
-
Incubator/water bath (37°C)
-
LC-MS/MS or HPLC for analysis
Procedure:
-
Preparation of Incubation Mixtures: A reaction mixture is prepared containing the testosterone ester substrate at a known concentration in a phosphate buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the biological matrix (e.g., liver microsomes).
-
Incubation: The reaction mixtures are incubated at 37°C with gentle shaking.
-
Time Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Termination: The reaction in each aliquot is terminated by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins. An internal standard is added at this step for accurate quantification.
-
Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.
-
Analytical Quantification: The supernatant is analyzed by LC-MS/MS or HPLC to measure the concentration of the remaining parent testosterone ester and/or the formed testosterone.
-
Data Analysis: The rate of disappearance of the testosterone ester is calculated to determine parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing the Metabolic Pathway and Experimental Workflow
Testosterone Ester Metabolism
Caption: Enzymatic hydrolysis of testosterone esters to active testosterone.
In Vitro Metabolic Stability Experimental Workflow
Caption: Standard workflow for assessing in vitro metabolic stability.
Conclusion
References
A Comparative Guide to the Efficacy of Testosterone Buciclate in Models of Male Hypogonadism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of testosterone (B1683101) buciclate with other long-acting testosterone esters, namely testosterone enanthate and testosterone undecanoate, in the context of treating male hypogonadism. The information is compiled from preclinical and clinical studies, with a focus on experimental data and methodologies to inform research and development in androgen replacement therapy.
Introduction to Long-Acting Testosterone Esters
Testosterone replacement therapy is the cornerstone for managing male hypogonadism. The development of long-acting testosterone esters aims to improve patient compliance and provide more stable serum testosterone levels, mimicking natural physiological patterns and avoiding the peaks and troughs associated with shorter-acting formulations. Testosterone buciclate, a less common but promising ester, has demonstrated a particularly long duration of action in preclinical and early clinical studies. This guide evaluates its performance against the more established testosterone enanthate and testosterone undecanoate.
Pharmacokinetic Profile Comparison
The pharmacokinetic profiles of testosterone esters are critical in determining their dosing frequency and ability to maintain therapeutic testosterone levels. The following tables summarize key pharmacokinetic parameters from studies in both animal models of hypogonadism and in hypogonadal men.
Table 1: Pharmacokinetic Parameters of Testosterone Esters in Preclinical Models (Castrated Monkeys)
| Parameter | This compound (20 Aet-1) | Testosterone Enanthate | Testosterone Undecanoate |
| Animal Model | Orchidectomized Cynomolgus Monkeys | Orchidectomized Cynomolgus Monkeys | Castrated Bonnet Monkeys |
| Dosage | 40 mg (equivalent to 23.6 mg Testosterone) | 32.8 mg (equivalent to 23.6 mg Testosterone) | 10 mg |
| Peak Testosterone Level | Moderate increase to physiological range | Supraphysiological (100-177 nmol/L) within 5 days[1] | Peak at 120 hours (2750 ng/mL)[2] |
| Time to Peak | Not characterized by a sharp peak[3] | Within 24 hours[4] | 120 hours[2] |
| Duration of Action | Maintained physiological levels for 18 weeks[3] | Levels reached lower normal limit after 31 days[1] | Basal levels reached at 1100 hours[2] |
| Elimination Half-Life (t½) | 766.3 hours (i.m. in Bonnet monkeys)[2] | 4-5 days (terminal phase in Cynomolgus monkeys)[4], 111.4 hours (i.m. in Bonnet monkeys)[2] | 549 hours (i.m. in Bonnet monkeys)[2] |
| Key Observation | No initial supraphysiological peak[3] | Initial sharp peak followed by rapid decline[1] | Pronounced peak followed by a slow decline[2] |
Table 2: Pharmacokinetic Parameters of Testosterone Esters in Hypogonadal Men
| Parameter | This compound | Testosterone Enanthate | Testosterone Undecanoate |
| Dosage | 600 mg, single i.m. injection[5] | 250 mg, i.m. injection | 1000 mg, i.m. injection |
| Peak Testosterone Level | 13.1 nmol/L at week 6[5] | Supraphysiological peaks often observed | Within normal range |
| Time to Peak | 6 weeks[5] | Typically within a few days | ~7 days |
| Duration of Action | Maintained normal levels for up to 12 weeks[5] | Requires injections every 2-3 weeks | Requires injections every 10-14 weeks |
| Elimination Half-Life (t½) | 29.5 days[5] | 4.5 days[6] | 20.9 - 33.9 days (depending on oil vehicle)[6] |
| Mean Residence Time | 65.0 days[5] | 8.5 days[6] | 34.9 - 36.0 days (depending on oil vehicle)[6] |
| Key Observation | No initial peak release of testosterone[5] | Fluctuating serum levels | More stable serum levels than enanthate |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Animal Models of Male Hypogonadism
-
Surgical Model: Orchidectomy (Castration)
-
Species: Cynomolgus monkeys (Macaca fascicularis)[1][3], Bonnet monkeys (Macaca radiata)[2], Sprague-Dawley rats.
-
Procedure: Bilateral orchidectomy is performed under anesthesia. This procedure involves the surgical removal of the testes, leading to a rapid and sustained decline in endogenous testosterone production, thereby creating a model of primary hypogonadism. Animals are allowed a post-operative recovery period before the commencement of testosterone replacement therapy.
-
Drug Administration and Blood Sampling
-
This compound (20 Aet-1)
-
Testosterone Enanthate
-
Testosterone Undecanoate
Hormone Level Analysis
-
Assay Method: Serum testosterone levels are typically measured by radioimmunoassay (RIA) or other validated immunoassay techniques.
Mandatory Visualizations
Signaling Pathway of Testosterone
Caption: Testosterone signaling pathway in a target cell.
Experimental Workflow for Evaluating Testosterone Esters
Caption: Workflow for preclinical evaluation of testosterone esters.
Conclusion
The available preclinical and clinical data suggest that this compound has a uniquely favorable pharmacokinetic profile for the treatment of male hypogonadism. Its very long half-life and the absence of an initial supraphysiological peak in testosterone levels distinguish it from testosterone enanthate and, to a lesser extent, testosterone undecanoate.[3][5] This profile could translate to a more stable physiological state for patients, potentially reducing side effects associated with fluctuating hormone levels, and requiring less frequent injections, which would improve patient convenience and compliance.
While this compound showed significant promise, its development was not pursued commercially. However, the data presented in this guide underscores its potential as a long-acting androgen. For researchers and drug development professionals, the distinct properties of this compound may offer valuable insights for the design of novel and improved androgen replacement therapies. Further head-to-head comparative studies in standardized animal models would be beneficial to more definitively delineate the relative advantages and disadvantages of these long-acting testosterone esters.
References
- 1. Injectable testosterone undecanoate has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. New injectable testosterone ester maintains serum testosterone of castrated monkeys in the normal range for four months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (20 Aet-1) in hypogonadal men: pharmacokinetics and pharmacodynamics of the new long-acting androgen ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Testosterone Buciclate
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. The proper handling and disposal of investigational compounds like testosterone (B1683101) buciclate, a long-acting ester of testosterone, are critical components of a comprehensive laboratory safety protocol. Adherence to these procedures not only ensures a safe working environment but also maintains regulatory compliance and builds a foundation of trust in the responsible conduct of research.
Below are the essential operational and disposal plans designed to provide clear, step-by-step guidance for laboratory personnel.
Hazard Classification and Data
The inherent risks associated with testosterone and its analogs necessitate their classification as hazardous materials. The following table summarizes the key hazard information extrapolated from testosterone and its esters.
| Hazard Category | Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2][4] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1][2][3][4] |
| Reproductive Toxicity | Category 1A / 1B | H360: May damage fertility or the unborn child[1][2][3][4] |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life[1][2][4] |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
This data is based on testosterone and its esters, as a direct SDS for testosterone buciclate is unavailable.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe disposal of this compound from the point of generation to its final collection.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
2. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated lab supplies (e.g., pipette tips, gloves, bench paper), and empty containers, must be treated as hazardous waste.[5][6]
-
Do not mix this compound waste with non-hazardous laboratory trash.
3. Waste Containment:
-
Solid Waste:
-
Collect dry, solid waste (e.g., contaminated gloves, wipes) in a designated, leak-proof plastic bag, which should then be placed inside a rigid, labeled hazardous waste container.[5]
-
Dispose of pure, unused this compound in its original manufacturer's container if possible, or a compatible, well-sealed container.[5]
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a compatible, leak-proof container with a secure, screw-on cap.[5][7] Parafilm or corks are not acceptable closures.[5]
-
Ensure the container material is chemically resistant to any solvents used in the solution.
-
Leave at least 10% headspace in the container to allow for expansion.
-
-
Sharps Waste:
-
All sharps (e.g., needles, syringes, contaminated glassware) must be placed in a designated, puncture-resistant sharps container.[5]
-
-
Empty Containers:
4. Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
The label must also include the full chemical name ("this compound"), the approximate quantity of waste, and the date accumulation started.
5. Storage:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Ensure secondary containment is used to capture any potential leaks or spills.[5] The secondary container must be able to hold 110% of the volume of the primary container.[5]
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents.[3][7]
6. Request for Disposal:
-
Once a waste container is full, or within 90-180 days of the start date (check your institution's specific guidelines), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department.[5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Important Considerations:
-
Controlled Substance Regulations: Testosterone and its esters are classified as Schedule III controlled substances.[8] Disposal of these substances may require additional documentation, such as a DEA Form 41, and adherence to specific protocols for witnessed destruction. Consult your institution's policies regarding controlled substance disposal.
-
Never dispose of this compound down the drain or in the regular trash. [9] Its high aquatic toxicity poses a significant environmental risk.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for materials potentially contaminated with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. pharmasd.com [pharmasd.com]
- 4. carlroth.com [carlroth.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. acs.org [acs.org]
Personal protective equipment for handling Testosterone buciclate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of Testosterone (B1683101) Buciclate in a laboratory setting. The following procedures are based on best practices for handling potent hormonal compounds and active pharmaceutical ingredients (APIs). While a specific Safety Data Sheet (SDS) for Testosterone Buciclate was not located, the information provided for testosterone and its esters is considered highly relevant and should be applied.
Hazard Identification and Risk Assessment
This compound is a long-acting anabolic-androgenic steroid (AAS) and an ester of testosterone.[1] As a potent hormonal compound, it should be handled with care to avoid exposure. The primary risks associated with testosterone and its esters include:
-
Reproductive Hazards: May damage fertility or the unborn child.[2]
-
Carcinogenicity: Suspected of causing cancer.[2]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Hormonal Effects: Unwanted physiological effects due to hormonal activity.
A thorough risk assessment should be conducted before any handling of this compound to identify potential hazards and implement appropriate control measures.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Double gloves | Two pairs of powder-free nitrile or neoprene gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs. The gown should close in the back.[3] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a risk of splashes or generating aerosols. |
| Respiratory Protection | Respirator | An N95 respirator is the minimum requirement when handling powder outside of a containment system. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary. |
| Foot Protection | Closed-toe shoes and Shoe Covers | Sturdy, closed-toe shoes are required in the laboratory. Disposable shoe covers should be worn when handling significant quantities of the compound. |
Engineering Controls
Engineering controls are the primary method for minimizing exposure to potent compounds.
-
Containment: All handling of powdered this compound, including weighing and solution preparation, should be performed in a certified chemical fume hood, a biological safety cabinet, or a glove box.[4]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Standard Operating Procedures for Handling
The following step-by-step procedures should be followed to ensure the safe handling of this compound.
4.1. Preparation and Weighing:
-
Designate a Handling Area: Cordon off a specific area within the laboratory for the handling of this compound.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, solvents) and waste disposal bags are within the containment unit.
-
Don PPE: Put on all required PPE as listed in the table above.
-
Perform Weighing: In a chemical fume hood or other containment device, carefully weigh the desired amount of this compound powder using a tared weigh boat.
-
Clean Up: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
4.2. Solution Preparation:
-
Add Solvent: In the containment unit, place the weigh boat with the this compound powder into a suitable container. Carefully add the desired solvent to dissolve the powder.
-
Ensure Complete Transfer: Rinse the weigh boat with a small amount of solvent and add it to the container to ensure all the compound is transferred.
-
Seal and Label: Securely cap and label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
4.3. Post-Handling:
-
Decontaminate: Wipe down all surfaces and equipment used with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of all disposable items in the designated hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the area and evacuate if the spill is large or poses an immediate respiratory hazard.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on appropriate PPE, including respiratory protection.
-
Contain the Spill: For powdered spills, gently cover with absorbent pads. For liquid spills, use absorbent material to contain the liquid.
-
Clean Up: Carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan
Testosterone is classified as a Schedule III controlled substance and a hazardous drug.[5][6] All waste generated from handling this compound must be disposed of as hazardous and, where applicable, controlled substance waste.
-
Solid Waste: All disposable PPE, weigh boats, and other contaminated materials should be placed in a clearly labeled, sealed hazardous waste bag or container.[4]
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to laboratory procedures.
-
DEA Regulations: For disposal of the active compound itself, follow all local, state, and federal regulations for controlled substance disposal, which may involve using a DEA-registered reverse distributor.[5][7]
Experimental Protocol: Synthesis of Testosterone Esters
The following is a general protocol for the synthesis of testosterone esters, which can be adapted for this compound. This procedure should be performed by qualified personnel in a controlled laboratory environment.
Materials:
-
Testosterone
-
Appropriate acyl chloride or anhydride (B1165640) (e.g., bucicloyl chloride)
-
Dry solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine, pyridine)
-
Catalyst (e.g., DMAP)
Procedure:
-
Dissolve testosterone in a dry solvent in a reaction vessel under an inert atmosphere.
-
Add the base and catalyst to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the acyl chloride or anhydride to the cooled solution.
-
Allow the reaction to proceed, monitoring its progress by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, quench the reaction and perform an appropriate workup, which may include washing with aqueous solutions to remove unreacted reagents and byproducts.
-
Purify the crude product using techniques such as crystallization or column chromatography.
-
Characterize the final product to confirm its identity and purity.
Logical Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. ph.health.mil [ph.health.mil]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. medicalwastepros.com [medicalwastepros.com]
- 7. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
